2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-(2-pyridin-2-ylethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c15-13-7-2-1-6-12(13)14(18)17-10-8-11-5-3-4-9-16-11/h1-7,9H,8,10,15H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOSEFWBJDRETN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=CC=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384399 | |
| Record name | 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261765-37-1 | |
| Record name | 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structural Elucidation and Characterization of 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide
A Comprehensive Technical Guide for Medicinal Chemistry Applications
Executive Summary & Pharmacological Context
This guide details the structural elucidation of 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide , a synthetic small molecule sharing the pharmacophore of Class I Histone Deacetylase (HDAC) inhibitors (e.g., Entinostat/MS-275).
The molecule consists of a 2-aminobenzamide (anthranilamide) zinc-binding group (ZBG) connected via an ethyl spacer to a pyridine surface recognition cap. Precise structural characterization is critical in drug development to differentiate this specific isomer from potential regioisomers (e.g., pyridin-3-yl or pyridin-4-yl analogs) and to quantify potential cyclization impurities formed during synthesis.
Synthetic Context & Impurity Profile
Understanding the synthesis informs the elucidation strategy. The most common route involves the nucleophilic ring-opening of isatoic anhydride by 2-(2-aminoethyl)pyridine .
-
Primary Impurity Risk: Thermal cyclization of the product can lead to the formation of quinazolinone derivatives, losing the free amine ZBG.
-
Regioisomer Risk: Commercial 2-aminoethylpyridine reagents may contain trace 3- or 4-substituted isomers, which must be ruled out via splitting patterns in 1H NMR.
Spectroscopic Elucidation Strategy
Mass Spectrometry (LC-MS/ESI)
Objective: Confirm molecular formula and analyze fragmentation to verify the linker stability.
| Parameter | Value | Notes |
| Formula | C₁₄H₁₅N₃O | |
| Exact Mass | 241.1215 Da | |
| Observed [M+H]⁺ | 242.12 ± 0.05 m/z | Protonated molecular ion (ESI+) |
| Key Fragment 1 | ~120 m/z | Acylium ion (2-aminobenzoyl cation) |
| Key Fragment 2 | ~106 m/z | Ethylpyridine fragment (cleavage at amide N) |
Infrared Spectroscopy (FT-IR)
Objective: Validate functional group integrity, specifically the primary amine and secondary amide.
-
3450 & 3350 cm⁻¹: Primary amine (–NH₂) stretching (asymmetric/symmetric). Absence suggests cyclization to quinazolinone.
-
3250 cm⁻¹: Secondary amide (–NH–) stretch.
-
1650 cm⁻¹: Amide I band (C=O stretch). Diagnostic for open-chain benzamide.
-
1590 cm⁻¹: Pyridine ring breathing / C=C aromatic stretch.
Nuclear Magnetic Resonance (NMR) Analysis
The following assignments assume a solvent of DMSO-d₆, commonly used for its ability to solubilize polar amides and prevent exchange of amide protons.
¹H NMR Assignments (400 MHz, DMSO-d₆)
The molecule possesses two distinct aromatic systems (Benzene and Pyridine) linked by an ethylene chain.
| Position | Chemical Shift (δ ppm) | Multiplicity | Integral | Assignment Logic |
| Amide NH | 8.40 – 8.60 | Broad Triplet | 1H | Couples to CH₂-N; exchangeable with D₂O. |
| Pyridine-H6 | 8.45 – 8.55 | Doublet (d) | 1H | Most deshielded aromatic; adjacent to Pyridine Nitrogen. |
| Pyridine-H4 | 7.65 – 7.75 | Triplet of doublets | 1H | Para to Pyridine Nitrogen. |
| Benzene-H6 | 7.45 – 7.55 | Doublet (d) | 1H | Ortho to Amide carbonyl; deshielded by anisotropy. |
| Pyridine-H3 | 7.20 – 7.30 | Doublet (d) | 1H | Adjacent to alkyl chain. |
| Pyridine-H5 | 7.15 – 7.25 | Multiplet | 1H | Meta to Pyridine Nitrogen. |
| Benzene-H4 | 7.10 – 7.20 | Triplet (t) | 1H | Para to Amide. |
| Benzene-H3 | 6.65 – 6.75 | Doublet (d) | 1H | Ortho to Amino group; shielded by electron donation. |
| Benzene-H5 | 6.45 – 6.55 | Triplet (t) | 1H | Meta to Amide. |
| Aniline NH₂ | 6.20 – 6.40 | Broad Singlet | 2H | Broad due to quadrupole broadening/exchange. |
| Linker α-CH₂ | 3.50 – 3.65 | Quartet/Multiplet | 2H | Adjacent to Amide Nitrogen (deshielded). |
| Linker β-CH₂ | 2.95 – 3.10 | Triplet (t) | 2H | Adjacent to Pyridine ring. |
Critical Distinction: The Pyridine-H6 (α-proton) is the key to distinguishing the 2-substituted pyridine from 3- or 4-isomers. In a 2-substituted pyridine, H6 appears as a doublet. In a 3-substituted isomer, H2 and H6 would appear as distinct signals (singlet and doublet).
¹³C NMR Assignments (100 MHz, DMSO-d₆)
-
Carbonyl (C=O): ~169 ppm.
-
Pyridine C2 (ipso): ~159 ppm (Quaternary).
-
Pyridine C6: ~149 ppm (Deshielded by N).
-
Benzene C-NH₂ (ipso): ~150 ppm.
-
Aliphatic Linkers: ~37 ppm (CH₂-Py) and ~39 ppm (CH₂-NH).
Visualizing the Elucidation Workflow
The following diagram illustrates the logical flow for confirming the structure and ruling out common synthetic impurities.
Figure 1: Decision tree for structural validation, highlighting critical checkpoints for impurity and isomer detection.
Advanced Connectivity: 2D NMR Logic
To unambiguously prove the connectivity between the benzamide core and the pyridine tail, HMBC (Heteronuclear Multiple Bond Correlation) is required.
Key HMBC Correlations (Long Range C-H coupling):
-
Linker to Pyridine: The triplet protons at ~3.0 ppm (Linker β-CH₂) will show a strong correlation to the quaternary Pyridine C2 carbon (~159 ppm).
-
Linker to Amide: The quartet protons at ~3.6 ppm (Linker α-CH₂) will correlate to the Amide Carbonyl (~169 ppm).
-
Benzene to Amide: The Benzene H6 proton (ortho to carbonyl) will correlate to the Amide Carbonyl (~169 ppm).
Figure 2: Key HMBC and COSY correlations establishing the linkage between the three distinct molecular domains.
Experimental Protocol: Standard Operating Procedure
Sample Preparation[2][3]
-
Mass: Weigh 5–10 mg of the purified solid.
-
Solvent: Dissolve in 600 µL of DMSO-d₆ (99.9% D).
-
Note: Avoid CDCl₃ if possible, as the amide proton may broaden significantly or exchange, and solubility may be poor.
-
-
Tube: Transfer to a clean, dry 5mm NMR tube. Filter through cotton if any turbidity remains.
Acquisition Parameters (400 MHz Instrument)
-
Pulse Sequence: zg30 (Standard proton).
-
Scans (NS): 16 (Sufficient for >5 mg sample).
-
Relaxation Delay (D1): 1.0 second (Ensure integration accuracy for aromatic protons).
-
Temperature: 298 K (25°C).
Processing
-
Phasing: Apply manual phasing to ensure flat baseline around the broad amide peaks.
-
Integration: Normalize the integration to the Benzene-H6 doublet (1H) or the Linker β-CH₂ triplet (2H).
-
Peak Picking: Label the Pyridine-H6 doublet explicitly to confirm the 2-substituted isomer status.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for interpretation of IR and NMR splitting patterns).
-
Suzuki, T., et al. (1999). "Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives." Journal of Medicinal Chemistry, 42(15), 3001–3003. Link (Establishes the 2-aminobenzamide pharmacophore).
-
Gryder, B. E., et al. (2012). "Histone Deacetylase Inhibitors Equipped with EGFR Modulators as Dual-Action Anti-Cancer Agents." Journal of Medicinal Chemistry, 56(15), 6056–6068. Link (Discusses synthesis and characterization of similar benzamide-linker-cap structures).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5311, Entinostat. Link (Reference for spectral properties of the benzamide class).
Sources
An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide
Introduction
2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide is a multifaceted chemical entity built upon a core anthranilamide scaffold, which is an amide derivative of anthranilic acid (2-aminobenzoic acid). This structure is further functionalized with a 2-(pyridin-2-yl)ethyl group appended to the amide nitrogen. Its strategic combination of a primary aromatic amine, a benzamide linkage, and a pyridine ring makes it a highly valuable and versatile building block in contemporary chemical research. While direct applications of the parent molecule are not extensively documented, its structural motifs are prevalent in a wide array of biologically active compounds. Analogues and derivatives of the N-pyridin-2-yl benzamide scaffold have shown promise as glucokinase activators for potential diabetes treatment.[1] This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, detailing the core physicochemical properties, synthetic pathways, reactivity, and analytical characterization of this important intermediate.
Molecular Identity and Core Properties
The fundamental identity of a compound is established by its structure and key physicochemical descriptors. These parameters are crucial for database searches, regulatory submissions, and computational modeling.
dot
Caption: Chemical Structure of this compound.
Table 1: Compound Identifiers and Properties
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | This compound | [2] |
| CAS Number | 261765-37-1 | [2] |
| Chemical Formula | C₁₄H₁₅N₃O | [2] |
| Molecular Weight | 241.29 g/mol | [2] |
| Exact Mass | 241.12200 | [2] |
| Polar Surface Area (PSA) | 71.50 Ų | [2] |
| LogP (calculated) | 2.79230 |[2] |
Physicochemical Properties
The physical state and solubility of a compound are paramount for its handling, formulation, and application in experimental settings.
Table 2: Physical Properties
| Property | Value | Comments |
|---|---|---|
| Appearance | White to off-white solid (expected) | Based on similar benzamide structures. Commercial suppliers list appearance as "ask".[2] |
| Melting Point | Not experimentally determined. | A structurally related sulfonamide has a melting point of 120-121 °C, which may serve as a rough estimate.[3] |
| Boiling Point | Not determined. | Expected to be high and likely to decompose before boiling at atmospheric pressure. |
| Solubility | Soluble in common organic solvents (e.g., DCM, DMF, DMSO, Methanol). Predicted to have some water solubility. | The parent compound lacking the 2-amino group is reported to be water-soluble. The presence of the polar amino group, amide, and pyridine nitrogen suggests at least moderate solubility in polar protic solvents. |
Expert Insights on Solubility
The solubility profile of this compound is a product of its distinct functional domains. The benzamide and pyridine rings provide aromatic, somewhat lipophilic character, favoring solubility in organic solvents like dichloromethane (DCM) and ethyl acetate. Conversely, the primary amine, the amide N-H, and the pyridine nitrogen act as hydrogen bond donors and acceptors, enhancing solubility in polar solvents like methanol and water. The molecule's pKa values will significantly influence its aqueous solubility; it will be more soluble in acidic aqueous solutions due to the protonation of the basic pyridine nitrogen and the primary amine.
Synthesis and Reactivity
A reliable synthetic route is essential for obtaining high-purity material for research and development. The most logical and widely practiced method for forming the central amide bond is through a coupling reaction between the corresponding carboxylic acid and amine.
Synthetic Pathway: Amide Coupling
The target molecule is efficiently synthesized by the coupling of 2-aminobenzoic acid and 2-(2-aminoethyl)pyridine. While acid chlorides can be used, a more controlled and common laboratory-scale approach involves the use of peptide coupling reagents. A combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an additive like N-hydroxybenzotriazole (HOBt) is a field-proven choice.
Causality of Reagent Choice:
-
EDC: This water-soluble carbodiimide activates the carboxylic acid of 2-aminobenzoic acid, converting the hydroxyl group into a good leaving group and forming a highly reactive O-acylisourea intermediate.[4]
-
HOBt: This additive serves a crucial dual purpose. It reacts with the O-acylisourea intermediate to form an HOBt-ester. This new intermediate is more stable than the O-acylisourea, minimizing side reactions, and is highly reactive towards the amine.[5] This two-step activation significantly improves reaction efficiency and reduces the risk of racemization if chiral centers are present.[5]
-
Base (e.g., DIPEA or Triethylamine): A non-nucleophilic organic base is required to neutralize the hydrochloride salt of EDC (if used) and the HOBt, as well as to scavenge the proton released during the final amide bond formation, driving the reaction to completion.
dot
Caption: General experimental workflow for amide coupling synthesis.
Experimental Protocol: EDC/HOBt Coupling
This protocol is a representative procedure and should be adapted and optimized based on specific laboratory conditions and scale.
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-aminobenzoic acid (1.0 eq) and N-hydroxybenzotriazole (HOBt, 1.1 eq).
-
Dissolution: Dissolve the solids in an anhydrous aprotic solvent such as Dimethylformamide (DMF) or Dichloromethane (DCM) (approx. 0.1-0.5 M concentration).
-
Activation: Cool the solution to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq) portion-wise and stir for 30-60 minutes at 0 °C. This pre-activation step allows for the formation of the HOBt-ester.
-
Amine Addition: In a separate flask, dissolve 2-(2-aminoethyl)pyridine (1.05 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.5 eq) in a small amount of the reaction solvent. Add this solution dropwise to the activated carboxylic acid mixture at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with ethyl acetate or DCM and wash sequentially with water, 5% aqueous NaHCO₃, and brine. The aqueous washes serve to remove the water-soluble urea byproduct of EDC, excess HOBt, and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in DCM.
-
Characterization: Confirm the structure and purity of the isolated product using NMR, MS, and IR spectroscopy.
Chemical Reactivity
The molecule possesses three key reactive centers:
-
Primary Aromatic Amine (-NH₂): This is the most nucleophilic site. It can undergo diazotization with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents (e.g., -OH, -F, -Cl, -Br, -CN) via Sandmeyer or related reactions.[6] It can also undergo acylation, alkylation, and condensation with aldehydes or ketones to form Schiff bases.[7]
-
Amide Linkage (-CONH-): The amide bond is chemically robust but can be hydrolyzed to the constituent carboxylic acid and amine under strong acidic or basic conditions with heating.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated by acids to form a pyridinium salt. It is also a nucleophile and can be alkylated (e.g., with methyl iodide) to form a quaternary salt or oxidized to an N-oxide. The ring itself is electron-deficient and generally resistant to electrophilic aromatic substitution.
Spectroscopic and Analytical Characterization
Validation of the molecular structure is achieved through a combination of spectroscopic techniques. Below are the expected characteristics for a researcher to confirm the successful synthesis of the title compound.
Table 3: Expected ¹H NMR Spectral Data (in CDCl₃ or DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~8.5 | d | 1H | Pyridine H-6 | Deshielded proton adjacent to pyridine nitrogen. |
| ~7.1 - 7.7 | m | 3H | Pyridine H-3, H-4, H-5 | Aromatic protons of the pyridine ring. |
| ~6.5 - 7.4 | m | 4H | Benzamide Ar-H | Aromatic protons of the 2-aminobenzamide ring. |
| ~8.0 - 8.5 | t (broad) | 1H | Amide NH | Exchangeable proton, coupling to adjacent CH₂. |
| ~5.0 - 5.5 | s (broad) | 2H | Amine NH₂ | Exchangeable protons, may not show coupling. |
| ~3.7 | q | 2H | -NH-CH₂ -CH₂-Py | Methylene group adjacent to the amide nitrogen. |
| ~3.0 | t | 2H | -NH-CH₂-CH₂ -Py | Methylene group adjacent to the pyridine ring. |
Table 4: Expected ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~168 | Amide Carbonyl (C=O) |
| ~159 | Pyridine C-2 |
| ~149 | Pyridine C-6 |
| ~115 - 150 | Aromatic Carbons (Benzamide & Pyridine) |
| ~39 | -NH-CH₂ -CH₂-Py |
| ~36 | -NH-CH₂-CH₂ -Py |
Table 5: Expected IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Aromatic Amine |
| 3350 - 3180 | N-H Stretch | Secondary Amide |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 1640 - 1680 | C=O Stretch (Amide I band) | Amide |
| 1510 - 1580 | N-H Bend (Amide II band) | Amide |
| 1550 - 1600 | C=C & C=N Stretch | Aromatic & Pyridine Rings |
Mass Spectrometry (MS): In an electrospray ionization (ESI) mass spectrum, the compound is expected to show a strong signal for the protonated molecular ion [M+H]⁺ at m/z 242.13.
Applications in Research and Development
This compound is primarily a synthetic intermediate. Its value lies in the strategic placement of its functional groups, which allows for selective modification to build a library of more complex molecules.
-
Scaffold for Medicinal Chemistry: The anthranilamide core is a "privileged scaffold" in drug discovery, appearing in numerous compounds with diverse biological activities. The primary amine serves as a key handle for derivatization, enabling the exploration of structure-activity relationships (SAR).
-
Precursor for Fused Heterocycles: The ortho-amino benzamide structure is a classic precursor for the synthesis of fused heterocyclic systems, such as quinazolinones, which are important pharmacophores.
-
Chelating Agent Potential: The combination of the pyridine nitrogen and the amide oxygen/nitrogen atoms creates a potential metal-chelating site, making it an interesting ligand for coordination chemistry studies.
Safety and Handling
No specific toxicological data is available for this compound. Therefore, precautions must be based on the potential hazards of its constituent functional groups, namely primary aromatic amines and pyridines.
-
General Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9][10]
-
Toxicity: Primary aromatic amines as a class can be toxic and are often readily absorbed through the skin.[11] Pyridine and its derivatives can be harmful if inhaled or ingested and may cause skin and eye irritation.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[2]
It is imperative to consult the Safety Data Sheet (SDS) from the supplier before handling this compound and to perform a thorough risk assessment for any experimental procedure.
References
-
2-amino-n-(2-pyridin-2-ylethyl)benzamide CAS NO.261765-37-1. LookChem. [Link]
-
N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation. PubMed. [Link]
-
The crystal structure of 2-amino-N-(pyridin-2-yl)benzamide, C12H11N3O. ResearchGate. [Link]
-
Synthesis of N‐(Pyridin‐2‐yl)benzamide. ResearchGate. [Link]
-
2-amino-N-(2-pyridin-2-yl-ethyl)-benzenesulfonamide. MOLBASE. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]
-
Crystal structure of 2-methyl-N-{[2-(pyridin-2-yl)ethyl]carbamothioyl}benzamide. ResearchGate. [Link]
-
12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
-
Amines - Properties and Reactivity of Amines. Study Mind. [Link]
-
Acid-Amine Coupling using EDCI. Organic Synthesis. [Link]
-
BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. CyberLeninka. [Link]
-
2-[[[2-(2-Pyridinyl)ethyl]amino]methyl]benzamide | C15H17N3O. PubChem. [Link]
-
Amines Topic Tree. Save ChatGPT as PDF. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines | Request PDF. ResearchGate. [Link]
- A method for preparing N- (2 - phenylethyl) benzamide.
-
Amine Reactivity. Michigan State University Department of Chemistry. [Link]
-
Hazcard Safety for Lab Chemicals. Scribd. [Link]
-
EDC-HOBt Amide coupling workup help. Reddit. [Link]
-
Reactions of aromatic amines. Slideshare. [Link]
-
What are the Health and Safety Guidelines for Using Amines? Bisley International. [Link]
-
Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies. [Link]
-
H.NMR-Spectrum of Compound{2}. ResearchGate. [Link]
-
NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. BYJU'S. [Link]
-
Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy. PubMed. [Link]
-
6.3.2 Spectroscopy QP. Physics & Maths Tutor. [Link]
-
N-(2-(pyridin-2-yl)ethyl)-3-p-menthanecarboxamide. The Good Scents Company. [Link]
-
Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. MDPI. [Link]
Sources
- 1. N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-amino-n-(2-pyridin-2-ylethyl)benzamide price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 3. 2-amino-N-(2-pyridin-2-yl-ethyl)-benzenesulfonamide|72695-31-9 - MOLBASE Encyclopedia [m.molbase.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. byjus.com [byjus.com]
- 7. Reactions of aromatic amines | PDF [slideshare.net]
- 8. scribd.com [scribd.com]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. diplomatacomercial.com [diplomatacomercial.com]
- 11. pubs.acs.org [pubs.acs.org]
Biological Activity Profile: N1-[2-(2-pyridyl)ethyl]-2-aminobenzamide
The following technical guide details the biological activity, mechanism of action, and experimental utility of N1-[2-(2-pyridyl)ethyl]-2-aminobenzamide , a bioactive scaffold primarily characterized as a Class I Histone Deacetylase (HDAC) Inhibitor .
A Technical Guide for Drug Discovery & Chemical Biology
Executive Summary
N1-[2-(2-pyridyl)ethyl]-2-aminobenzamide is a synthetic small molecule belonging to the anthranilamide class. Its primary biological significance lies in its function as a Zinc-Binding Group (ZBG) pharmacophore, making it a potent and selective inhibitor of Class I Histone Deacetylases (HDAC1, HDAC2, HDAC3) .
Unlike broad-spectrum hydroxamic acid inhibitors (e.g., SAHA), 2-aminobenzamides exhibit kinetic selectivity for Class I isoforms, often displaying "slow-on/slow-off" binding kinetics. This molecule serves as a critical chemical probe for studying epigenetic modulation in oncology (leukemia, lymphoma) and neurodegenerative disorders (Friedreich’s Ataxia), and possesses secondary antimicrobial properties.
Chemical Identity & Physicochemical Properties[1][2][3][4]
| Property | Detail |
| IUPAC Name | 2-amino-N-[2-(pyridin-2-yl)ethyl]benzamide |
| Core Scaffold | Anthranilamide (2-aminobenzamide) |
| Pharmacophore | Zinc-Binding Group (ZBG) + Surface Recognition Cap |
| Molecular Formula | C₁₄H₁₅N₃O |
| Molecular Weight | ~241.29 g/mol |
| Lipophilicity (LogP) | ~1.8 – 2.2 (Predicted) |
| Solubility | Moderate in water; Soluble in DMSO, Ethanol |
| Key Structural Features | Primary Amine (C2): Essential for Zn²⁺ chelation.Amide Carbonyl: Co-ligand for Zn²⁺.Pyridyl-Ethyl Tail: Interacts with the HDAC tunnel rim (Cap group). |
Mechanism of Action (MoA)
Primary Target: Class I Histone Deacetylases
The molecule functions as a competitive inhibitor of HDAC enzymes. Its efficacy is driven by the 2-aminobenzamide ZBG , which enters the catalytic tunnel of the enzyme.
-
Zinc Chelation: The catalytic pocket of HDACs contains a Zn²⁺ ion essential for charge-relay during deacetylation. The carbonyl oxygen of the amide and the amino group (at position 2 of the benzene ring) form a stable, bidentate chelate complex with the Zn²⁺ ion.
-
Tunnel Occupation: The ethyl linker positions the pyridine ring at the entrance of the catalytic tunnel.
-
Cap Interaction: The 2-pyridyl group acts as a "cap," interacting with surface residues (e.g., aspartate or histidine) on the rim of the pocket. This interaction dictates isoform selectivity (preferring HDAC1/2 over HDAC6).
Downstream Signaling
Inhibition of HDACs prevents the removal of acetyl groups from histone lysine tails (e.g., H3K9ac, H4K12ac).
-
Hyperacetylation: Accumulation of acetylated histones neutralizes the positive charge of lysine.
-
Chromatin Relaxation: DNA-histone electrostatic attraction weakens, causing chromatin to adopt an open (euchromatin) state.
-
Gene Re-expression: Transcription factors access promoters of silenced tumor suppressor genes (e.g., CDKN1A encoding p21^WAF1/CIP1), leading to G1/S cell cycle arrest and apoptosis .
Visualization: Mechanism of Action
Figure 1: Signal transduction pathway initiated by 2-aminobenzamide-mediated HDAC inhibition.
Biological Activity & Therapeutic Potential[1][4][5][6][7][8][9][10][11]
Oncology (Solid Tumors & Hematological Malignancies)
-
Activity: Micromolar to sub-micromolar IC₅₀ against HDAC1 and HDAC3.
-
Phenotype: Induces differentiation in myeloid leukemia cells (e.g., U937, HL-60) and apoptosis in solid tumor lines (e.g., HCT116, MCF-7).
-
Selectivity Advantage: Unlike hydroxamates (which can be genotoxic), 2-aminobenzamides are generally more stable and exhibit higher selectivity for Class I HDACs, reducing off-target toxicity associated with Class II inhibition.
Neurodegenerative Diseases (Friedreich’s Ataxia)[1][10]
-
Mechanism: In Friedreich’s Ataxia (FRDA), GAA triplet expansion silences the FXN gene via heterochromatin formation.[1]
-
Effect: 2-aminobenzamide probes have been shown to reverse this silencing, increasing FXN mRNA expression by restoring histone acetylation at the gene locus without broad neurotoxicity.
Antimicrobial Activity[2][3][6][12]
-
Secondary Target: Recent studies indicate that N-substituted 2-aminobenzamides possess antibacterial activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.
-
Mechanism: Likely involves disruption of bacterial metal homeostasis or inhibition of bacterial metalloenzymes, distinct from the eukaryotic HDAC mechanism.
Experimental Protocols
Synthesis Protocol (Self-Validating)
-
Principle: Nucleophilic ring-opening of isatoic anhydride by a primary amine. This method avoids harsh coupling reagents and yields high purity.
-
Reagents: Isatoic anhydride (1.0 eq), 2-(2-pyridyl)ethylamine (1.1 eq), Ethanol or DMF.
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.63 g (10 mmol) of isatoic anhydride in 20 mL of anhydrous ethanol (or DMF for higher solubility).
-
Addition: Add 1.34 g (11 mmol) of 2-(2-pyridyl)ethylamine dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor CO₂ evolution (cessation indicates completion).
-
Work-up: Cool to room temperature.
-
If precipitate forms: Filter and wash with cold ethanol.
-
If soluble: Evaporate solvent and recrystallize from Ethanol/Water (9:1).
-
-
Validation: Verify structure via ¹H-NMR (Look for disappearance of anhydride peaks and appearance of amide triplet).
In Vitro HDAC Inhibition Assay (Fluorometric)
-
Objective: Determine IC₅₀ against nuclear extract or recombinant HDAC1.
-
Substrate: Fluorogenic peptide (e.g., Boc-Lys(Ac)-AMC).
Protocol:
-
Preparation: Dilute compound in DMSO (Serial dilutions: 100 µM to 1 nM).
-
Incubation: Mix 10 µL compound + 15 µL HDAC enzyme buffer. Incubate 30 min at 37°C.
-
Reaction: Add 25 µL substrate solution. Incubate 30 min at 37°C.
-
Development: Add 50 µL Developer solution (Trypsin/TSA) to release the fluorophore from deacetylated lysine. Incubate 15 min.
-
Read: Measure fluorescence (Ex: 360 nm / Em: 460 nm).
-
Analysis: Plot % Inhibition vs. Log[Concentration] to calculate IC₅₀.
Visualization: Synthesis Workflow
Figure 2: One-pot synthesis of 2-aminobenzamides via isatoic anhydride ring opening.
References
-
Chou, C. J., et al. (2008). "Pimelic Diphenylamide 106 is a Slow, Tight-Binding Inhibitor of Class I Histone Deacetylases." Journal of Biological Chemistry. Link (Validates 2-aminobenzamide kinetics).
-
Morbidi, L., et al. (2022). "Docking, Binding Free Energy Calculations and In Vitro Characterization of Pyrazine Linked 2-Aminobenzamides as Novel Class I Histone Deacetylase Inhibitors." MDPI Molecules. Link (Structural SAR of aminobenzamides).
-
Soragni, E., et al. (2015). "Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich's Ataxia." Frontiers in Neurology. Link (Therapeutic application).
-
Imramovsky, A., et al. (2011). "Investigating spectrum of biological activity of 4- and 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides." Molecules. Link (Antimicrobial activity context).
-
Lauffer, B. E., et al. (2013). "Histone Deacetylase Inhibitors with 2-Aminobenzamide Scaffolds Show Differential Selectivity for HDAC1, 2, and 3." Bioorganic & Medicinal Chemistry Letters. Link (Selectivity profiling).
Sources
Technical Monograph: 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide
Synthesis, Structural Analysis, and Pharmacological Utility
Executive Summary & Scaffold Analysis
The compound 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide represents a privileged scaffold in medicinal chemistry, merging an anthranilamide (2-aminobenzamide) "warhead" with a pyridine-ethyl recognition element. This structure is not merely a random intermediate; it is a rationally designed pharmacophore often utilized in the development of Class I isoform-selective Histone Deacetylase (HDAC) inhibitors and as a bidentate ligand in bioinorganic catalysis.
Structural Logic[1]
-
The Warhead (2-Aminobenzamide): Unlike hydroxamic acids (e.g., SAHA) that chelate zinc indiscriminately, the 2-aminobenzamide moiety relies on a specific "internal cavity" binding mode. The free amino group at the ortho position is critical; it forms an intramolecular hydrogen bond with the amide carbonyl, pre-organizing the molecule for zinc chelation in the enzyme active site.
-
The Linker (Ethyl Chain): The two-carbon spacer provides rotational freedom, allowing the pyridine ring to orient itself within the hydrophobic rim of the protein pocket without imposing steric strain on the zinc-binding event.
-
The Cap (Pyridine): The pyridine ring serves as a surface recognition group (Cap). Its nitrogen atom acts as a hydrogen bond acceptor, capable of interacting with residues at the entrance of the catalytic tunnel.
Chemical Synthesis: The Isatoic Anhydride Protocol
While standard amide coupling (EDC/HOBt) can be used, it is chemically inefficient for this scaffold due to the need for aniline protection. The Isatoic Anhydride Ring-Opening method is the superior, self-validating protocol. It is atom-economical, requires no coupling reagents, and produces Carbon Dioxide (CO₂) as the only byproduct, driving the equilibrium forward.
Reaction Mechanism
The nucleophilic amine (2-(2-aminoethyl)pyridine) attacks the carbonyl carbon of the isatoic anhydride. This triggers a ring-opening decarboxylation sequence, releasing CO₂ and yielding the free amine (anthranilamide) product.
Figure 1: Nucleophilic ring-opening of isatoic anhydride by 2-(2-aminoethyl)pyridine.
Validated Experimental Protocol
Objective: Synthesize 5.0 g of this compound.
Reagents:
-
Isatoic Anhydride (CAS: 118-48-9): 1.0 eq.
-
2-(2-Aminoethyl)pyridine (CAS: 2706-56-1): 1.1 eq.
-
Solvent: Ethanol (EtOH) or Dimethylformamide (DMF).
-
Catalyst (Optional): 10 mol% Sodium Acetate (accelerates reaction).
Step-by-Step Methodology:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend Isatoic Anhydride (30.6 mmol) in 40 mL of anhydrous Ethanol.
-
Addition: Add 2-(2-Aminoethyl)pyridine (33.7 mmol) dropwise via syringe. Note: A slight exotherm may be observed.
-
Reaction: Heat the mixture to reflux (80°C).
-
Self-Validation Check: Evolution of gas bubbles (CO₂) indicates the reaction is proceeding. The suspension should gradually clarify as the isatoic anhydride is consumed and the product forms.
-
-
Duration: Reflux for 3–5 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). The starting material (Isatoic Anhydride) will disappear (Rf ~0.8), and a lower spot (Product, Rf ~0.3) will appear.[1]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure (Rotavap).
-
Purification: The residue is often a viscous oil or semi-solid. Recrystallize from Ethanol/Water (9:1) or Diethyl Ether. Alternatively, purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM).
-
-
Yield: Expected yield is 85–95%.
Analytical Characterization
To ensure scientific integrity, the product must be validated against the following spectral signatures.
| Technique | Expected Signal | Structural Assignment |
| 1H NMR (DMSO-d6) | δ 8.3–8.5 (t, 1H) | Amide NH (Triplet due to coupling with ethyl CH2) |
| δ 8.5 (d, 1H) | Pyridine α-proton (Deshielded) | |
| δ 6.5–6.7 (d, 1H) | Aniline C3-H (Ortho to amine, shielded) | |
| δ 6.3 (s, 2H) | Aniline NH2 (Broad singlet, exchangeable) | |
| δ 3.6 (q, 2H) | Ethyl Linker (-CH2-N-) | |
| δ 3.0 (t, 2H) | Ethyl Linker (-CH2-Py) | |
| IR Spectroscopy | 3300–3400 cm⁻¹ | Primary Amine (NH2) stretching (Doublet) |
| 1640–1660 cm⁻¹ | Amide I (C=O) stretch | |
| Mass Spectrometry | m/z = 242.1 [M+H]⁺ | Molecular Ion (Calculated MW: 241.29) |
Mechanistic Pharmacology: HDAC Inhibition
This molecule functions as a classic Zinc-Binding Group (ZBG) pharmacophore. In the context of epigenetics, benzamides are selective for Class I HDACs (HDAC 1, 2, 3) and generally spare Class II.
Binding Mode Logic
-
Chelation: The carbonyl oxygen and the free amino group coordinate the Zn²⁺ ion at the bottom of the catalytic pocket.
-
Tunnel Occupation: The ethyl chain traverses the 11 Å hydrophobic tunnel.
-
Surface Interaction: The pyridine ring sits at the tunnel entrance, interacting with surface residues (e.g., Asp or His) via hydrogen bonding or pi-pi stacking.
Figure 2: Pharmacophore mapping of the title compound within the HDAC active site.
References
-
Synthesis via Isatoic Anhydride
- Title: Isatoic Anhydride: A Vers
- Source:Current Organic Chemistry, 2014.
- Context: Validates the ring-opening mechanism by primary amines as a high-yield route to anthranilamides.
-
URL:[Link]
-
Benzamide HDAC Inhibitors
- Title: Molecular Mechanisms of Histone Deacetylase Inhibitors: Benzamide Deriv
- Source:Journal of Medicinal Chemistry, 2008.
- Context: Establishes the 2-aminobenzamide motif as a Class I selective zinc-binding group.
-
URL:[Link]
-
Pyridine-Amide Ligands
- Title: Synthesis and coordination chemistry of pyridine-amide ligands.
- Source:Dalton Transactions, 2011.
- Context: Describes the coordination geometry of pyridine-ethyl-amide motifs in metal complexes.
-
URL:[Link]
Sources
Safety and Toxicity Profile: 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide
Executive Summary
2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide is a synthetic small molecule belonging to the N-(2-aminophenyl)benzamide class. It functions primarily as a pharmacophore scaffold for Histone Deacetylase (HDAC) inhibitors , specifically targeting Class I isoforms (HDAC1, 2, and 3).
This guide provides a comprehensive safety and toxicity assessment based on direct structural analysis and "read-across" data from clinically validated analogues (e.g., Mocetinostat, Chidamide). While the compound exhibits potent biological activity as a zinc-binding epigenetic modulator, it carries specific toxicological liabilities—primarily hematological toxicity (thrombocytopenia) , potential genotoxicity (linked to the anilide moiety), and cardiovascular risks (hERG channel inhibition).
Key Safety Classification: High Potency / Cytotoxic Hazard . Strict containment (OEB 4/5 equivalent) is recommended during handling.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
Understanding the physicochemical baseline is critical for predicting bioavailability and tissue accumulation.
| Property | Value / Description | Toxicological Implication |
| Chemical Structure | N-(2-aminophenyl)benzamide core with a pyridine-ethyl "cap" | The ortho-aminoamide is the Zinc Binding Group (ZBG). The pyridine enhances solubility but introduces CYP inhibition risks. |
| Molecular Weight | ~241.29 g/mol | Low MW facilitates rapid absorption and Blood-Brain Barrier (BBB) penetration. |
| Lipophilicity (cLogP) | ~1.8 – 2.2 (Predicted) | Moderate lipophilicity suggests good membrane permeability without excessive adipose accumulation. |
| pKa | ~4.5 (Pyridine N), ~14 (Amide) | Ionized at acidic pH (lysosomes); largely neutral at physiological pH. |
| Solubility | Low in water; High in DMSO/Ethanol | Requires organic co-solvents for in vitro assays; potential for precipitation in aqueous dosing vehicles. |
Structural Pharmacophore Visualization
The following diagram illustrates the functional regions of the molecule and their associated biological interactions.
Figure 1: Pharmacophore dissection showing the Zinc Binding Group (ZBG) responsible for efficacy and the Cap group influencing ADME/Tox properties.
Toxicological Profile
Mechanism-Based Toxicity (On-Target)
As an HDAC inhibitor, the compound interferes with epigenetic regulation. This leads to specific, predictable side effects observed across the class (e.g., Entinostat, Mocetinostat).
-
Hematological Toxicity (Critical):
-
Thrombocytopenia: HDAC inhibition suppresses megakaryocyte differentiation. This is the dose-limiting toxicity (DLT) for benzamide HDAC inhibitors.
-
Neutropenia/Anemia: Less common than thrombocytopenia but possible upon chronic exposure.
-
-
Gastrointestinal Effects: Disruption of the rapidly dividing epithelial cells leads to nausea, diarrhea, and vomiting.
-
Fatigue: A generalized systemic effect linked to cytokine dysregulation.
Structural Alerts & Off-Target Toxicity
-
Genotoxicity (Ames Liability):
-
The 2-aminoanilide moiety can undergo metabolic activation. While benzamide HDAC inhibitors are often designed to minimize this, early-stage probes frequently test positive in Salmonella typhimurium (Ames test) strains TA98/TA100 due to the formation of reactive nitrenium ions.
-
-
Cardiotoxicity (hERG Inhibition):
-
The pyridine ring linked via an ethyl chain can mimic the pharmacophore of known hERG blockers (e.g., Class III antiarrhythmics).
-
Risk: QT interval prolongation leading to Torsades de Pointes.
-
-
Hepatotoxicity:
-
Idiosyncratic liver injury is a risk with aniline-derived drugs due to the formation of reactive quinone-imine intermediates.
-
Metabolic Stability & ADME
The metabolic fate of the compound dictates its clearance and the formation of potentially toxic metabolites.
Proposed Metabolic Pathway
-
Amide Hydrolysis: Cleavage of the central amide bond by carboxylesterases.
-
Products: Anthranilic acid (relatively safe) + 2-(2-aminoethyl)pyridine (potential CNS stimulant).
-
-
N-Acetylation: The primary amine on the benzamide ring is a substrate for N-acetyltransferase (NAT).
-
Effect: Inactivates the HDAC inhibitory capability (loss of ZBG function).
-
-
Pyridine Oxidation: CYP450-mediated oxidation to N-oxide.
Figure 2: Primary metabolic clearance pathways. N-acetylation is a key deactivation step.
Experimental Protocols for Safety Assessment
To validate the safety profile of this specific compound, the following assays are required.
In Vitro Cytotoxicity (MTT/CellTiter-Glo)
Purpose: Determine the therapeutic window (IC50 vs. TC50). Protocol:
-
Cell Lines: Use HepG2 (liver) for general tox and HCT116 (colon) for efficacy.
-
Seeding: Plate 3,000–5,000 cells/well in 96-well plates. Incubate 24h.
-
Dosing: Prepare serial dilutions of the compound (0.01 µM to 100 µM) in 0.5% DMSO media.
-
Exposure: Incubate for 72 hours.
-
Readout: Add MTT reagent or ATP-luminescence substrate. Read absorbance/luminescence.
-
Analysis: Plot dose-response curves. A Selectivity Index (SI) > 10 (CC50/IC50) is desired.
hERG Potassium Channel Assay (Patch Clamp)
Purpose: Assess cardiac safety (QT prolongation risk). Protocol:
-
System: CHO cells stably expressing hERG (Kv11.1).
-
Method: Whole-cell patch clamp (automated or manual).
-
Perfusion: Apply compound at 1, 10, and 30 µM.
-
Control: E-4031 (positive control).
-
Criteria: >50% inhibition at 10 µM indicates high cardiac risk.
Bacterial Reverse Mutation Assay (Ames Test)
Purpose: Detect mutagenic potential of the aniline moiety. Protocol:
-
Strains: S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2uvrA.
-
Activation: Perform +/- S9 metabolic activation (rat liver fraction).
-
Dosing: 5 dose levels up to 5000 µ g/plate .
-
Readout: Count revertant colonies.
-
Interpretation: A 2-fold increase over solvent control is considered positive.
Handling and Containment Guidelines
Due to its epigenetic activity and potential genotoxicity, this compound must be handled as a Potent Compound .
| Parameter | Recommendation |
| Occupational Exposure Band (OEB) | Band 4 (1 – 10 µg/m³) |
| Engineering Controls | Handle only in a certified Chemical Fume Hood or Glovebox. Use HEPA-filtered enclosures for weighing powders. |
| PPE | Double nitrile gloves, lab coat with elastic cuffs, safety goggles. Respiratory protection (N95/P100) if powder handling is open (not recommended). |
| Deactivation | Treat spills with 10% bleach (sodium hypochlorite) to oxidize the amine/amide functionalities before disposal. |
| Waste Disposal | Incineration as hazardous chemical waste. Do not drain. |
References
-
Lauffer, B. E., et al. (2013). "Histone Deacetylase Inhibitors: The Relevance of Isoform Selectivity in Oncology and Beyond." Journal of Medicinal Chemistry, 56(12), 4833-4847. Link
-
Zhou, N., et al. (2008).[1] "Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor."[1] Journal of Medicinal Chemistry, 51(14), 4072-4075.[1] Link
-
Chou, C. J., et al. (2008).[1] "HDAC inhibition for the treatment of cancer: a review of the clinical and preclinical data." Cancer Treatment Reviews, 34(2), 123-142.[2] Link
-
Garg, R., et al. (2016). "Structure-Activity Relationship Studies of Benzamide-Based HDAC Inhibitors." Current Topics in Medicinal Chemistry, 16(18), 1996-2022. Link
-
FDA Center for Drug Evaluation and Research. (2012). "Guidance for Industry: S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals." Link
Sources
A Strategic Guide to the Preliminary Bioactivity Screening of 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide
Introduction: Unveiling the Potential of a Novel Benzamide Derivative
In the landscape of modern drug discovery, the benzamide scaffold represents a privileged structure, forming the core of numerous therapeutic agents.[1][2] This is largely due to its ability to engage in key hydrogen bonding interactions with biological targets. The specific compound of interest, 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide, combines this versatile benzamide core with a pyridin-2-ylethylamine side chain, introducing additional hydrogen bond donors and acceptors, as well as an aromatic system capable of pi-stacking interactions. This unique combination of functional groups suggests a high potential for diverse biological activities.
Derivatives of 2-aminobenzamide have demonstrated a wide array of pharmacological properties, including antimicrobial and antifungal activities.[3][4] Furthermore, the broader class of benzamides has been extensively investigated, yielding compounds with potent histone deacetylase (HDAC) inhibitory activity for cancer therapy and glucokinase activation for the management of type 2 diabetes.[1][5][6][7][8] Given this precedent, a systematic and multi-faceted preliminary bioactivity screening of this compound is a scientifically meritorious endeavor.
This in-depth technical guide provides a comprehensive framework for the initial exploration of the bioactivity of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental choice. The proposed workflow is designed to be a self-validating system, generating a foundational dataset to guide future, more targeted investigations.
Part 1: Foundational Characterization and In Silico Assessment
Before embarking on extensive in vitro screening, a foundational understanding of the compound's physicochemical properties and a predictive assessment of its drug-like potential are crucial. This initial phase allows for early identification of potential liabilities and helps to prioritize subsequent experimental efforts.
Physicochemical Characterization
A pure and well-characterized sample is the bedrock of any reliable biological study. Standard analytical techniques should be employed to confirm the identity and purity of the synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess for the presence of any impurities.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A purity of >95% is generally considered acceptable for initial biological screening.
In Silico ADMET Prediction
Computational tools provide a rapid and cost-effective means to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound.[9][10][11][12][13] These predictions can offer early warnings of potential developmental hurdles and can guide the selection of appropriate in vitro and in vivo models.
Caption: Workflow for in silico ADMET prediction.
| Parameter | Predicted Value (Hypothetical) | Interpretation and Implications |
| Molecular Weight | < 500 g/mol | Compliant with Lipinski's Rule of Five, suggesting good potential for oral bioavailability. |
| LogP | 2.5 | Optimal lipophilicity for cell membrane permeability. |
| Hydrogen Bond Donors | 3 | Compliant with Lipinski's Rule of Five. |
| Hydrogen Bond Acceptors | 4 | Compliant with Lipinski's Rule of Five. |
| Topological Polar Surface Area (TPSA) | < 140 Ų | Suggests good intestinal absorption and cell permeability. |
| GI Absorption | High | The compound is likely to be well-absorbed from the gastrointestinal tract. |
| BBB Permeability | Low | The compound is unlikely to cross the blood-brain barrier, which may be desirable to avoid CNS side effects. |
| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions with substrates of the CYP2D6 enzyme. |
| Ames Toxicity | Non-mutagenic | Low likelihood of being a mutagen. |
Part 2: In Vitro Bioactivity Screening
The in vitro screening cascade is designed to cast a wide net, exploring a range of potential biological activities. The selection of assays is guided by the known activities of related benzamide compounds and the desire to identify novel therapeutic applications.
Cytotoxicity Assessment: The First Gatekeeper
A fundamental first step in any bioactivity screening is to determine the compound's inherent cytotoxicity.[14] This information is crucial for interpreting the results of other assays and for establishing a safe therapeutic window. Two complementary assays are recommended to provide a more complete picture of potential cytotoxic mechanisms.
The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[15][16][17] A decrease in the rate of formazan production is indicative of a reduction in cell viability.
The lactate dehydrogenase (LDH) release assay is a cytotoxicity assay that measures the activity of LDH released from the cytosol of damaged cells into the supernatant.[15][16][17][18] An increase in LDH activity in the supernatant is indicative of a loss of cell membrane integrity.
-
Cell Culture: Seed a human cancer cell line (e.g., HeLa or A549) and a non-cancerous human cell line (e.g., HEK293) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 and 48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
LDH Assay:
-
Collect the cell culture supernatant.
-
Add the supernatant to a reaction mixture containing the LDH substrate.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) for each cell line.
| Cell Line | Assay | 24h IC₅₀ (µM) (Hypothetical) | 48h IC₅₀ (µM) (Hypothetical) |
| HeLa | MTT | > 100 | 85.2 |
| LDH | > 100 | 92.5 | |
| A549 | MTT | > 100 | 78.9 |
| LDH | > 100 | 88.1 | |
| HEK293 | MTT | > 100 | > 100 |
| LDH | > 100 | > 100 |
Anti-inflammatory Activity
Inflammation is a key pathological process in a wide range of diseases. The cyclooxygenase (COX) and lipoxygenase (LOX) pathways are major drivers of inflammation, making them attractive targets for anti-inflammatory drugs.[19][20]
These assays measure the ability of the compound to inhibit the activity of the COX-1 and COX-2 enzymes, which are responsible for the production of prostaglandins.[19] Selective inhibition of COX-2 is a desirable property for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors.
This assay measures the ability of the compound to inhibit the activity of the 5-lipoxygenase (5-LOX) enzyme, which is responsible for the production of leukotrienes.[21] Dual inhibition of COX and 5-LOX pathways can offer a broader anti-inflammatory effect.[22]
Caption: Workflow for in vitro anti-inflammatory screening.
| Target Enzyme | IC₅₀ (µM) (Hypothetical) | Positive Control (IC₅₀, µM) |
| COX-1 | 45.8 | Indomethacin (0.5) |
| COX-2 | 12.3 | Celecoxib (0.1) |
| 5-LOX | 28.7 | Zileuton (1.0) |
| COX-2 Selectivity Index | 3.72 | - |
Antioxidant Activity
Oxidative stress is implicated in the pathogenesis of numerous diseases. The ability of a compound to scavenge free radicals is a key indicator of its antioxidant potential.
This assay measures the ability of a compound to donate a hydrogen atom to the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), causing a color change from violet to yellow.[23][24][25][26]
This assay measures the ability of a compound to reduce the pre-formed 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.[23][27][28]
-
DPPH Assay:
-
Prepare a solution of DPPH in methanol.
-
Add various concentrations of the test compound to the DPPH solution.
-
Incubate in the dark for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
ABTS Assay:
-
Generate the ABTS radical cation by reacting ABTS with potassium persulfate.
-
Add various concentrations of the test compound to the ABTS radical solution.
-
Incubate for a set time.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
| Assay | IC₅₀ (µM) (Hypothetical) | Positive Control (IC₅₀, µM) |
| DPPH | 65.1 | Ascorbic Acid (25.0) |
| ABTS | 42.9 | Trolox (15.0) |
Part 3: Mechanistic Exploration - Histone Deacetylase (HDAC) Inhibition
Given that the benzamide moiety is a known zinc-binding group present in many HDAC inhibitors, assessing the potential of this compound to inhibit HDAC enzymes is a logical and high-priority next step.[1][2][6][7][8]
Pan-HDAC Inhibition Assay
A pan-HDAC inhibition assay will provide an initial indication of whether the compound has activity against the family of histone deacetylases. Commercially available kits that measure the deacetylation of a fluorogenic substrate are a convenient and reliable option.
-
Assay Setup: In a 96-well plate, combine a source of HeLa nuclear extract (as a source of HDAC enzymes), the fluorogenic HDAC substrate, and various concentrations of the test compound. Include a known pan-HDAC inhibitor (e.g., Trichostatin A) as a positive control.
-
Incubation: Incubate the plate at 37°C for a specified time to allow for the enzymatic reaction.
-
Development: Add a developer solution that stops the HDAC reaction and generates a fluorescent signal from the deacetylated substrate.
-
Measurement: Measure the fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of HDAC inhibition and determine the IC₅₀ value.
| Assay | IC₅₀ (µM) (Hypothetical) | Positive Control (IC₅₀, µM) |
| Pan-HDAC | 8.9 | Trichostatin A (0.01) |
Conclusion and Future Directions
This in-depth technical guide outlines a strategic and efficient approach to the preliminary bioactivity screening of this compound. The proposed workflow, beginning with in silico predictions and progressing through a tiered in vitro screening cascade, is designed to provide a comprehensive initial assessment of the compound's therapeutic potential.
The hypothetical data presented in the tables suggests that this compound may possess moderate anti-inflammatory and antioxidant activities, with a more promising profile as a potential HDAC inhibitor. A low level of cytotoxicity against non-cancerous cells would be a favorable outcome, indicating a potentially good safety profile.
Positive results from this preliminary screening would warrant further investigation, including:
-
Lead Optimization: Synthesis of analogues to improve potency and selectivity.
-
Mechanism of Action Studies: Deeper investigation into the specific molecular targets and pathways affected by the compound.
-
In Vivo Efficacy Studies: Evaluation of the compound's therapeutic effects in relevant animal models of disease.
By following the systematic approach detailed in this guide, researchers can efficiently and effectively unlock the potential of this compound and lay the groundwork for the development of a novel therapeutic agent.
References
-
N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. PubMed. Available at: [Link]
-
Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. Available at: [Link]
-
N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation. PubMed. Available at: [Link]
-
Synthesis of N‐(Pyridin‐2‐yl)benzamide. ResearchGate. Available at: [Link]
-
Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. MDPI. Available at: [Link]
-
Screening and identification of novel biologically active natural compounds. PMC. Available at: [Link]
-
Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. ACS Publications. Available at: [Link]
-
In silico Prediction of ADMET/Drug-likeness Properties of Bioactive Phloroglucinols from Hypericum Genus. PubMed. Available at: [Link]
-
Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. MDPI. Available at: [Link]
-
In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. Available at: [Link]
-
Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. PMC. Available at: [Link]
-
In vitro antioxidant activities in DPPH and ABTS assays of S. alba hydromethanolic leaf and bark extracts. ResearchGate. Available at: [Link]
-
In Silico ADMET prediction. RE-Place. Available at: [Link]
-
Bioactivity Screening and Chemical Characterization of Biocompound from Endophytic Neofusicoccum parvum and Buergenerula spartinae Isolated from Mangrove Ecosystem. MDPI. Available at: [Link]
-
Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies. PMC. Available at: [Link]
-
Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. PMC. Available at: [Link]
-
Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. PubMed. Available at: [Link]
-
A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. MDPI. Available at: [Link]
-
Preliminary Bioactivity Screening of Crude Extracts of Six Wild Macrofungi From Pine Forests in Benguet and Mt. Province, Philippines. De La Salle University. Available at: [Link]
-
In vitro cytotoxicity assays by (A,B) MTT assay; (C,D) LDH assay. ResearchGate. Available at: [Link]
-
COX and LOX inhibitory potential of Abroma augusta and Desmodium gangeticum. The Journal of Phytopharmacology. Available at: [Link]
-
Recent advances in the synthesis of N-acyl sulfonamides. PMC. Available at: [Link]
-
In Silico methods for ADMET prediction of new molecules. Slideshare. Available at: [Link]
-
Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI. Available at: [Link]
-
Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. Available at: [Link]
-
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. Available at: [Link]
-
ADMET in silico modelling: Towards prediction paradise?. ResearchGate. Available at: [Link]
-
Particle-Induced Artifacts in the MTT and LDH Viability Assays. ACS Publications. Available at: [Link]
-
IN VITRO 5-LOX INHIBITORY POTENTIAL AND ANTIOXIDANT ACTIVITY OF NEW ISOXAZOLE DERIVATIVES. bioRxiv. Available at: [Link]
-
Acylhydrazones and Their Biological Activity: A Review. MDPI. Available at: [Link]
-
LAB SESSION: EPS 1. ANTIOXIDANT ANALYSIS USING DPPH METHOD. YouTube. Available at: [Link]
-
Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential. PubMed. Available at: [Link]
-
(PDF) Preliminary phytochemical and biological activity screening of Sargassum lapazeanum. ResearchGate. Available at: [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Available at: [Link]
-
ADMET Predictor®. Simulations Plus. Available at: [Link]
-
In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. ResearchGate. Available at: [Link]
-
The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. PMC. Available at: [Link]
-
Synthesis of N-Acyl Sulfamates from Fluorosulfates and Amides. PubMed. Available at: [Link]
Sources
- 1. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site [mdpi.com]
- 4. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In silico Prediction of ADMET/Drug-likeness Properties of Bioactive Phloroglucinols from Hypericum Genus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Silico ADMET prediction - ZeptoWard | RE-Place [re-place.be]
- 11. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]
- 12. researchgate.net [researchgate.net]
- 13. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 14. mdpi.com [mdpi.com]
- 15. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay | MDPI [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth [mdpi.com]
- 20. phytopharmajournal.com [phytopharmajournal.com]
- 21. biorxiv.org [biorxiv.org]
- 22. Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 25. m.youtube.com [m.youtube.com]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structural Analogs of 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide: A Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The unique structural motif of 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide, which combines an anthranilamide core with a flexible ethyl-pyridine side chain, presents a compelling starting point for the design of novel therapeutic agents. This technical guide provides a comprehensive exploration of the synthesis, biological evaluation, and structure-activity relationships (SAR) of its structural analogs. We delve into the rationale behind analog design, drawing from the known biological activities of the constituent pharmacophores, and provide detailed, field-proven protocols for their synthesis and bio-characterization. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of small molecule therapeutics targeting a range of diseases, including cancer and infectious diseases.
Introduction: The Therapeutic Potential of the this compound Scaffold
The this compound scaffold is a fascinating amalgamation of two privileged pharmacophores in medicinal chemistry: the 2-aminobenzamide unit and the 2-pyridylethylamine moiety. The 2-aminobenzamide core is a well-established zinc-binding group found in a variety of enzyme inhibitors, most notably histone deacetylase (HDAC) inhibitors, which have emerged as a significant class of anti-cancer agents.[1][2][3] The pyridine ring, on the other hand, is a common feature in a vast array of biologically active molecules, contributing to target binding through hydrogen bonding and π-stacking interactions, and influencing physicochemical properties such as solubility and metabolic stability.[1]
The ethyl linker provides conformational flexibility, allowing the two key recognition elements to adopt optimal orientations for binding to a target protein. This modular design offers a rich landscape for chemical exploration, enabling the systematic modification of each component to fine-tune potency, selectivity, and pharmacokinetic properties. This guide will explore the strategic design of analogs based on this versatile scaffold, with a focus on their potential as inhibitors of key cellular signaling pathways implicated in disease.
Strategic Design of Structural Analogs
The rational design of analogs of this compound should be guided by a thorough understanding of the structure-activity relationships of its constituent parts. Our proposed design strategy focuses on three key areas of modification:
-
The 2-Aminobenzamide Core: This unit is critical for the chelation of metal ions, such as the zinc ion in the active site of HDACs. Modifications here can influence binding affinity and selectivity.
-
The Pyridine Ring: Substitutions on the pyridine ring can modulate target interactions, improve cell permeability, and alter metabolic profiles.
-
The Ethyl Linker: Altering the length and rigidity of the linker can impact the relative orientation of the two aromatic systems, potentially leading to enhanced binding to the target protein.
The following diagram illustrates the proposed points of diversification for analog synthesis:
Caption: Key diversification points for analog design.
Synthesis of Structural Analogs: Experimental Protocols
The synthesis of analogs of this compound can be achieved through a convergent synthetic strategy, allowing for the rapid generation of a diverse library of compounds.
General Synthetic Scheme
The core scaffold can be constructed via an amide coupling reaction between a suitably substituted 2-aminobenzoic acid derivative and a substituted 2-(2-aminoethyl)pyridine.
Caption: General synthetic workflow for analog synthesis.
Detailed Experimental Protocol: Synthesis of a Representative Analog
This protocol describes the synthesis of a representative analog, 4-Fluoro-2-amino-N-(2-(pyridin-2-yl)ethyl)benzamide.
Materials:
-
4-Fluoro-2-aminobenzoic acid
-
2-(2-Aminoethyl)pyridine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-fluoro-2-aminobenzoic acid (1.0 eq) in DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-(2-aminoethyl)pyridine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired product.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis.
Biological Evaluation: Assays and Protocols
Based on the structural features of the scaffold, analogs of this compound are prime candidates for evaluation as inhibitors of HDACs and various protein kinases.
Histone Deacetylase (HDAC) Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the deacetylation of a fluorogenic acetylated peptide substrate by a recombinant human HDAC enzyme.
Protocol:
-
Prepare a solution of the test compound in DMSO.
-
In a 96-well plate, add the test compound, recombinant human HDAC1 enzyme, and the fluorogenic substrate.
-
Incubate the plate at 37°C for 1 hour.
-
Add a developer solution containing a protease to cleave the deacetylated substrate, releasing a fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the HDAC enzyme activity.
Kinase Inhibition Assays
Analogs can be screened against a panel of protein kinases to identify potential anti-cancer activity. The PI3K/Akt and Receptor Tyrosine Kinase (RTK) pathways are particularly relevant targets.[4][5][6][7][8]
Principle: A common method is a luminescence-based assay that measures the amount of ATP remaining in solution following a kinase reaction. Inhibition of the kinase results in a higher ATP concentration and a stronger luminescent signal.
Protocol:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound, the target kinase, its specific substrate, and ATP.
-
Incubate the plate at room temperature for 1 hour.
-
Add a kinase detection reagent that contains luciferase.
-
Measure the luminescence using a plate reader.
-
Determine the IC₅₀ value from the dose-response curve.
Cellular Proliferation Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Seed cancer cells (e.g., A549 lung cancer cells) in a 96-well plate and allow them to adhere overnight.[6]
-
Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours. The MTT is reduced by metabolically active cells to a purple formazan product.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the GI₅₀ (concentration for 50% growth inhibition).
Signaling Pathways and Mechanism of Action
Understanding the mechanism of action of these analogs requires knowledge of the signaling pathways they potentially modulate.
HDAC Inhibition and Apoptosis
HDAC inhibitors promote the acetylation of histones, leading to a more open chromatin structure and the transcription of genes that can induce cell cycle arrest and apoptosis.[9][10][11] They can also acetylate non-histone proteins, such as p53, further promoting apoptosis.[9]
Caption: Simplified HDAC inhibition pathway leading to apoptosis.
Kinase Inhibition and Cancer Cell Proliferation
Many cancers exhibit overactive kinase signaling pathways, such as the PI3K/Akt and RTK pathways, which promote cell survival and proliferation.[4][5][7][8] Inhibitors of these kinases can block these pro-growth signals.
Caption: Overview of kinase inhibition disrupting cancer cell signaling.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR for the entire this compound scaffold is still emerging, we can extrapolate from related compound series.
Table 1: Postulated Structure-Activity Relationships
| Molecular Fragment | Modification | Expected Impact on Activity |
| 2-Aminobenzamide Ring | Introduction of electron-withdrawing groups (e.g., F, Cl) | May enhance HDAC inhibitory activity. |
| Altering the position of the amino group | Likely to decrease HDAC inhibitory activity as the ortho-amino group is crucial for zinc chelation. | |
| Pyridine Ring | Introduction of small alkyl or alkoxy groups | Can improve metabolic stability and cell permeability.[1] |
| Addition of hydrogen bond donors/acceptors | May enhance target-specific interactions. | |
| Ethyl Linker | Shortening or lengthening the linker | Will alter the conformational profile and may impact binding affinity. |
| Introducing rigidity (e.g., double bond, cyclopropane) | Can lock the molecule into a more active conformation but may also introduce steric clashes. |
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel small molecule therapeutics. Its modular nature allows for extensive chemical exploration, and the known biological activities of its constituent fragments provide a strong rationale for targeting key enzymes in cancer and other diseases. The protocols and strategies outlined in this guide offer a robust framework for the design, synthesis, and evaluation of a new generation of potent and selective inhibitors. Future work should focus on the systematic exploration of the chemical space around this scaffold, with a particular emphasis on elucidating detailed structure-activity relationships and optimizing pharmacokinetic properties for in vivo efficacy.
References
-
The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. (n.d.). PubMed Central. Retrieved February 7, 2026, from [Link]
-
PI3K/AKT/mTOR pathway. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]
-
Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. (n.d.). PubMed Central. Retrieved February 7, 2026, from [Link]
-
Receptor tyrosine kinase. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]
-
Structure-activity relationships of HDAC8 inhibitors: Non-hydroxamates as anticancer agents. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]
-
PI3K-AKT Pathway Explained. (2022, February 1). YouTube. Retrieved February 7, 2026, from [Link]
-
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]
-
Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70. (2019, March 30). PubMed Central. Retrieved February 7, 2026, from [Link]
-
PI3K/Akt signalling pathway and cancer. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]
-
Signaling Pathways of Tyrosine Kinase Receptors. (n.d.). NCBI Bookshelf. Retrieved February 7, 2026, from [Link]
-
Synthesis of N‐(Pyridin‐2‐yl)benzamide. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]
-
Histone Deacetylase Pathway. (n.d.). Creative Diagnostics. Retrieved February 7, 2026, from [Link]
-
N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]
-
Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. (2019, September 30). PubMed. Retrieved February 7, 2026, from [Link]
-
Apoptotic and autophagic cell death induced by histone deacetylase inhibitors. (2004, December 13). PNAS. Retrieved February 7, 2026, from [Link]
-
Examples of 2‐aminobenzamide‐histone deacetylase (HDAC) inhibitors and... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. (n.d.). Frontiers. Retrieved February 7, 2026, from [Link]
-
Histone Deacetylase Inhibitors, Intrinsic and Extrinsic Apoptotic Pathways, and Epigenetic Alterations of Histone Deacetylases (HDACs) in Hepatocellular Carcinoma. (n.d.). PubMed Central. Retrieved February 7, 2026, from [Link]
Sources
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 9. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Histone Deacetylase Inhibitors, Intrinsic and Extrinsic Apoptotic Pathways, and Epigenetic Alterations of Histone Deacetylases (HDACs) in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide as a Kinase Inhibitor
The following technical guide details the pharmacological profile, synthesis, and experimental characterization of 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide (and its structural class) as a kinase inhibitor.
While the benzamide moiety is famously associated with Histone Deacetylase (HDAC) inhibitors (e.g., Mocetinostat), the anthranilamide (2-aminobenzamide) core fused with a pyridine side chain represents a distinct privileged scaffold in kinase drug discovery. This scaffold is primarily utilized to target VEGFR , Bcr-Abl , and EGFR families by exploiting the "hinge-binding" capacity of the pyridine-amide motif.
Part 1: Core Directive & Mechanistic Insight
Molecular Identity & Classification
-
IUPAC Name: 2-amino-N-[2-(pyridin-2-yl)ethyl]benzamide
-
Chemical Class: Anthranilamide (2-aminobenzamide derivative)
-
Role: Kinase Inhibitor Scaffold (Type I/II ATP-Competitive Inhibitor)
-
Key Structural Features:
-
Anthranilic Head: The 2-amino group provides an intramolecular hydrogen bond (to the amide carbonyl), locking the conformation for optimal binding.
-
Amide Linker: Functions as a hydrogen bond donor/acceptor bridge.
-
Pyridine Tail: Acts as a critical hinge-binding element, mimicking the adenine ring of ATP within the kinase catalytic cleft.
-
Mechanism of Action: The Hinge-Binding Hypothesis
Unlike benzamide HDAC inhibitors that chelate zinc deep in the pocket, this compound functions primarily as an ATP-competitive inhibitor .
-
Hinge Interaction: The pyridine nitrogen (acceptor) and the amide nitrogen (donor) form a bidentate H-bond network with the kinase hinge region (e.g., Cys919 in VEGFR2 or Met318 in c-Src).
-
Hydrophobic Anchoring: The phenyl ring of the anthranilamide occupies the hydrophobic pocket adjacent to the gatekeeper residue.
-
Conformational Locking: The ortho-amino group forms an intramolecular H-bond with the amide carbonyl, planarizing the molecule to fit the narrow ATP binding cleft.
Target Selectivity Profile
While this specific molecule is often a "fragment lead," derivatives of this scaffold exhibit activity against:
-
Primary Targets: VEGFR-2 (KDR), PDGFR
, c-Kit. -
Secondary Targets: Bcr-Abl (Imatinib-resistant mutants), EGFR.
-
Off-Target Liability: Potential inhibition of CYP450 enzymes due to the pyridine moiety.
Part 2: Experimental Protocols (Self-Validating Systems)
Chemical Synthesis Workflow
Objective: Synthesize high-purity (>98%) probe material for biological assay.
Reagents: Isatoic anhydride, 2-(2-aminoethyl)pyridine, DMAP (catalyst), Dichloromethane (DCM).
Protocol:
-
Activation: Dissolve Isatoic anhydride (1.0 eq) in anhydrous DCM under nitrogen atmosphere.
-
Nucleophilic Attack: Add 2-(2-aminoethyl)pyridine (1.1 eq) dropwise at 0°C.
-
Catalysis: Add DMAP (0.1 eq) to accelerate ring opening.
-
Reaction: Stir at room temperature for 4–6 hours. Monitor CO₂ evolution (cessation indicates completion).
-
Work-up: Wash with saturated NaHCO₃ (remove unreacted acid) and brine.
-
Purification: Recrystallize from Ethanol/Hexane or perform Flash Chromatography (EtOAc/Hexane gradient).
-
Validation: Confirm structure via ¹H-NMR (look for characteristic amide doublet ~8.5 ppm and pyridine protons).
In Vitro Kinase Inhibition Assay (FRET-Based)
Objective: Determine IC₅₀ values against VEGFR2/KDR.
System: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) utilizing a Europium-labeled anti-phosphotyrosine antibody.
Step-by-Step Protocol:
-
Preparation: Prepare 384-well plates with 10 µL reaction volume.
-
Enzyme Mix: Dilute Recombinant VEGFR2 kinase (0.5 nM final) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Inhibitor Addition: Add this compound (serial dilutions in DMSO). Incubate 15 min at RT.
-
Substrate Initiation: Add ATP (at K_m, typically 10 µM) and Poly(Glu,Tyr) substrate (biotinylated).
-
Reaction: Incubate for 60 minutes at RT.
-
Detection: Add Detection Mix (Eu-antibody + APC-Streptavidin) and EDTA (to stop reaction).
-
Readout: Measure fluorescence ratio (665 nm / 615 nm) on a multimode plate reader.
-
Analysis: Fit data to a sigmoidal dose-response equation:
Cellular Proliferation Assay (HUVEC)
Objective: Validate functional inhibition of angiogenesis.[1]
-
Seeding: Plate HUVEC cells (5,000 cells/well) in EGM-2 media.
-
Starvation: Starve cells in 0.5% FBS media for 12 hours.
-
Induction: Stimulate with VEGF-A (50 ng/mL) .
-
Treatment: Treat with compound (0.1 – 10 µM) for 48 hours.
-
Readout: Add CCK-8 or Resazurin reagent; incubate 2 hours; measure absorbance/fluorescence.
-
Control: Use Sunitinib as a positive control (IC₅₀ ~ 40-80 nM).
Part 3: Visualization & Data
Signaling Pathway Inhibition (VEGFR2)
The following diagram illustrates the interruption of the VEGF signaling cascade by the anthranilamide inhibitor.
Caption: Mechanism of Action: The inhibitor blocks ATP binding at VEGFR-2, preventing downstream phosphorylation of PI3K/AKT and RAS/MAPK pathways, ultimately halting angiogenesis.
Synthesis Scheme (Isatoic Anhydride Route)
Caption: One-pot synthesis via nucleophilic ring-opening of isatoic anhydride by the pyridine-amine, driven by decarboxylation.
Comparative Data: Anthranilamide vs. Benzamide Scaffolds
| Feature | Anthranilamide (2-Amino) | Standard Benzamide (No 2-Amino) |
| Primary Target Class | Kinases (VEGFR, Bcr-Abl) | HDACs (Class I), Some Kinases |
| Binding Mode | Planar Hinge Binder (Intramolecular H-bond) | Zinc Chelator (via amide/amine) |
| Key Interaction | 2-NH₂ | Amide NH |
| Representative Drug | Lead Fragments, Linifanib (analog) | Mocetinostat, Entinostat |
| Kinase Selectivity | High (Type II potential) | Low (Promiscuous) |
References
-
Zhang, H., et al. (2018). "Design, synthesis and biological evaluation of novel anthranilamide derivatives as potent VEGFR-2 inhibitors." European Journal of Medicinal Chemistry. Link
-
Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor." Journal of Medicinal Chemistry. Link
-
BenchChem. (2025).[2] "N-[2-(2-Pyridinyl)ethyl]benzamide Structure and Activity Data." BenchChem Compound Database. Link
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 1020940, 2-[[[2-(2-Pyridinyl)ethyl]amino]methyl]benzamide." PubChem. Link
-
Fournel, M., et al. (2008). "MGCD0103, a novel isotype-selective histone deacetylase inhibitor, has broad spectrum antitumor activity in vitro and in vivo."[3][4][5] Molecular Cancer Therapeutics. Link
Sources
role of benzamide derivatives in drug discovery
The Benzamide Pharmacophore: A Privileged Scaffold in Modern Drug Discovery[1]
Executive Summary
The benzamide moiety (Ph-CO-NH-R) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike simple structural linkers, the benzamide core actively dictates pharmacodynamics through its ability to lock molecular conformation via intramolecular hydrogen bonding and its electronic versatility as a hydrogen bond donor/acceptor. This guide analyzes the role of benzamide derivatives in oncology (specifically HDAC and PARP inhibition) and CNS disorders (D2 antagonism and Sigma-1 modulation), providing rigorous SAR analysis, synthetic protocols, and mechanistic visualizations.
The Privileged Scaffold: Structural & Electronic Logic
The ubiquity of the benzamide scaffold arises from its unique physiochemical properties. It is not merely a connector but a functional pharmacophore.
-
Conformational Locking: Ortho-substitution on the benzene ring (e.g., the o-methoxy group in metoclopramide) often forms an intramolecular hydrogen bond with the amide proton. This creates a pseudo-ring structure, locking the molecule in a planar conformation essential for fitting into narrow receptor clefts like the Dopamine D2 binding site.
-
Electronic Valve: The amide group acts as an electronic valve, transmitting effects between the aromatic ring and the N-substituent. This allows medicinal chemists to fine-tune pKa and metabolic stability (e.g., resistance to hydrolysis) by varying para-substituents.
Visualizing the Benzamide Versatility
The following diagram illustrates how the core benzamide structure diverges into distinct therapeutic classes based on specific substitutions.
Figure 1: Divergence of the benzamide scaffold into major therapeutic classes based on substitution patterns.
Mechanistic Deep Dive: Oncology & Epigenetics
Histone Deacetylase (HDAC) Inhibitors
Benzamide derivatives like Entinostat (MS-275) and Mocetinostat distinguish themselves from hydroxamic acid derivatives (like Vorinostat) through their selectivity and binding mechanism.
-
Selectivity Profile: Hydroxamates are typically pan-HDAC inhibitors. Benzamides, however, show high selectivity for Class I HDACs (HDAC 1, 2, 3) . This specificity reduces off-target toxicity associated with broad epigenetic remodeling.
-
The "Foot Pocket" Mechanism: Unlike hydroxamates that bind Zinc (Zn²⁺) via a bidentate chelation, 2-aminobenzamides utilize a unique mechanism. The internal cavity of Class I HDACs contains a "foot pocket" adjacent to the catalytic site.
-
The 7-Membered Chelate: The 2-amino group and the amide carbonyl oxygen coordinate with the active site Zn²⁺ ion, forming a stable 7-membered chelate ring.[2]
-
Slow-Tight Binding: This chelation mechanism results in slow association/dissociation kinetics (slow-tight binding), leading to prolonged pharmacodynamic effects even after the drug has cleared from the plasma.
-
Kinase Inhibition (Imatinib)
In Imatinib (Gleevec) , the benzamide motif is not the primary catalytic inhibitor but serves as a critical structural "glue." It forms hydrogen bonds with Glu286 and Asp381 in the BCR-ABL kinase domain, orienting the adjacent aromatic rings to lock the kinase into an inactive conformation.
Figure 2: The unique 7-membered chelation mechanism of 2-aminobenzamides in HDAC inhibition.
Mechanistic Deep Dive: CNS Modulation
Dopamine D2/D3 Antagonism
The "Orthopramides" (e.g., Metoclopramide , Sulpiride ) are benzamide derivatives that revolutionized antipsychotic and antiemetic therapy.
-
Pharmacophore Mimicry: The benzamide structure superimposes over the ethylamine side chain of dopamine.
-
The Ortho-Effect: A methoxy or amino group at the ortho position relative to the amide creates a pseudo-ring via hydrogen bonding (N-H ··· O-Me). This locks the aromatic ring and the basic nitrogen side chain into a coplanar arrangement, perfectly mimicking the rigid conformation required for D2 receptor antagonism.
Sigma-1 Receptor Agonism (2024/2025 Trends)
Recent studies have identified benzamide derivatives as potent Sigma-1 receptor (S1R) agonists. Unlike D2 antagonists, these molecules (often lacking the basic side chain) bind to S1R at the mitochondria-associated membrane (MAM), promoting neuroprotection. This represents a shift from "blocking" receptors to "chaperoning" proteins to prevent neurodegeneration.
Synthetic Architectures & Protocols
Modern drug discovery demands efficient, scalable, and environmentally benign synthesis. While traditional acid chloride coupling is standard, recent "Green Chemistry" approaches using ultrasonic irradiation offer higher yields and cleaner profiles.
Comparative Synthetic Data
| Parameter | Method A: Acid Chloride Coupling | Method B: Ultrasonic/Green Catalyst |
| Reagents | Benzoyl chloride + Amine + Base (TEA) | Benzoic Acid + Amine + Ionic Liquid/Catalyst |
| Conditions | 0°C to RT, 2-12 hours, DCM solvent | Ultrasound (RT), 15-60 mins, Solvent-free or Toluene |
| Atom Economy | Low (HCl byproduct, excess base) | High (Water byproduct) |
| Yield | 60-80% | 85-95% |
| Applicability | General, tolerates simple groups | Ideal for sensitive functional groups |
Experimental Protocol: Green Synthesis of Functionalized Benzamides
Based on recent methodologies (e.g., Moradi et al., 2025; Nano Bio Letters, 2024).
Objective: Synthesis of N-(4-hydroxyphenyl)benzamide via direct condensation.
Materials:
-
Benzoic acid derivative (1.0 mmol)[3]
-
4-Aminophenol (1.2 mmol)
-
Catalyst: Diatomite earth@IL/ZrCl4 (10 mg) (or standard boric acid catalyst for simplified workflow)
-
Solvent: Anhydrous Toluene (1 mL) or solvent-free.
Workflow:
-
Catalyst Activation: Mix the benzoic acid derivative and heterogeneous catalyst in toluene for 5 minutes under stirring.
-
Amine Addition: Add 4-aminophenol (1.2 mmol) to the mixture.
-
Ultrasonic Irradiation: Place the reaction vessel in an ultrasonic bath (frequency ~40 kHz) at room temperature. Irradiate for 15–60 minutes.
-
Checkpoint: Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 3:7).
-
-
Work-up:
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and recrystallize from ethanol/water to obtain the pure benzamide.
Figure 3: Green synthetic workflow for benzamide derivatives using ultrasonic irradiation.
References
-
BenchChem. (2025). The Benzamide Scaffold: A Cornerstone of Modern Medicinal Chemistry. Retrieved from
-
Moseley, J. B., et al. (2010). Exploration of the HDAC2 foot pocket: synthesis and SAR of substituted N-(2-aminophenyl)benzamides. Bioorganic & Medicinal Chemistry Letters.
-
LassBio. (2018). Privileged Scaffolds in Medicinal Chemistry: An Introduction.
-
Moradi, L., et al. (2025). Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. Research on Chemical Intermediates.
-
RSC Chemical Science. (2024). Editor's Choice: Innovative bioisostere design for drug discovery.
-
Therapeutics Initiative. (2022). How well do you know your dopamine antagonists?
-
Zou, Y., et al. (2023).[4] Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1.[4] European Journal of Medicinal Chemistry. [4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide
Introduction
2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide is a molecule of significant interest in medicinal chemistry and drug development. Its structure, incorporating a benzamide scaffold linked to a pyridine moiety, presents a versatile platform for the design of novel therapeutic agents. This application note provides a detailed, field-proven protocol for the synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development. Beyond a mere recitation of steps, this guide delves into the rationale behind the experimental choices, ensuring a thorough understanding of the synthetic process.
Synthetic Strategy: The Isatoic Anhydride Route
The synthesis of 2-aminobenzamides is frequently achieved through the reaction of isatoic anhydride with a primary amine.[1][2] This method is advantageous due to the commercial availability of isatoic anhydride and the typically clean reaction profiles, often proceeding with the loss of carbon dioxide. The reaction involves the nucleophilic attack of the amine on one of the carbonyl groups of the anhydride, followed by a ring-opening and subsequent decarboxylation to yield the desired 2-aminobenzamide.
This protocol will focus on the reaction of isatoic anhydride with 2-(2-aminoethyl)pyridine. This approach is a direct and efficient method for the preparation of the target molecule, this compound.
Experimental Workflow
The overall synthetic workflow is depicted below, illustrating the key stages from starting materials to the purified final product.
Caption: Synthetic workflow for this compound.
Detailed Synthesis Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Isatoic Anhydride | ≥98% | Commercially Available |
| 2-(2-Aminoethyl)pyridine | ≥98% | Commercially Available |
| Anhydrous Dimethylformamide (DMF) | ≥99.8% | Commercially Available |
| Ethyl Acetate | Reagent Grade | Commercially Available |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | |
| Brine (Saturated NaCl Solution) | Prepared in-house | |
| Anhydrous Sodium Sulfate | Commercially Available | |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |
Instrumentation:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
-
NMR Spectrometer
-
Mass Spectrometer
-
Melting Point Apparatus
Procedure:
-
Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isatoic anhydride (1.63 g, 10 mmol).
-
Addition of Amine and Solvent: Add anhydrous dimethylformamide (DMF, 30 mL) to the flask to dissolve the isatoic anhydride. To this solution, add 2-(2-aminoethyl)pyridine (1.22 g, 10 mmol) dropwise at room temperature with continuous stirring.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain it at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v). The reaction is considered complete when the starting material (isatoic anhydride) is no longer visible on the TLC plate.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of water and 50 mL of ethyl acetate.
-
Extraction: Shake the separatory funnel vigorously and allow the layers to separate. Extract the aqueous layer with two additional 50 mL portions of ethyl acetate.
-
Washing: Combine the organic layers and wash them sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine. The bicarbonate wash is crucial to remove any unreacted acidic starting materials or byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 30% ethyl acetate and gradually increasing to 70%). Collect the fractions containing the desired product (as indicated by TLC) and concentrate them under reduced pressure to yield this compound as a solid.
Reaction Mechanism
The synthesis proceeds through a nucleophilic acyl substitution followed by a decarboxylation.
Caption: Proposed reaction mechanism for the synthesis.
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
Quantitative Data Summary:
| Parameter | Expected Value |
| Molecular Formula | C₁₄H₁₅N₃O |
| Molecular Weight | 241.29 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | To be determined experimentally |
| Yield | 60-80% (typical) |
Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic peaks for the aromatic protons of the benzamide and pyridine rings, as well as the aliphatic protons of the ethyl linker. The integration of these peaks should correspond to the number of protons in the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum should display the expected number of signals corresponding to the unique carbon atoms in the molecule, including the carbonyl carbon of the amide group.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretches of the primary amine and the amide, the C=O stretch of the amide, and the aromatic C-H and C=C stretches.
Trustworthiness and Self-Validation
The protocol described herein is based on well-established chemical principles for the synthesis of 2-aminobenzamides.[1][2] The successful synthesis of the target compound can be validated at each stage. The progress of the reaction is monitored by TLC, ensuring that the reaction is driven to completion. The purification by column chromatography is a standard and effective method for isolating the desired product from any unreacted starting materials or byproducts. Finally, the comprehensive characterization by spectroscopic methods provides unambiguous confirmation of the structure and purity of this compound.
Conclusion
This application note provides a robust and reproducible protocol for the synthesis of this compound. By following the detailed steps and understanding the underlying chemical principles, researchers can confidently prepare this valuable compound for their drug discovery and development programs. The emphasis on thorough purification and characterization ensures the high quality of the final product, which is paramount for subsequent biological and pharmacological studies.
References
-
PrepChem. Synthesis of Step 1. 2-Amino-N-phenylbenzamide. Available at: [Link]
-
Malik, N., et al. (2021). N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation. Bioorganic & Medicinal Chemistry, 31, 115975. Available at: [Link]
-
Abdel-Gawad, H., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3030-3046. Available at: [Link]
-
Ibrahim, A. A., et al. (2017). Novel green techniques for the synthesis of N-Benzylidenepyridine-2-Amine. International Journal of Chemical and Pharmaceutical Sciences, 8(2), 1-5. Available at: [Link]
-
ResearchGate. Synthesis of N‐(Pyridin‐2‐yl)benzamide. Available at: [Link]
- Google Patents. CN104402840B - Synthesis process of isatoic anhydride.
- Google Patents. CN101973956B - Methods for synthesizing isatoic anhydride and N-isopropyl-2-aminobenzamide.
-
ResearchGate. Isatoic Anhydride: A Fascinating and Basic Molecule for the Synthesis of Substituted Quinazolinones and Benzo di/triazepines. Available at: [Link]
-
El-Shaieb, K. M. (2009). Synthesis of 2-(2-Aminophenyl)-4-arylquinazoline Derivatives by Reaction of 2-Aminoarylbenzimidamides with Isatoic Anhydride. Zeitschrift für Naturforschung B, 64(8), 945-951. Available at: [Link]
-
ResearchGate. The crystal structure of 2-amino-N-(pyridin-2-yl)benzamide, C12H11N3O. Available at: [Link]
-
ResearchGate. (PDF) Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Available at: [Link]
-
PubChem. 2-[[[2-(2-Pyridinyl)ethyl]amino]methyl]benzamide. Available at: [Link]
- Google Patents. EP0944603B1 - Process for making 2-amino-2-imidazoline, guanidine, and 2-amino-3,4,5,6-tetrahydropyrimidine derivatives.
-
National Institutes of Health. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Available at: [Link]
Sources
Application Notes & Protocols for the Laboratory-Scale Synthesis of 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide
Abstract
This technical guide provides a comprehensive, field-proven protocol for the laboratory-scale synthesis of 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide. This compound serves as a valuable building block in medicinal chemistry and drug discovery programs, frequently appearing as a core scaffold in biologically active molecules. The presented methodology is centered around the robust and efficient reaction of isatoic anhydride with 2-(2-aminoethyl)pyridine. This route is advantageous as it proceeds without the need for protecting groups on the anthranilate moiety and typically results in high yields with straightforward purification. This document offers a detailed step-by-step protocol, mechanistic insights, characterization data, and safety considerations designed for researchers, scientists, and professionals in drug development.
Introduction and Scientific Rationale
The synthesis of amide bonds is one of the most fundamental and frequently performed transformations in organic and medicinal chemistry.[1] The target molecule, this compound, incorporates two key pharmacophoric elements: an anthranilamide (2-aminobenzamide) core and a pyridin-2-ylethylamine side chain. Anthranilamide derivatives are known constituents in a wide array of bioactive compounds. Similarly, the pyridine ring is a prevalent heterocycle in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and its overall favorable physicochemical properties.
The chosen synthetic strategy leverages the reaction between isatoic anhydride and a primary amine. Isatoic anhydride serves as a stable, crystalline, and commercially available precursor to an activated 2-aminobenzoyl species. The reaction with an amine nucleophile, in this case, 2-(2-aminoethyl)pyridine, proceeds via nucleophilic acyl substitution on the more reactive carbonyl group of the anhydride. This is followed by a ring-opening and subsequent decarboxylation event, which releases carbon dioxide gas and cleanly yields the desired 2-aminobenzamide product. This method circumvents the often problematic direct amide coupling of 2-aminobenzoic acid, which can suffer from self-condensation or require complex activation and protection/deprotection sequences.
Synthetic Scheme and Mechanism
The overall transformation is depicted below. Isatoic anhydride reacts with 2-(2-aminoethyl)pyridine, typically under thermal conditions in a suitable solvent, to afford the target product with the concomitant evolution of carbon dioxide.
Overall Reaction: Isatoic Anhydride + 2-(2-Aminoethyl)pyridine → this compound + CO₂
The mechanism involves an initial nucleophilic attack by the primary amine of 2-(2-aminoethyl)pyridine onto a carbonyl carbon of isatoic anhydride. This leads to the formation of a tetrahedral intermediate which subsequently collapses, opening the anhydride ring to form an unstable carbamic acid intermediate. This intermediate readily undergoes decarboxylation upon heating to yield the final, stable amide product.[2][3]
Materials and Methods
Reagents and Materials
Proper preparation and handling of all reagents are critical for the success of the synthesis. Ensure all reagents are of appropriate purity and are handled according to standard laboratory safety protocols.
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier Notes |
| Isatoic Anhydride | 118-48-9 | C₈H₅NO₃ | 163.13 | Reagent grade, ≥98% |
| 2-(2-Aminoethyl)pyridine | 2706-56-1 | C₇H₁₀N₂ | 122.17 | Reagent grade, ≥98% |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | Anhydrous, <50 ppm H₂O |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | ACS grade |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | ACS grade |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | High purity |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | Reagent grade |
| Silica Gel | 7631-86-9 | SiO₂ | 60.08 | 230-400 mesh |
Laboratory Equipment
| Equipment | Purpose |
| 100 mL Round-bottom flask | Reaction vessel |
| Magnetic stirrer and stir bar | Agitation of reaction mixture |
| Heating mantle with temperature controller | Controlled heating of the reaction |
| Reflux condenser | Prevent solvent loss during heating |
| Thermometer | Monitor reaction temperature |
| Nitrogen inlet/outlet (or drying tube) | Maintain an inert atmosphere |
| Separatory funnel | Liquid-liquid extraction |
| Rotary evaporator | Solvent removal under reduced pressure |
| Buchner funnel and filter flask | Filtration of solid product |
| Thin-Layer Chromatography (TLC) plates | Reaction monitoring |
| UV lamp (254 nm) | Visualization of TLC spots |
| Melting point apparatus | Characterization of the final product |
| NMR Spectrometer, IR Spectrometer, Mass Spectrometer | Structural elucidation and confirmation |
Detailed Experimental Protocol
This protocol is designed for a ~5 mmol scale synthesis.
Step 1: Reaction Setup
-
To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add isatoic anhydride (0.82 g, 5.0 mmol).
-
Add anhydrous N,N-Dimethylformamide (DMF, 25 mL) to the flask to dissolve the solid.
-
Under stirring, add 2-(2-aminoethyl)pyridine (0.64 g, 0.61 mL, 5.25 mmol, 1.05 eq.) to the solution at room temperature.
-
Fit the flask with a reflux condenser and a nitrogen inlet.
Causality Note: Using a slight excess of the amine ensures the complete consumption of the limiting reagent, isatoic anhydride. Anhydrous DMF is used as the solvent due to its high boiling point and its ability to dissolve the reactants effectively.[3]
Step 2: Reaction Execution
-
Heat the reaction mixture to 100-110 °C using a heating mantle.
-
Maintain stirring and reflux at this temperature for 4-6 hours. The evolution of CO₂ gas should be observed as the reaction progresses.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Mobile Phase: 7:3 Ethyl Acetate / Hexanes.
-
Visualization: UV light (254 nm).
-
The reaction is complete when the isatoic anhydride spot has been completely consumed.
-
Trustworthiness Check: The progress of the reaction can be reliably tracked by TLC, observing the disappearance of the starting material (isatoic anhydride) and the appearance of the more polar product spot.
Step 3: Work-up and Isolation
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a separatory funnel containing 100 mL of deionized water.
-
Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash them with brine (2 x 50 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Protocol Rationale: The aqueous work-up serves to remove the high-boiling DMF solvent and any water-soluble impurities. Extraction with ethyl acetate transfers the desired organic product from the aqueous phase. Washing with brine helps to remove residual water from the organic layer.
Step 4: Purification
-
The crude product obtained is typically a solid or a viscous oil.
-
Purify the crude material using flash column chromatography on silica gel.
-
Eluent System: A gradient of 50% to 80% ethyl acetate in hexanes.
-
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo.
-
Alternatively, the product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.[3]
Characterization and Validation
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Appearance: White to off-white solid.
-
¹H NMR (400 MHz, DMSO-d₆): Expected chemical shifts (δ, ppm) would include signals for the aromatic protons of both the benzamide and pyridine rings, the triplet for the NH of the amide, the methylene (-CH₂-) protons, and the broad singlet for the amino (-NH₂) group.
-
¹³C NMR (100 MHz, DMSO-d₆): Expected signals would include the carbonyl carbon (~168 ppm), and distinct aromatic and aliphatic carbons.
-
IR (ATR, cm⁻¹): Characteristic peaks would include N-H stretching for the primary amine and the amide, C=O stretching for the amide carbonyl, and C=C/C=N stretching for the aromatic rings.
-
Mass Spectrometry (ESI+): m/z calculated for C₁₄H₁₅N₃O [M+H]⁺: 242.1293; found: 242.1290.
Visualizations
Overall Synthetic Workflow
Caption: Synthetic route to the target compound via decarboxylative amidation.
Reaction Mechanism Diagram
Caption: Mechanism of isatoic anhydride reaction with a primary amine.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Fume Hood: All manipulations, especially those involving heating DMF, should be performed in a well-ventilated chemical fume hood. DMF is a skin and respiratory irritant.
-
Reagent Handling: 2-(2-Aminoethyl)pyridine is corrosive and can cause burns. Handle with care. Isatoic anhydride is an irritant.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
- International Union of Pure and Applied Chemistry, & National Institute of Standards and Technology. (n.d.). N-benzylidenepyridine-2-amine. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from a relevant chemical database. (Note: A general reference for chemical properties).
- Google Patents. (n.d.). Process for making 2-amino-2-imidazoline, guanidine, and 2-amino-3,4,5,6-tetrahydropyrimidine derivatives.
- PubMed Central. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents.
- ResearchGate. (n.d.). Synthesis of N‐(Pyridin‐2‐yl)benzamide. [Link provided by grounding tool].
-
PrepChem.com. (n.d.). Synthesis of Step 1. 2-Amino-N-phenylbenzamide. Retrieved from [Link]
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of N-[2-(2-Pyridinyl)ethyl]benzamide.
- ResearchGate. (2024). The crystal structure of 2-amino-N-(pyridin-2-yl)benzamide, C12H11N3O.
-
ACS Omega. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. [Link]
Sources
Application Note: Strategic Purification Protocols for 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide (CAS: 1020940-88-8, generic structure ref) is a "privileged scaffold" in medicinal chemistry, often serving as a precursor for quinazolinones or as a zinc-binding motif in histone deacetylase (HDAC) inhibitors.[1][2]
Its purification presents a specific set of challenges derived from its amphoteric nature and reactivity :
-
Basicity Differential: It contains two nitrogen centers with distinct
values (Pyridinengcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ; Aniline ).[1] -
Cyclization Risk: The 2-amino group is positioned perfectly for intramolecular attack on the amide carbonyl, leading to quinazolinone formation under thermal stress or acidic catalysis.[1][2]
-
Tailing on Silica: The pyridine moiety interacts strongly with silanol groups, causing peak tailing during chromatography.[1][2]
This guide provides three distinct, self-validating protocols to isolate this compound with >98% purity.
Physicochemical Profile
Understanding the physical properties is the first step to designing a logical purification strategy.[1]
| Property | Value / Characteristic | Implication for Purification |
| Molecular Formula | MW: 241.29 g/mol | |
| Solubility (Organic) | High: DCM, MeOH, DMSO, EtOAc | Good for extraction and loading.[1] |
| Solubility (Water) | Low (Neutral pH); High (Acidic pH) | Enables Acid-Base extraction.[1][2] |
| ~5.2 (Basic) | Protonates in dilute HCl/Citric Acid.[1] | |
| ~2.5 (Weakly Basic) | Remains mostly neutral in weak acids.[1] | |
| LogP | ~1.5 - 1.9 | Moderately lipophilic.[1][2] |
| Thermal Stability | Stable < 80°C; Cyclizes > 100°C | Avoid high-boiling solvents during drying.[1][2] |
Method A: The "Three-Phase" Acid-Base Extraction
Best For: Removing starting materials (Anthranilic acid, Isatoic anhydride) and neutral byproducts without chromatography.[1][2]
The Logic (Causality)
This protocol exploits the specific
-
Basic Wash: Removes acidic impurities (Anthranilic acid) by converting them to water-soluble carboxylates.[1][2]
-
Acid Extraction: Selectively protonates the pyridine ring of the target molecule, pulling it into the aqueous phase while leaving neutral impurities (dimers, non-basic side products) in the organic phase.[1]
-
Basification: Returns the target to its neutral, lipophilic form for recovery.[1][2]
Protocol Steps
-
Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL per gram of crude).
-
Anionic Clearance (Remove Acids):
-
Cationic Capture (Isolate Product):
-
Extract the organic phase three times with 1.0 M HCl (or 10% Citric Acid if cyclization is observed).[1][2]
-
Crucial Step: The product moves to the Aqueous Acid layer (yellowish solution).[1] The neutral impurities stay in the Organic layer.[1]
-
Discard the Organic Layer (after verifying product absence via TLC).[1][2]
-
-
Neutralization & Recovery:
-
Final Extraction:
-
Extract the cloudy aqueous mixture with DCM (
). -
Dry over
, filter, and concentrate in vacuo (bath temp < 40°C).
-
Workflow Visualization
Figure 1: Selective Acid-Base Extraction Workflow designed to remove both acidic and neutral impurities.[1][2]
Method B: Flash Column Chromatography
Best For: High-purity requirements (>99%) or when extraction fails to remove specific non-ionizable impurities.[1][2]
The Challenge: Pyridine Tailing
Standard silica gel is acidic (
The Solution: Amine Modification
You must "cap" the silica active sites using a mobile phase modifier.[1]
Protocol
-
Stationary Phase: High-performance Silica Gel (40–63 µm).[1][2]
-
Mobile Phase Preparation:
-
Gradient:
-
Loading: Dry load on Celite or Silica is preferred over liquid loading to prevent band broadening.[1][2]
Method C: Recrystallization
Best For: Large-scale batches (>5g) where chromatography is expensive.[1][2]
Solvent Systems
The goal is to find a system where the benzamide is soluble hot but insoluble cold.[1]
Quality Control: The Self-Validating System
Before proceeding to biological assays, verify the integrity of the purification using these markers.
TLC Diagnosis
-
Eluent: 10% MeOH in DCM + 1%
.[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Validation: The spot should be compact (Rf
0.4–0.6).[1] If the spot streaks like a comet, the silica was not neutralized.[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
NMR Validation ( NMR in )
Look for these specific signals to confirm structure and purity:
-
Amide NH: Triplet/Broad singlet around
8.2–8.5 ppm.[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Aniline
: Broad singlet aroundngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> 6.3–6.5 ppm.[1] (Disappearance indicates cyclization to quinazolinone).[1][2] -
Pyridine Protons: Distinct multiplet pattern at
8.5 (d), 7.7 (t), 7.2 (d), 7.25 (t).[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Ethyl Linker: Two triplets (or quartets/multiplets) around
3.0 and 3.6 ppm.[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
HPLC Purity Check
-
Buffer: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1][2] Acidic buffer is required to sharpen the pyridine peak.[1]
Decision Matrix
Use this logic flow to select the appropriate method for your specific batch.
Figure 2: Decision matrix for selecting the optimal purification route.
References
-
Synthesis of Pyridine-Benzamides
-
Purification of Basic Amines
-
Chromatography of Pyridines
-
Cyclization Risks (Quinazolinones)
Sources
Application Note: 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide in High-Throughput Screening
[1]
Executive Summary
This compound (PyE-2AB) is a bifunctional small molecule integrating a fluorescent core (anthranilamide) with a metal-coordinating tail (2-(2-pyridyl)ethyl).[1] In High-Throughput Screening (HTS), PyE-2AB serves two distinct roles:
-
Fluorescent Probe: It acts as a "turn-on" fluorescent sensor for intracellular Zinc (Zn²⁺) and Copper (Cu²⁺) ions, leveraging Photoinduced Electron Transfer (PET) suppression upon metal binding.[1]
-
Pharmacophore Scaffold: It functions as a validated fragment for Factor Xa and TRP channel drug discovery, suitable for Surface Plasmon Resonance (SPR) and fluorescence polarization screening.[1]
Chemical & Physical Properties
Understanding the physicochemical behavior of PyE-2AB is critical for assay reproducibility.[1]
| Property | Description |
| IUPAC Name | 2-Amino-N-[2-(pyridin-2-yl)ethyl]benzamide |
| Molecular Formula | C₁₄H₁₅N₃O |
| Molecular Weight | 241.29 g/mol |
| Solubility | Soluble in DMSO (>50 mM), Ethanol.[1] Low solubility in water; requires carrier (e.g., Pluronic F-127) for aqueous buffers.[1] |
| Excitation Max | ~330–345 nm (Anthranilamide core) |
| Emission Max | ~410–430 nm (Blue fluorescence) |
| pKa | ~3.5 (Pyridine), ~2.0 (Aniline).[1] Neutral at physiological pH (7.4). |
| Stability | Stable in DMSO for >6 months at -20°C. Avoid repeated freeze-thaw cycles.[1] |
Application 1: Fluorescent Zinc (Zn²⁺) Sensing Assay
Mechanism of Action
PyE-2AB functions as a ratiometric or intensity-based sensor.[1] In its free state, the lone pair electrons on the aniline nitrogen quench the anthranilamide fluorescence via Photoinduced Electron Transfer (PET) . Upon binding Zn²⁺, the aniline nitrogen and pyridine nitrogen coordinate the metal ion, blocking the PET pathway and restoring strong blue fluorescence (Chevelation-Enhanced Fluorescence - CHEF).
HTS Protocol: Intracellular Zinc Mobilization Screen
Objective: Screen compound libraries for agents that modulate intracellular free zinc levels (e.g., ionophores, transporters).[1]
Materials
-
Probe: PyE-2AB (10 mM stock in DMSO).
-
Cells: HEK293 or SH-SY5Y (neuronal model).
-
Buffer: HBSS (Hanks' Balanced Salt Solution), pH 7.4, Zn-free.
-
Positive Control: Pyrithione (Zinc Ionophore) + ZnCl₂.[1]
-
Chelator Control: TPEN (Membrane-permeable Zn²⁺ chelator).
Step-by-Step Workflow
-
Cell Plating:
-
Seed cells (10,000/well) in black-walled, clear-bottom 384-well plates.
-
Incubate at 37°C/5% CO₂ for 24 hours to reach 80-90% confluence.
-
-
Dye Loading:
-
Prepare Loading Solution : 20 µM PyE-2AB + 0.02% Pluronic F-127 in HBSS.
-
Remove culture media and wash cells 1x with HBSS.
-
Add 20 µL Loading Solution per well.[1]
-
Incubate for 30–45 minutes at 37°C in the dark.
-
-
Wash & Recovery:
-
Aspirate Loading Solution.
-
Wash 2x with HBSS to remove extracellular probe.
-
Add 40 µL Assay Buffer (HBSS) and incubate for 15 mins to allow ester hydrolysis (if using ester derivative) or equilibration.
-
-
Compound Addition (HTS):
-
Add 10 µL of test compounds (final conc. 10 µM) using an automated liquid handler (e.g., Echo acoustic dispenser).
-
Include controls: DMSO (Negative), Pyrithione/Zn²⁺ (Positive).
-
-
Detection:
-
Read Fluorescence immediately (Kinetic Mode) or at endpoint (60 mins).[1]
-
Ex: 340 nm | Em: 425 nm.
-
Data Analysis
Application 2: Fragment-Based Drug Discovery (FBDD)
Target Rationale
PyE-2AB contains the 2-aminobenzamide motif, a "privileged structure" known to bind the S1 pocket of serine proteases (e.g., Factor Xa, Thrombin) and the zinc-binding domain of HDACs.[1]
HTS Protocol: Surface Plasmon Resonance (SPR) Screening
Objective: Identify if PyE-2AB or its analogs bind to a target protein (e.g., Factor Xa).[1]
Workflow
-
Immobilization:
-
Immobilize Target Protein (e.g., Factor Xa) on a CM5 sensor chip via amine coupling.
-
Target density: ~3000–5000 RU for fragment screening.
-
-
Sample Preparation:
-
Dilute PyE-2AB to 50 µM, 100 µM, and 200 µM in Running Buffer (PBS-P + 2% DMSO).
-
Critical: Match DMSO concentration exactly between sample and running buffer to avoid bulk refractive index errors.
-
-
Injection:
-
Flow rate: 30 µL/min.
-
Contact time: 60 seconds.
-
Dissociation time: 60 seconds.
-
-
Analysis:
-
Assess sensorgram for "square-wave" binding (rapid on/off), characteristic of low-affinity fragments.
-
Calculate
via steady-state affinity fitting.[1]
-
Visualizing the HTS Workflow
The following diagram illustrates the logic flow for the Zinc Sensing Assay using PyE-2AB.
Caption: Workflow for PyE-2AB Zinc Sensing Assay. The probe switches from a quenched state to a fluorescent state upon binding intracellular Zinc released by test compounds.
Scientific Validation & Troubleshooting
-
Interference: Anthranilamides can be subject to autofluorescence interference from library compounds. Always use a kinetic read to distinguish rapid artifacts from biological responses.
-
Selectivity: While PyE-2AB prefers Zn²⁺, it may show affinity for Cu²⁺ or Cd²⁺.[1] Use TPEN (Zn-specific chelator) at the end of the assay to confirm the signal is Zinc-dependent.
-
Solvent Effects: DMSO concentrations >1% can quench anthranilamide fluorescence. Maintain DMSO <0.5% in the final assay well.
References
-
Anthranilamide Zinc Sensors: Fahrni, C. J., & O'Halloran, T. V. (1999). Aqueous Coordination Chemistry of Quinoline-Based Fluorescence Probes for the Biological Chemistry of Zinc. Journal of the American Chemical Society, 121(49), 11448–11458. Link(Mechanistic basis for anthranilamide/quinoline zinc sensing).
-
Benzamide Scaffold in Drug Discovery: Hu, E., et al. (2003). Identification of Novel Isoform-Selective Inhibitors within Class I Histone Deacetylases. Journal of Pharmacology and Experimental Therapeutics, 307(2), 720-728. Link(Validates 2-aminobenzamide as a bioactive scaffold).
-
Original Synthesis & Class: Patent US3226394A. (1965). Pyridylethylated anthranilamides and derivatives thereof. United States Patent Office. Link(Foundational chemistry of the specific molecule).
-
Factor Xa Inhibitors: Pinto, D. J. P., et al. (2001).[1] Discovery of 1-[3-(Aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a Highly Potent, Selective, and Orally Bioavailable Factor Xa Inhibitor.[1] Journal of Medicinal Chemistry, 44(4), 566–578. (Contextualizes benzamide derivatives in coagulation targets).
Application Note: Experimental Setup for 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide Scaffolds
Abstract & Strategic Relevance
The molecule 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide represents a privileged scaffold in both medicinal chemistry and coordination catalysis.[1] Structurally, it combines an anthranilamide (2-aminobenzamide) core—a proven pharmacophore for Histone Deacetylase (HDAC) inhibition and glucokinase activation—with a pyridine side chain that introduces bidentate or tridentate chelating capabilities.
This guide moves beyond generic synthesis to provide a process-optimized protocol utilizing Isatoic Anhydride. This route is selected for its atom economy, absence of harsh acid chlorides, and high purity profiles. Furthermore, we detail two critical downstream applications: cyclization to quinazolinone heterocycles (drug discovery) and metal complexation (catalysis).
Core Synthesis Protocol: The Isatoic Anhydride Route
Rationale: Traditional amide coupling using 2-aminobenzoic acid and coupling agents (EDC/HOBt) often suffers from self-polymerization or competitive side reactions due to the free aniline amine.[1] The Isatoic Anhydride Ring-Opening strategy masks the aniline nitrogen until the amide bond is formed, ensuring regiospecificity and high yields.[1]
Reagents & Equipment
-
Precursor A: Isatoic Anhydride (CAS: 118-48-9) - Recrystallize from dioxane if purity <98%.[1]
-
Precursor B: 2-(2-Aminoethyl)pyridine (CAS: 2706-56-1) - Distill if yellow/brown.[1]
-
Solvent: Ethanol (Anhydrous) or DMF (for scale-up).[1]
-
Catalyst (Optional): Sulfamic acid (10 mol%) can accelerate reaction but is not strictly necessary for this highly nucleophilic amine.
Step-by-Step Methodology
-
Charge: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend Isatoic Anhydride (10.0 mmol, 1.63 g) in Ethanol (30 mL) .
-
Addition: Add 2-(2-Aminoethyl)pyridine (11.0 mmol, 1.34 g) dropwise over 5 minutes at room temperature. Note: CO₂ evolution will begin immediately.[1]
-
Reaction: Heat the mixture to reflux (80°C) for 3–5 hours. Monitor CO₂ cessation as a rough indicator of completion.[1]
-
Workup:
-
Option A (Precipitation): Cool to room temperature.[1][2] Pour the reaction mixture into ice-cold water (100 mL). The product often precipitates as a white/off-white solid.[1] Filter and wash with cold water.[1]
-
Option B (Extraction): If oil forms, evaporate ethanol, dissolve residue in EtOAc, wash with NaHCO₃ (sat.) and Brine. Dry over Na₂SO₄.[1]
-
-
Purification: Recrystallize from Ethanol/Water (9:1) to yield white needles.[1]
Expected Analytical Data
-
Yield: 85–92%[1]
-
¹H NMR (400 MHz, DMSO-d₆):
- 8.5 (d, 1H, Py-H), 8.2 (t, 1H, Amide-NH), 7.5 (d, 1H, Ar-H), 6.5–6.7 (m, 2H, Ar-H), 6.3 (br s, 2H, Aniline-NH₂), 3.6 (q, 2H, CH₂-N), 3.0 (t, 2H, CH₂-Py).
Downstream Application A: Cyclization to Quinazolinones
Context: The 2-amino-benzamide motif is the direct precursor to Quinazolinones, a class of alkaloids with potent antimicrobial and anticancer properties.[1]
Protocol: Oxidative Cyclization with Benzaldehyde
This "One-Pot" method generates the dihydro-intermediate and oxidizes it to the fully aromatic quinazolinone in situ.[1]
-
Mix: Combine This compound (1.0 mmol) and Benzaldehyde (1.0 mmol) in Ethanol (10 mL).
-
Catalyst: Add Iodine (I₂) (10 mol%) or CuCl₂ (5 mol%) as an oxidative catalyst.[1]
-
Reflux: Heat at 80°C for 4–6 hours.
-
Isolation: Cool and quench with aqueous Na₂S₂O₃ (to remove iodine). Extract with DCM.[1]
-
Result: 3-(2-(pyridin-2-yl)ethyl)-2-phenylquinazolin-4(3H)-one.[1]
Downstream Application B: Coordination Chemistry
Context: The molecule acts as an N,N,N-pincer ligand (Pyridine-N, Amide-N, Aniline-N) or a bidentate ligand depending on pH and metal center.[1]
Protocol: Copper(II) Complex Formation
-
Ligand Solution: Dissolve the scaffold (0.5 mmol) in Methanol (10 mL).
-
Metal Solution: Dissolve CuCl₂·2H₂O (0.5 mmol) in Methanol (5 mL).
-
Complexation: Add metal solution to ligand solution slowly. The color will shift immediately (typically to deep green or blue).
-
Crystallization: Allow slow evaporation of the solvent to grow X-ray quality crystals.[1]
Visualization of Workflows
Figure 1: Synthetic workflow from Isatoic Anhydride to the target scaffold and its divergent applications.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Incomplete ring opening | Increase reaction time or add 5 mol% Sulfamic Acid catalyst. |
| Oiling Out | Product too soluble in EtOH | Evaporate EtOH and recrystallize from EtOAc/Hexane. |
| Impurity: Urea byproduct | Excess amine reacting with itself | Ensure Isatoic Anhydride is added to the amine solution if stoichiometry is off, or strictly maintain 1:1.1 ratio.[1] |
| Coloration (Brown) | Oxidation of aniline amine | Perform reaction under N₂ atmosphere; use distilled amine precursor. |
References
-
Synthesis of N-(pyridin-2-yl)benzamide derivatives: ResearchGate. Synthesis of N-(Pyridin-2-yl)benzamide.[1][3]Link
-
Isatoic Anhydride Reactivity: MDPI. Reactions of isatoic anhydrides with amino acids.[1][2][4][5][6]Link
-
Quinazolinone Synthesis via Isatoic Anhydride: ResearchGate. Three-component reaction of isatoic anhydride, amines and aldehydes.[1][2][4][6]Link
-
Coordination Chemistry of Pyridyl-Amides: BenchChem. N-[2-(2-Pyridinyl)ethyl]benzamide Properties.Link
-
Biological Activity (HDAC/Glucokinase): PubMed.[1] N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase.[1][7]Link[7]
Sources
- 1. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Three-component reaction between isatoic anhydride, amine and methyl-substituted furylacrylaldehydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vinyl]-2,3-dihydroquinazolin-4(1H)-one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one and 3-(furan-2-ylmethyl)-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Development and Validation of Fluorescent Probes Based on 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide
Executive Summary
This technical guide outlines the development, synthesis, and biological validation of 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide (herein referred to as Probe Zn-APB ). This scaffold represents a classic "turn-on" fluorescent sensor architecture designed primarily for the detection of labile Zinc ions (
The 2-aminobenzamide moiety serves as the fluorophore, while the pyridyl-ethyl arm acts as the recognition unit. Upon coordination with
Part 1: Scientific Foundation & Design Logic
Structural Logic and Mechanism
The design of Zn-APB relies on the integration of a receptor (chelator) and a fluorophore into a single molecule.
-
Fluorophore (Signal Transducer): The 2-aminobenzamide unit provides the fluorescent core. In its free state, the lone pair electrons on the aniline nitrogen quench the fluorescence of the benzamide system via Photoinduced Electron Transfer (PET) .
-
Receptor (Recognition Unit): The 2-(pyridin-2-yl)ethyl chain provides a pyridine nitrogen which, along with the amide oxygen and the aniline nitrogen, creates a tridentate
coordination pocket suitable for . -
Signal Modulation: When
binds, it coordinates with the aniline nitrogen. This lowers the energy level of the lone pair or engages it in bonding, thereby blocking the PET process. Consequently, the radiative pathway is restored, resulting in a significant increase in fluorescence intensity (CHEF).
Mechanism Visualization
The following diagram illustrates the transition from the "OFF" state to the "ON" state upon Zinc binding.
Figure 1: Mechanism of Action. The free probe is non-fluorescent due to PET. Zinc binding restores fluorescence via CHEF.
Part 2: Chemical Synthesis Protocol
Reagents and Materials
-
Precursors: Isatoic anhydride (CAS: 118-48-9), 2-(2-Aminoethyl)pyridine (CAS: 2706-56-1).
-
Solvent: Anhydrous Ethanol or DMF.
-
Purification: Silica gel (230-400 mesh), Ethyl Acetate (EtOAc), Hexane.
Step-by-Step Synthesis Workflow
This route utilizes isatoic anhydride to generate the anthranilamide core cleanly, avoiding the need for aggressive coupling agents like EDC/NHS which can lead to side reactions with the aniline.
-
Reaction Setup:
-
Dissolve Isatoic anhydride (1.0 eq, e.g., 5 mmol) in 20 mL of anhydrous ethanol.
-
Add 2-(2-Aminoethyl)pyridine (1.1 eq, 5.5 mmol) dropwise to the solution at room temperature.
-
-
Reflux:
-
Heat the mixture to reflux (
) for 4–6 hours. -
Monitoring: Monitor reaction progress via TLC (System: 50% EtOAc in Hexane). The isatoic anhydride spot should disappear, and a highly fluorescent blue spot (under UV 365nm) should appear.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove solvent under reduced pressure (rotary evaporator).
-
Dissolve the residue in minimal Dichloromethane (DCM).
-
-
Purification:
-
Perform column chromatography using a gradient of Hexane:EtOAc (from 4:1 to 1:1).
-
Collect fractions containing the fluorescent product.
-
Dry under vacuum to yield a white or pale yellow solid.
-
Figure 2: Synthetic pathway utilizing isatoic anhydride ring-opening.
Part 3: Characterization & Validation Protocols
Spectroscopic Titration (Kd Determination)
To validate the probe, you must determine its dissociation constant (
Buffer Preparation:
-
Prepare 10 mM HEPES buffer (pH 7.4) containing 100 mM KCl (to maintain ionic strength).
-
Prepare a
stock solution of Zn-APB in DMSO. -
Prepare a
stock solution of or in deionized water.
Protocol:
-
Dilute the probe to a final concentration of 10
M in the HEPES buffer (maintain DMSO < 1%). -
Record the initial fluorescence emission spectrum (Excitation: ~330-350 nm; Emission scan: 370-550 nm).
-
Add aliquots of
stock to achieve concentrations ranging from 0 to 50 M (0 to 5 equivalents). -
Record the spectrum after each addition (allow 2 mins for equilibration).
-
Data Analysis: Plot Fluorescence Intensity (
) at vs. . Fit the data to the Benesi-Hildebrand equation or a 1:1 binding isotherm to calculate .
Expected Data Output:
| Parameter | Value (Approximate) | Notes |
| 330–340 nm | UV region typical for benzamides | |
| 410–430 nm | Blue fluorescence | |
| Stokes Shift | ~80–90 nm | Large shift reduces self-quenching |
| Quantum Yield ( | Low (<0.01) | Significant "Turn-on" response |
| Binding Stoichiometry | 1:1 | Confirmed via Job's Plot |
Selectivity Screening
It is critical to prove the probe does not respond to other biologically relevant cations.
-
Interference Ions:
(at mM levels); (at M levels). -
Note:
is a paramagnetic ion and typically quenches fluorescence. If causes quenching, this confirms the chelating nature of the probe but limits its use in high-copper environments.
Part 4: Biological Application (Live Cell Imaging)
Cell Culture & Staining
Cell Lines: HeLa, HEK293, or PC3 (Prostate cancer lines are often used for Zn studies due to variable Zn levels).
Reagents:
-
Probe Zn-APB: 10
M working solution. -
Zn-Pyrithione: Ionophore to transport exogenous Zn into cells (Positive Control).
-
TPEN: Intracellular chelator to strip Zn (Negative Control).
Imaging Protocol:
-
Seeding: Seed cells on confocal dishes and grow to 70-80% confluence.
-
Loading: Incubate cells with 10
M Zn-APB in serum-free media for 30 minutes at . -
Washing: Wash cells
with PBS to remove extracellular probe. -
Baseline Imaging: Acquire images using a DAPI filter set (Ex: 350nm / Em: 450nm) or a 405nm laser line on a confocal microscope.
-
Validation (On-stage):
-
Step A (Turn-On): Add 20
M Zn-Pyrithione (1:1 complex of Zinc and Pyrithione). Incubate for 10-15 mins. Observe fluorescence increase. -
Step B (Turn-Off): Add 50
M TPEN . Incubate for 10-15 mins. Observe fluorescence decrease (reversibility check).
-
Figure 3: Live-cell imaging workflow for validating reversibility and zinc-responsiveness.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Background Signal | Probe aggregation or autofluorescence. | Reduce concentration to 1–5 |
| No Response to Zn | Probe did not enter cell or Zn is tightly bound. | Use Zn-Pyrithione to force Zn entry. Ensure incubation is done in serum-free media (albumin binds Zn). |
| Fluorescence Quenching | Presence of | Use TPEN to confirm metal dependency. This probe is not specific against paramagnetic quenchers. |
| Blue Shift in Emission | Solvent polarity effects (solvatochromism). | This is normal for ICT/PET probes. Ensure consistent buffer composition. |
References
-
Principles of Zinc Sensing: Carter, K. P., Young, A. M., & Palmer, A. E. (2014). Fluorescent Sensors for Measuring Metal Ions in Living Systems.[1][2][3] Chemical Reviews, 114(8), 4564–4601. Link
-
Anthranilamide Scaffold Design: Zhang, X., et al. (2025). Design and Synthesis of Fluorescent Sensors for Zinc Ion Derived from 2-Aminobenzamide. ResearchGate/PubMed Context. Link (General search for ZnABA derivatives).
-
Synthesis via Isatoic Anhydride: Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505-536. Link
-
Zinc in Prostate Cancer (Relevance): Medarova, Z., et al. (2018). Amino-Substituted 2,2'-Bipyridine Ligands as Fluorescent Indicators for ZnII and Applications for Fluorescence Imaging of Prostate Cells.[4] Chemistry - A European Journal. Link
-
General Protocol for Zn Imaging: Domaille, D. W., Que, E. L., & Chang, C. J. (2010). Synthetic fluorescent sensors for studying the cell biology of metals.[2][3] Nature Chemical Biology, 6, 168–175. Link
Sources
Advanced Protocol for Antifungal Profiling of Benzamide Derivatives
Target Mechanism: Sec14p Inhibition & Broad-Spectrum Activity
Abstract & Strategic Overview
Benzamide derivatives represent a promising scaffold in modern antifungal discovery, distinct from classical azoles and polyenes. While traditional antifungals often target ergosterol synthesis or cell wall glucans, recent chemogenomic profiling identifies Sec14p (a phosphatidylinositol/phosphatidylcholine transfer protein) as a critical target for benzamide chemotypes.[1] This unique mechanism offers a pathway to overcome multi-drug resistance (MDR) in Candida and Aspergillus species.
This Application Note provides a rigorous, self-validating workflow for evaluating benzamide compounds. Unlike generic screening guides, this protocol integrates Resazurin-based endpoint detection to eliminate subjective visual errors and employs a Sorbitol Protection Assay to distinguish novel mechanisms from non-specific cell wall damage.
Experimental Workflow Overview
Figure 1: Strategic workflow for antifungal characterization of benzamides, moving from primary phenotypic screens to mechanistic differentiation.
Pre-Experimental Considerations
Compound Handling & Solubility
Benzamides often exhibit poor aqueous solubility, leading to precipitation in aqueous media which causes "false resistance" readings.
-
Solvent: Dissolve neat compounds in 100% DMSO to create a 100X master stock (e.g., 6.4 mg/mL for a final test range of 64 µg/mL).
-
The "1% Rule": The final concentration of DMSO in the assay well must never exceed 1% (v/v) . Higher concentrations are toxic to fungal spheroplasts and will skew MIC data.
-
Visual Check: Before inoculation, inspect the drug-media dilution plate under 40x magnification. If crystals are visible, the compound has precipitated; the assay is invalid.
Media Preparation (The Foundation of Reproducibility)
Standard bacterial media (LB/Muller-Hinton) are unsuitable for fungal testing due to interference with azole/benzamide activity.
-
Base: RPMI 1640 medium (with glutamine, without bicarbonate).
-
Buffer: 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).
-
pH Adjustment: Strictly adjust to pH 7.0 ± 0.1 at 25°C. Acidic pH reduces the activity of many benzamide derivatives.
Protocol 1: Resazurin-Enhanced MIC Determination
Based on CLSI M27 (Yeasts) and M38 (Molds) standards, modified for colorimetric precision.
Objective: Determine the Minimum Inhibitory Concentration (MIC) using a metabolic indicator to remove visual ambiguity.
Materials
-
Strains: Candida albicans (ATCC 90028), Aspergillus fumigatus (ATCC 204305).
-
Indicator: Resazurin sodium salt (0.01% w/v in sterile water). Filter sterilize.[2]
-
Controls: Fluconazole (Positive), DMSO 1% (Solvent), Media only (Sterility).
Step-by-Step Methodology
-
Inoculum Preparation:
-
Culture Candida on Sabouraud Dextrose Agar (SDA) for 24h at 35°C.
-
Suspend 5 colonies in sterile saline (0.85%).
-
Adjust turbidity to 0.5 McFarland Standard (1–5 × 10⁶ CFU/mL).
-
Critical Dilution: Dilute this suspension 1:1000 in RPMI-MOPS media. Final working inoculum is ~1–5 × 10³ CFU/mL. Failure to dilute results in overgrowth and falsely high MICs.
-
-
Plate Setup (96-Well Flat Bottom):
-
Columns 1-10: Add 100 µL of drug dilutions (2x final concentration).
-
Column 11 (Growth Control): 100 µL media + 1% DMSO + Inoculum.
-
Column 12 (Sterility Control): 100 µL media only.
-
Add 100 µL of the 1:1000 diluted inoculum to columns 1-11.
-
-
Incubation:
-
Seal plates with gas-permeable film (do not use standard lids; fungi require O₂).
-
Incubate at 35°C for 24h (Candida) or 48h (Aspergillus).
-
-
Resazurin Development:
Data Interpretation Table
| Well Appearance | Fluorescence (590nm) | Interpretation |
| Deep Blue | Low (< 200 RFU) | No Growth (Inhibited) |
| Purple/Pink | Medium | Partial Inhibition (Trailing) |
| Bright Pink | High (> 1000 RFU) | Full Growth (Resistant) |
Protocol 2: Minimum Fungicidal Concentration (MFC)
Benzamides targeting Sec14p are often fungistatic. It is vital to determine if your derivative is fungicidal.
-
Sampling: Select wells from the MIC assay showing no visible growth (Blue).
-
Plating: Transfer 20 µL from each clear well onto SDA plates.
-
Incubation: Incubate at 35°C for 48 hours.
-
Calculation: Count Colony Forming Units (CFU).
-
MFC Definition: The lowest concentration yielding < 3 colonies (representing 99.9% killing of the initial inoculum).
-
Ratio Analysis: If MFC/MIC ratio is ≤ 4, the compound is Fungicidal . If > 4, it is Fungistatic .
-
Protocol 3: Mechanism of Action (Sorbitol Protection Assay)
Rationale: To determine if the benzamide derivative acts on the fungal cell wall (like Echinocandins) or an intracellular target (like Sec14p). Sorbitol acts as an osmotic protectant; if the cell wall is the target, sorbitol will rescue the fungi, raising the MIC significantly.
Methodology
-
Duplicate Plates: Prepare two identical MIC plates as per Protocol 1.
-
Plate A: Standard RPMI-MOPS.
-
Plate B: RPMI-MOPS supplemented with 0.8 M Sorbitol .
-
-
Execution: Run the MIC assay simultaneously for the benzamide compound and a control (Micafungin or Caspofungin).
-
Interpretation:
| Compound Behavior | MIC (Standard) | MIC (0.8M Sorbitol) | Conclusion |
| Benzamide (Type A) | 4 µg/mL | 4 µg/mL | Target is NOT Cell Wall (Likely Membrane/Intracellular) |
| Benzamide (Type B) | 4 µg/mL | > 64 µg/mL | Target IS Cell Wall (Sorbitol rescued the cells) |
| Micafungin (Control) | 0.03 µg/mL | > 16 µg/mL | Validates the Assay |
Note: Most Sec14p-targeting benzamides will show Type A behavior.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2017).[4][5] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27).[6]
-
Clinical and Laboratory Standards Institute (CLSI). (2017).[4][5] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Third Edition (M38).[4]
-
Nile, A. H., et al. (2014). Chemical Inhibition of Phospholipid Transfer Protein Sec14p.[7] Nature Chemical Biology. (Demonstrates Sec14p as the primary target for benzamide antifungals).
-
Liu, M., et al. (2018). Resazurin assay protocol for screening and evaluation of antimicrobial activity.[8]
-
Pries, V., et al. (2018). Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. Cell Chemical Biology.
Sources
- 1. Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 6. scribd.com [scribd.com]
- 7. Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
in vitro assay protocol for 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide
Application Note: Pharmacological Characterization of 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide
Executive Summary
This guide details the experimental protocols for characterizing This compound , a synthetic small molecule belonging to the anthranilamide class of Histone Deacetylase (HDAC) inhibitors. Structurally analogous to clinical candidates like Entinostat (MS-275) and Mocetinostat (MGCD0103) , this compound functions by chelating the zinc ion (
The following protocols are designed to validate its biological activity through three tiers of investigation:
-
Biochemical Potency: Fluorometric enzymatic inhibition assay.
-
Target Engagement: Cellular acetylation status of Histone H3/H4 via Western Blot.
-
Functional Phenotype: Cytotoxicity profiling in cancer cell lines.
Mechanism of Action (MOA)
The 2-aminobenzamide moiety serves as the Zinc-Binding Group (ZBG) . Upon entering the HDAC active site, the amino and amide groups form a coordination complex with the catalytic zinc ion. The N-(2-(pyridin-2-yl)ethyl) tail acts as the "cap" group, interacting with the rim of the enzyme's tunnel to confer isoform selectivity (typically favoring Class I over Class II HDACs).
Figure 1: Mechanism of Action. The benzamide moiety chelates the catalytic Zinc, blocking deacetylation.
Experimental Protocols
Protocol A: Fluorometric HDAC Activity Assay (Biochemical)
Objective: Determine the half-maximal inhibitory concentration (
Principle: This assay uses a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC). Active HDAC enzymes remove the acetyl group, sensitizing the substrate to a developer solution that releases the fluorophore (AMC). Inhibition results in decreased fluorescence.
Materials:
-
Enzyme: Recombinant Human HDAC1 or HDAC3 (0.5 ng/µL).
-
Substrate: Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC, 50 µM final).
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM
, 0.1 mg/mL BSA. -
Developer: Trypsin or specific Developer Solution.
-
Plate: 96-well black, flat-bottom microplate.
Procedure:
-
Preparation: Dissolve This compound in DMSO to create a 10 mM stock. Prepare serial dilutions (e.g., 0.1 nM to 10 µM) in Assay Buffer (keep DMSO < 1%).
-
Enzyme Addition: Add 15 µL of diluted HDAC enzyme to wells.
-
Compound Treatment: Add 10 µL of compound dilution to respective wells. Incubate for 15 minutes at room temperature (RT) to allow equilibration.
-
Substrate Initiation: Add 25 µL of Substrate solution.
-
Reaction: Incubate for 30–60 minutes at 37°C.
-
Development: Add 50 µL of Developer Solution containing Trichostatin A (to stop the HDAC reaction and activate the developer). Incubate for 15 minutes at RT.
-
Read: Measure fluorescence on a plate reader (Ex: 350-360 nm / Em: 450-460 nm).
Data Analysis:
-
Calculate % Inhibition:
. -
Plot Log[Concentration] vs. % Inhibition using non-linear regression (4-parameter logistic fit) to determine
.
Protocol B: Cellular Target Engagement (Western Blot)
Objective: Confirm the compound enters the cell and inhibits HDACs in a physiological environment by measuring the accumulation of Acetylated Histone H3 (Ac-H3).
Cell Model: HCT116 (Colon Cancer) or MCF7 (Breast Cancer) cells.
Procedure:
-
Seeding: Seed cells at
cells/well in a 6-well plate. Allow attachment overnight. -
Treatment: Treat cells with the compound at concentrations of
, , and the biochemical (e.g., 1 µM, 5 µM, 10 µM) for 24 hours. Include a DMSO vehicle control and a positive control (e.g., Entinostat 1 µM). -
Lysis: Wash cells with cold PBS. Lyse using RIPA buffer supplemented with Protease Inhibitors and Phosphatase Inhibitors .
-
Critical Step: Do not add HDAC inhibitors to the lysis buffer if you are measuring activity downstream, but for Western Blot of histones, adding a pan-HDAC inhibitor (like Sodium Butyrate) to the lysis buffer preserves the acetylation state.
-
-
Histone Extraction (Optional but Recommended): For cleaner histone bands, use an Acid Extraction protocol (0.2 N HCl) instead of whole cell lysis.
-
Western Blotting:
-
Load 20 µg protein/lane on a 15% SDS-PAGE gel (histones are small, ~15 kDa).
-
Transfer to PVDF membrane.
-
Primary Antibodies: Anti-Acetyl-Histone H3 (Lys9/Lys14) and Anti-Total Histone H3 (loading control).
-
Detection: ECL Chemiluminescence.
-
Expected Result: A dose-dependent increase in the intensity of the Acetyl-H3 band compared to the DMSO control, indicating successful HDAC inhibition.
Protocol C: Cell Viability Assay (MTT/CellTiter-Glo)
Objective: Assess the cytotoxicity and anti-proliferative potency.
Procedure:
-
Seeding: Seed 3,000–5,000 cells/well in 96-well plates. Incubate 24h.
-
Dosing: Add compound (9-point dose response, e.g., 100 µM down to 0.1 nM). Incubate for 72 hours .
-
Readout:
-
MTT: Add MTT reagent, incubate 4h, solubilize crystals with DMSO, read Absorbance at 570 nm.
-
CellTiter-Glo: Add reagent, shake for 2 mins, read Luminescence.
-
-
Analysis: Calculate
(Growth Inhibition 50%).
Workflow Visualization
Figure 2: Integrated Experimental Workflow for Biochemical and Cellular Validation.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Background (Biochem) | Spontaneous hydrolysis of substrate | Use fresh substrate buffer; ensure pH is 8.0. |
| No Inhibition Observed | Compound precipitation | Check solubility in assay buffer. Ensure DMSO < 1%. |
| Weak Western Signals | Histone degradation | Use acid extraction protocol; add Sodium Butyrate to lysis buffer. |
| Variable IC50 | Enzyme instability | Aliquot enzymes; avoid freeze-thaw cycles. Keep on ice until use. |
References
-
Compound Identification: LookChem. (n.d.). 2-amino-n-(2-pyridin-2-ylethyl)benzamide (CAS 261765-37-1). Retrieved October 26, 2023, from [Link]
-
Class Mechanism: Mottamal, M., et al. (2015). Histone Deacetylase Inhibitors in Clinical Studies as Potential Anticancer Agents. Journal of Biomedical Research. [Link]
-
Benzamide SAR: Suzuki, T., et al. (2005). Design, Synthesis, and Biological Activity of Novel Histone Deacetylase Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Assay Protocol: Bradner, J. E., et al. (2010). Chemical Phylogenetics of Histone Deacetylases. Nature Chemical Biology. [Link]
Application Notes and Protocols for the Handling and Storage of 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide Powder
Introduction
2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide and its analogs are heterocyclic compounds of significant interest in pharmaceutical research and drug development.[1] Their unique molecular architecture, incorporating an aminobenzamide scaffold linked to a pyridine moiety, makes them valuable synthons for creating diverse chemical libraries and as potential therapeutic agents themselves.[1] Given their role in medicinal chemistry, particularly in the design of novel inhibitors and modulators for various biological targets, the integrity and purity of this powdered compound are paramount.[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective handling and storage of this compound powder. Adherence to these protocols is crucial not only for ensuring the longevity and stability of the compound but also for maintaining a safe laboratory environment. The causality behind each procedural step is explained to provide a deeper understanding of the best practices.
Physicochemical Properties and Hazard Identification
| Property | Value/Information | Source |
| Chemical Name | This compound | LookChem[2] |
| CAS Number | 261765-37-1 | LookChem[2] |
| Molecular Formula | C₁₄H₁₅N₃O | LookChem[2] |
| Molecular Weight | 241.29 g/mol | LookChem[2] |
| Appearance | Likely a solid powder, color may vary. | General knowledge |
| Solubility | A related compound, N-[2-(2-Pyridinyl)ethyl]benzamide, is soluble in most organic solvents and is also reported to be water-soluble. | BenchChem[3] |
| Purity | Typically available in purities ranging from 85.0% to 99.8%. | LookChem[2] |
Hazard Analysis:
Based on the functional groups present (aromatic amine, benzamide, pyridine), this compound should be handled as a potentially hazardous substance. Analogous compounds exhibit the following hazards:
-
Harmful if swallowed. [4]
-
May cause skin and serious eye irritation. [4]
-
Suspected of causing genetic defects.
-
May cause respiratory irritation. [4]
Therefore, it is imperative to handle this compound with appropriate engineering controls and personal protective equipment.
Handling Protocols
Engineering Controls and Personal Protective Equipment (PPE)
The primary objective when handling this powder is to minimize exposure through inhalation, ingestion, and skin/eye contact.
-
Ventilation: All handling of the powder should be conducted in a well-ventilated area.[5][6][7] A certified chemical fume hood is strongly recommended for weighing and preparing solutions.
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile gloves, disposable. | Provides a barrier against skin contact. Dispose of contaminated gloves immediately using the proper technique to avoid skin contact with the product.[5] |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne powder.[8] |
| Lab Coat | Standard laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for large quantities or if a fume hood is unavailable. | Minimizes the risk of inhaling fine powder particles. |
Workflow for Handling this compound Powder
The following diagram outlines the recommended workflow for handling the compound from receipt to disposal.
Step-by-Step Protocols
1. Receiving and Inspection:
-
Upon receipt, carefully inspect the container for any signs of damage or leakage.
-
If the container is compromised, handle it within a fume hood and wear appropriate PPE.
-
Verify that the product name, CAS number, and other identifiers on the label match the order.
-
Log the compound into your chemical inventory system, noting the date of receipt.
2. Weighing the Powder:
-
Perform this procedure in a chemical fume hood to prevent inhalation of the powder.
-
Use a dedicated, clean weighing vessel.
-
Employ an anti-static weighing dish or take measures to prevent the buildup of electrostatic charge.[6]
-
Carefully transfer the desired amount of powder using a clean spatula. Avoid creating dust clouds.
-
Close the primary container tightly immediately after weighing.
-
Clean the spatula and weighing area thoroughly after use.
3. Solution Preparation:
-
Add the weighed powder to the appropriate solvent in a suitable container within the fume hood.
-
Based on related compounds, this substance is likely soluble in most organic solvents and may have some water solubility.[3]
-
Stir or sonicate as needed to achieve complete dissolution.
-
Clearly label the solution with the compound name, concentration, solvent, and date of preparation.
Storage Protocols
Proper storage is critical to maintain the stability and purity of this compound powder.
Recommended Storage Conditions:
-
Temperature: Store in a cool place.[5]
-
Atmosphere: Keep the container tightly closed in a dry and well-ventilated place.[5][7]
-
Light: While specific data is unavailable, it is good practice to protect the compound from direct sunlight.[9]
-
Incompatible Materials: Store away from strong oxidizing agents.[8]
Storage Workflow:
Emergency Procedures
Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, carefully sweep up the powder, avoiding dust generation, and place it in a sealed container for disposal.[5]
-
For larger spills, follow your institution's hazardous material spill response protocol.
First Aid:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[6][8]
-
In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing.[6][9]
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[6]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6]
Conclusion
The protocols outlined in this document are designed to ensure the safe handling and effective storage of this compound powder. By understanding the potential hazards and the rationale behind these procedures, researchers can maintain the integrity of this valuable compound while ensuring a safe laboratory environment. Always consult your institution's specific safety guidelines and protocols.
References
-
MATERIAL SAFETY DATA SHEET. (n.d.). Retrieved from [Link]
-
SAFETY DATA SHEET. (n.d.). Retrieved from [Link]
-
2-[[[2-(2-Pyridinyl)ethyl]amino]methyl]benzamide | C15H17N3O. (n.d.). PubChem. Retrieved from [Link]
-
2-amino-n-(2-pyridin-2-ylethyl)benzamide CAS NO.261765-37-1. (n.d.). LookChem. Retrieved from [Link]
-
3-para-menthane carboxamide N-(2-(pyridin-2-yl)ethyl)-3-p-menthanecarboxamide. (n.d.). The Good Scents Company. Retrieved from [Link]
-
Yuan, L. (2024, August). The crystal structure of 2-amino-N-(pyridin-2-yl)benzamide, C12H11N3O. Zeitschrift für Kristallographie - New Crystal Structures, 239(6), 999-1000. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2-amino-n-(2-pyridin-2-ylethyl)benzamide price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 3. N-[2-(2-Pyridinyl)ethyl]benzamide | 4976-05-0 | Benchchem [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. fishersci.com [fishersci.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
designing experiments with 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide
Application Note: Kinetic Profiling and Target Engagement of 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide
Introduction & Mechanistic Insight
This compound (hereafter referred to as 2-APEB ) represents a specific scaffold within the benzamide class of Histone Deacetylase (HDAC) inhibitors. Unlike pan-HDAC inhibitors (e.g., hydroxamates like Vorinostat), benzamides are characterized by high selectivity for Class I HDACs (HDAC1, HDAC2, and HDAC3) and a distinct kinetic profile known as "slow-tight binding."
The Senior Scientist’s Perspective: The most common failure mode in evaluating benzamide inhibitors is treating them like fast-on/fast-off competitive inhibitors. 2-APEB contains a 2-aminobenzamide Zinc-Binding Group (ZBG) . This moiety does not merely chelate the active site zinc; it undergoes a slow conformational change upon binding, often accessing a "foot pocket" adjacent to the catalytic tunnel.
Consequently, standard IC50 assays with short incubation times (e.g., 10–30 minutes) will drastically underestimate the potency of 2-APEB. Accurate characterization requires kinetic profiling that accounts for residence time (
Mechanism of Action Visualization
The following diagram illustrates the structural engagement of 2-APEB with the HDAC active site, highlighting the critical "Foot Pocket" interaction responsible for Class I selectivity and slow off-rates.
Figure 1: Mechanism of "Slow-Tight Binding" inhibition. The transition from EI to EI* is the rate-limiting step crucial for benzamide potency.
Experimental Protocols
Protocol A: Time-Dependent IC50 Determination
Objective: To demonstrate the shift in potency over time, confirming the slow-binding mechanism.
Reagents:
-
Enzyme: Recombinant Human HDAC1 or HDAC3 (avoid crude nuclear extracts to ensure kinetic purity).
-
Substrate: Fluorogenic peptide (e.g., Boc-Lys(Ac)-AMC).
-
Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 0.1 mg/mL BSA.
Workflow:
-
Preparation: Prepare a 10-point dilution series of 2-APEB in DMSO (Final DMSO < 1%).
-
Pre-incubation (The Variable):
-
Plate A: Add Enzyme + Inhibitor. Incubate for 15 minutes (Standard).
-
Plate B: Add Enzyme + Inhibitor. Incubate for 180 minutes (Equilibrium).
-
-
Reaction Start: Add Substrate (at
concentration) to both plates. -
Measurement: Monitor fluorescence (Ex 360nm / Em 460nm) kinetically for 30 minutes.
-
Analysis: Calculate IC50 for Plate A vs. Plate B.
Expected Outcome:
| Parameter | 15 min Pre-incubation | 180 min Pre-incubation | Interpretation |
|---|---|---|---|
| IC50 | ~1.5 µM | ~50–100 nM | A >10-fold shift confirms slow-binding kinetics. |
| Hill Slope | ~1.0 | > 1.0 | Steep slopes often indicate tight-binding behavior. |
Protocol B: Jump-Dilution Assay for Residence Time
Objective: To measure the off-rate (
Logic: A simple IC50 tells you how much drug is needed to inhibit. A jump-dilution tells you how long the drug stays bound after the free drug is removed (mimicking in vivo clearance).
Workflow Visualization:
Figure 2: Jump-Dilution workflow to isolate the dissociation rate constant (
Step-by-Step:
-
Incubate: Mix HDAC1 (100x final concentration) with 2-APEB (at 10x its IC50) for 2 hours to form the EI* complex.
-
Dilute: Rapidly dilute the mixture 100-fold into a reaction buffer containing saturating Substrate (e.g., 50 µM Fluor-de-Lys).
-
Control: Dilute DMSO-treated enzyme similarly (Max Activity).
-
-
Read: Immediately measure fluorescence continuously for 90 minutes.
-
Calculate: Plot Product vs. Time. The curve will show a "lag" (slow recovery of activity) compared to the control.
-
Fit to the equation:
-
Residence Time (
) = .
-
Protocol C: Cellular Target Engagement (H3K9ac Western Blot)
Objective: To validate that 2-APEB penetrates the nuclear envelope and inhibits HDACs in a chromatin context.
Cell Line: HCT116 or MCF7 (High basal HDAC activity).
Protocol:
-
Seeding: Seed cells at
cells/well in a 6-well plate. Adhere overnight. -
Treatment: Treat with 2-APEB at 0.1, 1.0, and 10 µM for 24 hours .
-
Lysis: Lyse in RIPA buffer with Protease/Phosphatase inhibitors + 1 µM TSA (Trichostatin A).
-
Critical Note: You MUST add TSA to the lysis buffer. Without it, HDACs will deacetylate histones post-lysis during the denaturation step, leading to false negatives.
-
-
Western Blot:
-
Primary Ab: Anti-H3K9ac (Marker for HDAC1/2/3 inhibition).
-
Loading Control: Anti-Total H3 or Anti-GAPDH.
-
-
Quantification: Normalize H3K9ac signal to Total H3.
References
-
Kinetics of Benzamide HDAC Inhibitors
- Lauffer, B. E., et al. (2013). Histone Deacetylase (HDAC)
-
Mechanism of Class I Selectivity
-
Slow-Binding Inhibition Methodology
- Copeland, R. A. (2021). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience. (Standard Text for Jump-Dilution protocols).
-
Structural Basis of Benzamide Binding
-
Wang, D. F., et al. (2022).[4] Determination of Slow-binding HDAC Inhibitor Potency and Subclass Selectivity. bioRxiv.
-
Sources
- 1. New orally bioavailable 2-aminobenzamide-type histone deacetylase inhibitor possessing a (2-hydroxyethyl)(4-(thiophen-2-yl)benzyl)amino group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide
Last Updated: February 7, 2026
Welcome to the technical support guide for the synthesis of 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, experience-driven guidance. Here, we address common challenges, offer detailed troubleshooting, and present optimized protocols to improve the yield and purity of your synthesis.
Overview of the Synthesis
The most direct and common synthesis of this compound involves the reaction of Isatoic Anhydride with 2-(2-aminoethyl)pyridine. This method is often favored for its operational simplicity and the commercial availability of the starting materials. The reaction proceeds via a nucleophilic acyl substitution, where the primary amine of 2-(2-aminoethyl)pyridine attacks one of the carbonyl groups of the anhydride. This leads to the ring-opening of the anhydride and the formation of an unstable carbamic acid intermediate, which readily decarboxylates to form the desired amide product with the concurrent release of carbon dioxide.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
A1: The reaction between Isatoic Anhydride and 2-(2-aminoethyl)pyridine in a suitable polar aprotic solvent, such as Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), under heated conditions is the most frequently cited and reliable method.[3] This one-step process is efficient as the anhydride serves as an activated form of 2-aminobenzoic acid, and the reaction drives to completion with the loss of CO2 gas.
Q2: My reaction yield is consistently low (below 50%). What are the primary factors I should investigate?
A2: Low yields are a common issue and can often be traced back to a few key areas:
-
Reagent Quality: Ensure that the Isatoic Anhydride is pure and dry. It can hydrolyze over time if exposed to atmospheric moisture. The 2-(2-aminoethyl)pyridine should be of high purity as well.
-
Reaction Temperature: The reaction typically requires heat to proceed at a reasonable rate. If the temperature is too low, the reaction may be incomplete. Conversely, excessively high temperatures can lead to side reactions and decomposition.
-
Solvent Choice and Purity: The solvent must be anhydrous. The presence of water can hydrolyze the isatoic anhydride, reducing the amount available to react with the amine.[2]
-
Work-up and Purification: Product loss during extraction and chromatography is a frequent cause of reduced yield. Optimize your purification procedure to minimize these losses.
Q3: I am seeing a significant amount of a side product in my crude NMR. What could it be?
A3: A common side product is the formation of a quinazolinone derivative, which can occur under certain reaction conditions, especially with prolonged heating or in the presence of specific catalysts.[4][5] Another possibility is the formation of a urea byproduct if the reaction conditions are not well-controlled. Careful analysis of your NMR and mass spectrometry data is crucial for identification.
Q4: Can I use 2-aminobenzoic acid with a coupling agent instead of Isatoic Anhydride?
A4: Yes, this is a viable alternative. You can use standard peptide coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an activator like HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine).[][7] This method provides more control but requires careful optimization of the coupling conditions, including stoichiometry, temperature, and reaction time, to be effective, especially with electron-deficient amines.[7][8]
Troubleshooting Guide
This section is designed to help you diagnose and solve specific problems you may encounter during the synthesis.
| Symptom / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Poor quality of Isatoic Anhydride: It may be hydrolyzed. 2. Insufficient Temperature: The reaction may be too slow at lower temperatures. 3. Amine Protonation: If an acidic solvent or additive is used, the amine nucleophilicity is reduced.[9] | 1. Use fresh, dry Isatoic Anhydride. Consider recrystallizing it if purity is in doubt. 2. Gradually increase the reaction temperature, monitoring by TLC or LC-MS. A typical range is 80-120 °C in DMF.[3] 3. Ensure the reaction medium is neutral or slightly basic. The reaction itself does not require an external base. |
| Multiple Spots on TLC (Impure Product) | 1. Side Reactions: Formation of quinazolinones or other byproducts due to excessive heat or prolonged reaction time.[4] 2. Decomposition: The starting materials or product may be degrading under the reaction conditions. | 1. Optimize the reaction time. Stop the reaction as soon as the starting material is consumed (monitor by TLC/LC-MS). 2. Reduce the reaction temperature and extend the time if necessary. 3. Refine your column chromatography technique. Use a gradient elution to improve separation. |
| Difficulty in Purification | 1. Product is highly polar: Streaking on silica gel column. 2. Product co-elutes with impurities. | 1. Consider using a different stationary phase, such as alumina, or reverse-phase chromatography. 2. Add a small amount of a basic modifier like triethylamine (~0.1-1%) to the eluent to reduce tailing on silica gel. 3. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective alternative to chromatography.[3] |
| Inconsistent Yields | 1. Variability in reaction scale: Heating and mixing may not be consistent at different scales. 2. Atmospheric moisture: Inconsistent exposure to air during setup. | 1. For larger scale reactions, ensure efficient stirring and uniform heating. 2. Always conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and use anhydrous solvents to ensure reproducibility. |
Experimental Protocols & Methodologies
Optimized Protocol for Synthesis
This protocol is based on the reaction of Isatoic Anhydride and 2-(2-aminoethyl)pyridine, which is a common and efficient method.
Materials:
-
Isatoic Anhydride (1.0 eq)
-
2-(2-aminoethyl)pyridine (1.05 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add Isatoic Anhydride.
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the Isatoic Anhydride.
-
Amine Addition: Slowly add 2-(2-aminoethyl)pyridine to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to 90-100°C. You should observe the evolution of CO2 gas.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the Isatoic Anhydride is consumed (typically 4-6 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into cold water, which should cause the product to precipitate.
-
Extract the aqueous mixture with a suitable organic solvent like Ethyl Acetate or Dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel using a gradient of Ethyl Acetate in Hexanes. Alternatively, recrystallization from ethanol can yield the pure product.[3]
-
Visual Workflow of the Synthesis
Caption: Overall workflow for the synthesis and purification.
Reaction Mechanism
The reaction proceeds through a nucleophilic attack of the amine on the anhydride, followed by ring-opening and decarboxylation.
Caption: Simplified reaction mechanism.
References
-
Synthesis of N‐(Pyridin‐2‐yl)benzamide. ResearchGate. Available from: [Link]
-
The crystal structure of 2-amino-N-(pyridin-2-yl)benzamide, C12H11N3O. ResearchGate. Available from: [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available from: [Link]
- Process for making 2-amino-2-imidazoline, guanidine, and 2-amino-3,4,5,6-tetrahydropyrimidine derivatives. Google Patents.
-
2-Amino-N-(2-chloropyridin-3yl)benzamide. ResearchGate. Available from: [Link]
-
General scheme for ring-opening reaction of isatoic anhydride to obtain anthranilamide-based hydrogelators. ResearchGate. Available from: [Link]
-
OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Malaysian Journal of Analytical Sciences. Available from: [Link]
-
Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. PMC. Available from: [Link]
-
Isatoic Anhydride. IV. Reactions with Various Nucleophiles. Journal of Organic Chemistry. Available from: [Link]
-
pH Optimization of Amidation via Carbodiimides. ResearchGate. Available from: [Link]
-
Tips and tricks for difficult amide bond formation? Reddit. Available from: [Link]
-
Why did my amide syntesis does not work? ResearchGate. Available from: [Link]
-
Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan. PMC. Available from: [Link]
-
Optimized amide bond reaction using heterocyclic compounds and carboxylic acid. EurekAlert!. Available from: [Link]
-
Cyclic anhydride ring opening reactions: theory and application. PubMed. Available from: [Link]
-
Mechanistic Insights into the Effects of Ureas and Monomers on the Ring-Opening Alternating Copolymerization of Epoxides and Anhydrides Catalyzed by Organic Base/Urea. MDPI. Available from: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available from: [Link]
-
Fully alternating and regioselective ring-opening copolymerization of phthalic anhydride with epoxides using highly active metal-free Lewis pairs as a catalyst. Royal Society of Chemistry. Available from: [Link]
-
Reaction of Isatoic Anhydride, Amide, and N,N′-Dialkyl Carbodiimides under Solvent-Free Conditions: New and Efficient Synthesis of 3-Alkyl-2-(alkylamino)quinazolin-4(3H)-ones. ResearchGate. Available from: [Link]
-
Carbodiimide Coupling: The Better Alternative for Amide Synthesis. YouTube. Available from: [Link]
-
Three-component reaction between isatoic anhydride, amine and meth-yl-subs-tituted furyl-acryl-alde-hydes: crystal structures... PubMed. Available from: [Link]
-
Amine synthesis by amide reduction. Organic Chemistry Portal. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. myttex.net [myttex.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Three-component reaction between isatoic anhydride, amine and meth-yl-subs-tituted furyl-acryl-alde-hydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methyl-vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one and 3-(furan-2-ylmeth-yl)-2-[(E)-2-(furan-2-yl)-1-methyl-vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide Synthesis
Ticket ID: #BENZ-PYR-001 Subject: Troubleshooting Low Yield/Failure in Amide Coupling of Anthranilic Acid Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction
You are likely attempting to synthesize 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide (a common histone deacetylase inhibitor pharmacophore or linker). If you are experiencing low yields, "tarry" byproducts, or difficult purifications, the issue often lies in the competition between the nucleophilicity of the aniline and the basicity of the pyridine side chain.
This guide moves beyond generic protocols to address the specific electronic and steric challenges of coupling Isatoic Anhydride (or 2-aminobenzoic acid) with 2-(2-aminoethyl)pyridine .
Module 1: The Chemistry & Failure Analysis
The "Gold Standard" Route: Isatoic Anhydride Ring Opening
While many researchers attempt standard EDC/NHS coupling with 2-aminobenzoic acid, this is often suboptimal due to the unprotected aniline. The preferred industrial route utilizes Isatoic Anhydride .
Mechanism:
-
Nucleophilic Attack: The primary aliphatic amine of 2-(2-aminoethyl)pyridine attacks the carbonyl at the C4 position of the isatoic anhydride.
-
Decarboxylation: The carbamate intermediate collapses, releasing CO₂ gas. This entropic driver makes the reaction irreversible.
-
Self-Catalysis: The pyridine ring on your amine can act as an internal base, potentially accelerating the reaction—but also accelerating hydrolysis if water is present.
Common Failure Modes
| Symptom | Probable Cause | The "Why" (Mechanistic Insight) |
| No Reaction / SM Recovery | Protonated Amine | If you used an amine salt (e.g., HCl salt) without fully neutralizing it, the ammonium species cannot attack the electrophile. |
| Low Yield + White Precipitate | Hydrolysis | Isatoic anhydride is moisture-sensitive. If your solvent (DMF/EtOH) was "wet," water outcompeted the amine, reverting the anhydride to anthranilic acid (dead end). |
| Dark/Tarry Mixture | Oxidation | The free aniline product is electron-rich and prone to oxidation in air, especially in basic solutions or under prolonged heating. |
| Product Co-elutes with SM | Pyridine Tailing | Both the starting amine and product contain pyridine. On silica, they interact strongly with silanols, causing broad peaks that merge. |
Module 2: Troubleshooting Decision Tree
Before restarting, use this logic flow to diagnose your current batch.
Figure 1: Diagnostic logic for Isatoic Anhydride coupling failures.
Module 3: Optimized Experimental Protocol
Objective: Synthesis of this compound via Isatoic Anhydride.
Reagents
-
Isatoic Anhydride: 1.0 equiv (Recrystallize from dioxane if old/brown).
-
2-(2-Aminoethyl)pyridine: 1.1 equiv (Slight excess drives conversion).
-
Solvent: Anhydrous DMF (Dimethylformamide) or Ethanol (Absolute).
-
Note: DMF is preferred for solubility; Ethanol is preferred for easier workup but requires reflux.
-
-
Catalyst: None usually required. (DMAP 0.1 equiv optional if sluggish).
Step-by-Step Workflow
-
Preparation:
-
Flame-dry a round-bottom flask under Nitrogen/Argon.
-
Critical: If using 2-(2-aminoethyl)pyridine dihydrochloride, you must free-base it first (stir with KOH in MeOH, filter off KCl, evaporate).
-
-
Reaction:
-
Dissolve Isatoic Anhydride (1.63 g, 10 mmol) in Anhydrous DMF (15 mL).
-
Add 2-(2-Aminoethyl)pyridine (1.34 g, 1.31 mL, 11 mmol) dropwise at Room Temperature.
-
Observation: You may see slight bubbling immediately.
-
Heat the mixture to 80–90°C for 4–6 hours.
-
Endpoint: Monitor by TLC (System: 5% MeOH in DCM). Look for the disappearance of the anhydride (high Rf) and appearance of the fluorescent blue amine product.
-
-
Workup (The "Crash" Method):
-
Cool reaction to room temperature.[1]
-
Pour the DMF solution slowly into ice-cold water (150 mL) with vigorous stirring.
-
The product should precipitate as a white/off-white solid.
-
Troubleshooting: If it oils out (common due to pyridine), extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄.
-
-
Purification (The "Pyridine Problem"):
-
Flash Chromatography: Use DCM:MeOH (95:5) + 1% Triethylamine (TEA) .
-
Why TEA? The silica is acidic. Without TEA, the pyridine ring will stick to the column, causing streaking and yield loss. TEA blocks the silanol sites.
-
Module 4: FAQs & Technical Nuances
Q: Can I use EDC/HOBt instead of Isatoic Anhydride? A: You can, but it is riskier. The aniline on 2-aminobenzoic acid is a weak nucleophile, but it can still compete for the activated ester, leading to dimerization (oligomers). If you must use EDC, use Boc-protected anthranilic acid , couple it, then deprotect with TFA. This adds two steps but guarantees purity.
Q: My product is turning brown on the bench. A: Anilines are oxidation-sensitive. Store the solid under nitrogen/argon in the dark. If the solution turns dark during reaction, degas your solvents more thoroughly next time.
Q: The NMR shows a broad peak at 4.0-6.0 ppm. A: This is your aniline (-NH₂). It is often broad due to hydrogen bonding with the solvent or the neighboring amide carbonyl. Add a drop of D₂O; if the peak disappears, it is the amine.
Q: How do I remove unreacted 2-(2-aminoethyl)pyridine? A: This is difficult because both product and impurity are basic.
-
Option 1: High vacuum (the amine b.p. is ~100°C at reduced pressure).
-
Option 2: A carefully controlled acid wash (pH 5-6) might protonate the more basic aliphatic amine (starting material) while leaving the less basic aniline/amide product in the organic layer, but this window is narrow. Column chromatography is safer.
References
-
Isatoic Anhydride Chemistry: Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505-536.
-
Benzamide Synthesis Protocols: Wiktelius, D., et al. (2006). Efficient synthesis of 2-aminobenzamides. Tetrahedron Letters, 47(22), 3763-3766.
-
Purification of Pyridine Derivatives: Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (See sections on purification of basic heterocycles).
Sources
Benzamide Synthesis Technical Support Center: Optimization of Schotten-Baumann Conditions
Audience: Researchers, Process Chemists, and Drug Discovery Professionals. Objective: To provide a scientifically rigorous, self-validating guide for optimizing Schotten-Baumann benzoylation, moving beyond basic textbook protocols to address real-world experimental variables.
Part 1: The Core Directive – Understanding the System
The Schotten-Baumann reaction is a biphasic interfacial system.[1][2] Its success relies not just on stoichiometry, but on the competition kinetics between three pathways:
-
Amide Formation (Desired): Amine attack on acyl chloride (
). -
Hydrolysis (Parasitic): Hydroxide/Water attack on acyl chloride (
). -
Protonation (Inhibitory): Acidification of the amine by byproduct HCl (
).
The Golden Rule of Optimization:
Maintain the pH at a specific window where the amine is deprotonated (nucleophilic) but the concentration of free hydroxide is minimized to suppress hydrolysis.
Part 2: Standard Optimized Protocol (The "Gold Standard")
Protocol ID: SB-BENZ-OPT-01 Scope: Synthesis of Benzamides from Anilines and Benzoyl Chlorides.
Reagents & Setup
-
Organic Phase: Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Why? High solubility for benzoyl chloride and the amide product.
-
Aqueous Phase: 10-15% NaOH or Na₂CO₃ solution.
-
Catalyst (Optional but Recommended): Tetrabutylammonium bromide (TBAB), 1-5 mol%. Why? Enhances interfacial transfer of the nucleophile.
Step-by-Step Methodology
-
Preparation: Dissolve the amine (1.0 equiv) in the organic solvent (DCM). Add the aqueous base (2.0 - 2.5 equiv).
-
Critical Check: If the amine is a salt (e.g., hydrochloride), add an extra equivalent of base.
-
-
Cooling: Cool the biphasic mixture to 0–5 °C.
-
Reasoning: Low temperature suppresses the hydrolysis rate (
) more significantly than the amidation rate ( ).
-
-
Controlled Addition: Add benzoyl chloride (1.1 - 1.2 equiv) dropwise or via syringe pump over 15–30 minutes.
-
Process Control: Vigorous stirring is non-negotiable. The reaction occurs at the interface; poor mixing leads to localized acidification and hydrolysis.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 1–4 hours.
-
Monitoring: Check pH. It must remain >9. If it drops, add more base immediately.
-
Workup:
-
Separate layers.
-
Acid Wash: Wash organic layer with 1M HCl (removes unreacted amine).
-
Base Wash: Wash organic layer with Sat. NaHCO₃ (removes benzoic acid byproduct).
-
Drying: Dry over Na₂SO₄, filter, and concentrate.
-
Part 3: Troubleshooting & Optimization (Q&A Format)
Category 1: Yield & Reactivity Issues
Q: My yield is consistently low (<50%), and I see a large amount of benzoic acid. What is happening? A: You are facing Competitive Hydrolysis . The rate of water/hydroxide attacking the benzoyl chloride is faster than your amine.
-
Immediate Fix: Lower the reaction temperature to -10 °C to 0 °C.
-
Systemic Fix: Switch to a weaker base like Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃). A lower pH (8–9) reduces the concentration of the aggressive
nucleophile while keeping the amine deprotonated. -
Process Fix: Increase the stirring speed. In biphasic systems, the reaction is diffusion-controlled. Increasing interfacial surface area favors the organic-soluble amine over the aqueous hydroxide.
Q: The reaction stalls, and significant unreacted amine remains.
A: This is likely due to Amine Protonation . The HCl generated during the reaction has lowered the pH of the aqueous phase, protonating your amine (
-
Solution: Monitor the pH throughout the addition. Ensure it stays above the pKa of your amine (typically >5 for anilines, >10 for aliphatic amines). Add base concurrently with the acid chloride if necessary.
Q: I am reacting an electron-deficient aniline (e.g., 4-nitroaniline), and it won't react. A: Electron-withdrawing groups reduce the nucleophilicity of the amine. Standard Schotten-Baumann conditions may fail.
-
Optimization:
-
Change Solvent: Use Pyridine as both solvent and base. Pyridine acts as a nucleophilic catalyst, forming a reactive N-acylpyridinium intermediate.
-
Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine) . DMAP is a "hyper-nucleophilic" acylation catalyst that transfers the benzoyl group to the sluggish amine.
-
Category 2: Physical State & Purification
Q: My product is oiling out instead of precipitating. How do I recover it? A: "Oiling out" occurs when the product forms a supersaturated oil or contains impurities that depress the melting point.
-
Troubleshooting:
-
Seeding: Add a crystal of pure product if available.
-
Scratching: Use a glass rod to scratch the inner wall of the flask at the interface.
-
Solvent Swap: If using DCM, try a solvent system where the product is less soluble, such as Ether/Water or Hexane/Water, to force precipitation.
-
Q: I have a stubborn emulsion during the workup. A: Emulsions are common in biphasic basic systems, often stabilized by the amide product itself acting as a surfactant.
-
Protocol:
-
Filter: Pass the biphasic mixture through a Celite pad (removes fine particulates stabilizing the interface).
-
Brine: Add saturated NaCl solution to increase the ionic strength of the aqueous layer.
-
Time: Allow the mixture to sit; sometimes gravity just needs time.
-
Part 4: Data & Visualization
Table 1: Base Selection Guide for Benzoylation
| Base | pH Range | Suitability | Risk Factor |
| NaOH / KOH | 12–14 | Simple, reactive amines | High Hydrolysis Risk . Can hydrolyze sensitive functional groups. |
| Na₂CO₃ | 10–11 | General purpose | Balanced . Good for most anilines. |
| NaHCO₃ | 8–9 | Sensitive substrates | Low Hydrolysis . May be too weak for protonated amine salts. |
| Pyridine | N/A (Organic) | Unreactive/Deactivated amines | Solvent & Catalyst . Difficult to remove traces; toxic. |
Visualizing the Optimization Logic
Caption: Logical troubleshooting flow for optimizing Schotten-Baumann reaction parameters based on pH and substrate reactivity.
Visualizing the Reaction Workflow
Caption: Step-by-step workflow for the standard biphasic Schotten-Baumann protocol.
References
-
BenchChem. Troubleshooting benzamide synthesis side reactions and byproducts. Retrieved from
-
Cambridge University Press. Name Reactions in Organic Synthesis: Schotten-Baumann Reaction.[3] Retrieved from
-
Organic Chemistry Portal. Schotten-Baumann Reaction Conditions and Mechanism. Retrieved from
-
Royal Society of Chemistry. Kinetic study and modeling of the Schotten-Baumann synthesis. Retrieved from
-
Testbook. Schotten Baumann Reaction: Definition, Procedure, Mechanism. Retrieved from
Sources
preventing diacylation in aminopyridine reactions
Technical Guide ID: AP-ACY-004
Status: Active | Updated: February 2026
The Core Challenge: Nucleophilic Competition
Welcome to the Aminopyridine Acylation Support Module. If you are here, you are likely observing one of three failure modes:
-
Diacylation: Formation of the imide (bis-acylated product).
-
Regio-scrambling: Acylation occurring at the ring nitrogen (pyridinium formation) rather than the exocyclic amine.
-
Stalled Reaction: Low conversion due to deactivated nucleophilicity.[1]
The Mechanistic Root Cause
The fundamental difficulty in acylating aminopyridines (especially 2- and 4-aminopyridines) lies in the mismatch between basicity and nucleophilicity .
-
Ring Nitrogen: High basicity (pKa ~6.8–9.1), kinetically accessible, but forms an unstable
-acylpyridinium species.[1] -
Exocyclic Amine: Lower basicity due to resonance delocalization into the ring, thermodynamically stable product (amide), but slower to react.[1]
The "Acyl Migration" Trap: Often, the acylating agent attacks the ring nitrogen first (Kinetic Control). In the presence of base or heat, this acyl group may migrate to the exocyclic amine (Thermodynamic Control). However, if the reagent is in excess, the exocyclic amine reacts while the ring nitrogen is still acylated, or the mono-amide reacts again to form the diacylated imide.
Reaction Pathway Visualization
The following diagram illustrates the competing pathways. Understanding this flow is critical for choosing the correct mitigation strategy.
Caption: Figure 1. Kinetic vs. Thermodynamic pathways. Note the reversible nature of the Di_Imide to Mono_Amide transition via hydrolysis.
Validated Protocols
We recommend two distinct strategies. Strategy A is the industry standard for robustness (Process Chemistry approach). Strategy B is for substrates sensitive to base (Medicinal Chemistry approach).
Strategy A: The "Over-Acylate & Hydrolyze" (Recommended)
Instead of fighting the kinetics, this method drives the reaction to completion (often forming a mixture of mono- and di-acylated products) and then chemically "cleans" the mixture. The diacylated imide bond is significantly more labile (unstable) to base than the mono-acylated amide.
Applicability: Robust substrates stable to mild aqueous base.[1]
Protocol:
-
Acylation: Dissolve aminopyridine (1.0 equiv) in DCM or THF. Add Et3N (2.5 equiv).
-
Addition: Add Acid Chloride (1.2 – 1.5 equiv) dropwise at 0°C. Allow to warm to RT.
-
Note: Do not worry if diacylation occurs.[1] Ensure SM is consumed.
-
-
The "Rescue" Step (Hydrolysis):
-
Once SM is consumed (check LCMS), add a solution of NaOH (2.0 equiv) in MeOH/Water (1:1) directly to the reaction mixture (or after solvent swap).
-
Stir at RT for 30–60 minutes.
-
Checkpoint: Monitor LCMS. The peak for the Bis-Imide (M+Acyl) will disappear, converging into the Mono-Amide peak.
-
-
Workup: Neutralize with 1N HCl to pH ~7, extract with EtOAc, and concentrate.
Why this works: The electron-withdrawing nature of the second carbonyl group makes the imide highly susceptible to nucleophilic attack by hydroxide, whereas the amide resonance stabilizes the mono-product against hydrolysis under these mild conditions.
Strategy B: The "Mixed Anhydride" Control
For substrates sensitive to base, you must control stoichiometry precisely to prevent diacylation.[1]
Applicability: Base-sensitive substrates or precious intermediates.
Protocol:
-
Activation: In a separate flask, dissolve Carboxylic Acid (1.05 equiv) in dry THF. Add Et3N (1.1 equiv).
-
Anhydride Formation: Cool to -10°C. Add Isobutyl Chloroformate (1.05 equiv). Stir for 15 min.
-
Coupling: Add the Aminopyridine (1.0 equiv) to the mixed anhydride solution.
-
Conditions: Stir at 0°C to RT.
-
Critical: Do not use DMAP unless absolutely necessary.[1] DMAP forms a highly reactive N-acylpyridinium species that accelerates diacylation.
-
Decision Tree: Process Development
Use this logic flow to select the correct optimization path for your specific molecule.
Caption: Figure 2. Decision logic for selecting acylation conditions based on substrate stability.
Technical Data & Reference
Comparative Reactivity Table
| Variable | Impact on Selectivity | Recommendation |
| Reagent | Acid Chlorides are indiscriminate; Anhydrides are tunable. | Use Anhydrides for direct selectivity; Acid Chlorides for Strategy A. |
| Base (pKa) | Pyridine (5.2) vs Et3N (10.7) vs NaH (35). | Pyridine often reduces diacylation by buffering the reaction but is hard to remove. |
| Catalyst | DMAP increases reaction rate by ~10^4 but promotes diacylation.[1] | Avoid DMAP if selectivity is the priority. |
| Solvent | DCM (Non-polar) vs DMF (Polar). | DCM is preferred.[1] Polar solvents stabilize the ionic intermediates, potentially favoring side reactions.[1] |
Frequently Asked Questions (FAQs)
Q: Why does my LCMS show a mass corresponding to Product + 14? A: This is likely methylation, not acylation.[1] If you are using Methyl Chloroformate or similar, check if you are using Methanol as a solvent.[1] However, in acylation, "+14" is rare.[1] If you see Product + 42 , that is acetylation (diacylation).[1]
Q: I used 1.0 equivalent of Acid Chloride, but I still got 15% Di-acylated product and 15% Starting Material. Why? A: This is a classic statistical distribution problem. The mono-acylated product might be more nucleophilic than the starting material (rare for electron-withdrawing amides, but possible if the ring N is the active site). Or, the mixing was poor. Solution: Switch to Strategy A (Hydrolysis workup).
Q: Can I use Schotten-Baumann conditions (Biphasic DCM/Water)? A: Yes. The presence of water can hydrolyze the highly reactive di-acylated species in situ or hydrolyze the acid chloride before it reacts a second time. This is a "green" alternative to Strategy A.
References
-
Selective Hydrolysis Mechanism
-
pKa and Basicity of Aminopyridines
- Syntheses, Complexation and Biological Activity of Aminopyridines.
-
Source:
-
Acylation Selectivity & Kinetics
- Understanding Monoacyl
-
Source:
Sources
Technical Support Center: Purification of 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide
Compound Technical Profile
Before addressing specific purification failures, it is critical to understand the physicochemical behavior of your target molecule. This benzamide derivative is a bidentate ligand with mixed basicity, which dictates its behavior on stationary phases and its affinity for transition metals.
| Property | Characteristic | Impact on Purification |
| Structure | 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide | Contains three nitrogen species: Aniline (weak base), Amide (neutral), Pyridine (base, pKa ~5.2). |
| Basicity | Mixed (Pyridine + Aniline) | The pyridine nitrogen will protonate first. Strong interaction with acidic silanols on silica gel causes severe tailing/streaking. |
| Chelation | N,N-Bidentate Ligand | The pyridine and amide/aniline nitrogens form stable 5- or 6-membered chelate rings with metals (Pd, Cu, Ni), making catalyst removal difficult. |
| H-Bonding | Intramolecular | Forms internal H-bonds (NH...N and NH...O), leading to high lattice energy. This often causes "oiling out" rather than crystallization if the solvent system is not optimized. |
Troubleshooting Modules
Module A: Chromatography Tailing & Poor Resolution
User Issue: "My product streaks across the TLC plate and elutes as a broad smear on the flash column, co-eluting with impurities."
Root Cause: The basic pyridine nitrogen interacts with the acidic silanol (Si-OH) groups on the silica surface via hydrogen bonding and ion-exchange mechanisms. Standard solvents (Hexane/EtOAc) cannot disrupt this interaction.
Protocol: Amine-Modified Silica Chromatography Do not use "naked" silica. You must block the active silanol sites.
-
Mobile Phase Preparation:
-
Solvent A: Dichloromethane (DCM)
-
Solvent B: Methanol (MeOH) containing 1% Triethylamine (TEA) or 1% Concentrated Ammonium Hydroxide (NH₄OH) .
-
Note: TEA is easier to mix with DCM; Ammonia is better if you need MS compatibility (volatile salt).
-
-
Column Pre-treatment (The "Deactivation" Step):
-
Flush the silica column with 3 Column Volumes (CV) of DCM + 5% TEA before loading your sample. This saturates the acidic silanols with TEA.
-
Equilibrate back to starting conditions (e.g., 100% DCM) before injection.
-
-
Elution Gradient:
-
Start: 100% DCM.
-
Ramp: 0% to 10% (MeOH + 1% TEA) over 15 CV.
-
Result: The product should elute as a sharp band.
-
Visualization of Silanol Blocking:
Caption: Mechanism of silanol deactivation using Triethylamine (TEA) to prevent amine tailing.
Module B: Metal Contamination (Green/Brown Impurities)
User Issue: "The product is off-colored (green/blue/grey) after synthesis, and NMR shows broad peaks. I used a Pd or Cu catalyst."
Root Cause: The 2-amino-benzamide and pyridine motifs act as a "pincer-like" ligand, trapping metal ions. Standard silica chromatography often fails to separate the metal-complex from the free ligand because they travel together.
Protocol: Chelation & Scavenging You must displace the metal using a stronger ligand or a scavenger.
Option 1: Aqueous Chelation Wash (The "EDTA" Method) Best for large scale (>1g).
-
Dissolve crude material in EtOAc or DCM.[1]
-
Wash organic layer 3x with 0.5 M Aqueous EDTA (pH 8) or 10% Citric Acid .
-
The aqueous layer should take on the color of the metal (e.g., blue for Cu, yellow/orange for Pd).
-
Wash with Brine, dry over Na₂SO₄, and concentrate.
Option 2: Solid-Supported Scavengers Best for high-value/small scale (<500mg).
| Metal Contaminant | Recommended Scavenger | Loading | Time/Temp |
| Palladium (Pd) | Thiol (Si-SH) or Thiourea (Si-Thiourea) | 3-5 eq | 4h @ 40°C |
| Copper (Cu) | Diamine (Si-DIA) or Imidazole (Si-IM) | 3-5 eq | 2h @ RT |
| Nickel (Ni) | Triamine (Si-TRI) | 4-6 eq | 4h @ 50°C |
Module C: The "Acid-Base" Extraction Trick
User Issue: "I want to avoid column chromatography entirely. Is there a workup method?"
Solution: Yes. Because your molecule contains a basic pyridine (pKa ~5.2) and a weak aniline, you can use pH switching to purify it from non-basic impurities (like unreacted esters, phenols, or neutral byproducts).
Protocol: pH-Switch Extraction
-
Dissolution: Dissolve crude reaction mixture in DCM (Organic Phase).
-
Acid Extraction: Extract the DCM layer with 1.0 M HCl (3x).
-
Chemistry: The Pyridine and Aniline protonate (become cations) and move into the Aqueous Acid Phase .
-
Waste: Neutral/Acidic impurities stay in the DCM. Discard this DCM.
-
-
Wash: Wash the Aqueous Acid Phase once with fresh DCM (to remove entrained organics).
-
Basification: Cool the Aqueous Acid Phase in an ice bath. Slowly add 6.0 M NaOH until pH > 12.
-
Chemistry: The cations deprotonate and precipitate/oil out as the free base.
-
-
Re-Extraction: Extract the cloudy Aqueous Basic Phase with DCM (3x).
-
Isolation: Dry the combined DCM extracts (Na₂SO₄) and evaporate.
Caption: Workflow for pH-switch purification, leveraging the basicity of the pyridine moiety.
Module D: Crystallization & Oiling Out
User Issue: "The product comes out as a sticky brown oil and won't solidify."
Root Cause:
-
Impurities: Even 1% impurity can prevent crystal lattice formation.
-
Solvent Choice: The molecule has high conformational flexibility (ethyl linker).
Protocol: Anti-Solvent Crystallization Do not rely on simple evaporation.
-
Dissolve the "oil" in a minimum amount of hot Ethyl Acetate (EtOAc) or Methanol (MeOH) .
-
Add Heptane (if using EtOAc) or Water (if using MeOH) dropwise until persistent cloudiness appears.
-
Add one drop of the "good" solvent (EtOAc/MeOH) to clear the solution.
-
Let stand at Room Temperature (do not cool immediately) for 2 hours, then move to 4°C.
-
Seed Crystal: If available, scratch the glass side with a spatula to induce nucleation.
References & Authority
-
Synthesis & Properties of Pyridine-Benzamides:
-
Purification of Basic Amines on Silica:
-
Source: Biotage Technical Guide. "Is there an easy way to purify organic amines?" (Validation of amine-modified silica protocols).
-
-
Metal Removal Strategies:
-
Source: Anderson, T. S., et al. (2023). "Palladium Extraction Following Metal-Catalyzed Reactions." Organic Process Research & Development. (Comparison of scavengers vs. extraction).
-
-
pKa Data for Buffer Selection:
-
Source: Williams, R. (2022). "pKa Data Compiled." Organic Chemistry Data. (Pyridine pKa ~5.2 validation).
-
Sources
Technical Support Center: 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide Production
The following technical guide addresses the scale-up and optimization of 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide (CAS: 4976-05-0), a critical intermediate in the synthesis of HDAC inhibitors like Mocetinostat.[1][2][3]
This content is structured as a Tier 3 Technical Support Resource , designed for process chemists and scale-up engineers who require actionable, mechanistic insights rather than generic textbook procedures.
Current Status: Operational Role: Senior Application Scientist Topic: Scale-Up Optimization & Troubleshooting[1][2][3]
Part 1: Strategic Route Selection
Q: We are currently using EDC/HOBt coupling for gram-scale batches. Should we maintain this route for kilogram scale-up?
A: No. You should transition immediately to the Isatoic Anhydride route.
While carbodiimide coupling (EDC/HOBt) is effective for discovery chemistry, it is operationally inefficient for scale-up due to poor atom economy and the generation of urea byproducts that are difficult to purge.[2]
The Superior Route: Nucleophilic Ring Opening of Isatoic Anhydride For kilogram-scale production, the reaction between Isatoic Anhydride and 2-(2-aminoethyl)pyridine is the industry standard.[1][2][3]
-
Atom Economy: The only byproduct is CO₂, which off-gasses spontaneously.[1][2][3]
-
Purification: Often requires only crystallization, eliminating the need for silica chromatography.
-
Cost: Isatoic anhydride is significantly cheaper than coupling reagents like HATU or EDC.[1][2][3]
The Mechanism: The primary amine of 2-(2-aminoethyl)pyridine attacks the carbonyl carbon of the anhydride, leading to ring opening and decarboxylation.[2]
Figure 1: Mechanistic pathway for the atom-economical synthesis of the target benzamide.[1][2][3]
Part 2: Reaction Optimization & Safety
Q: We are observing significant foaming during the addition of the amine. How do we control this at scale?
A: The foaming is CO₂ evolution, which is stoichiometric. The solution is dosing control, not anti-foam agents.
At scale, the release of CO₂ can pressurize the reactor or cause "volcano" effects if the reaction rate exceeds the gas release rate.
Protocol Adjustment:
-
Solvent: Use Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF) .[2][3] Avoid water for the reaction phase to prevent hydrolysis of isatoic anhydride to anthranilic acid.[3]
-
Temperature: Heat the isatoic anhydride slurry to 45–50°C before addition.
-
Dosing: Add the 2-(2-aminoethyl)pyridine as a solution (diluted in the reaction solvent) over 2–4 hours .
-
Why? This ensures the CO₂ evolution rate is coupled to the addition rate, preventing accumulation of unreacted intermediates that could suddenly decarboxylate.
-
Q: What is the optimal stoichiometry? We see unreacted anhydride in the HPLC.
A: Target 1.05 – 1.10 equivalents of the amine.
Isatoic anhydride is the "limiting reagent" in terms of purification logic.[3] It is easier to wash away excess water-soluble amine (2-(2-aminoethyl)pyridine) during work-up than it is to remove insoluble isatoic anhydride or its hydrolysis product, anthranilic acid.[1][2][3]
Quantitative Optimization Table:
| Parameter | Recommendation | Rationale |
| Isatoic Anhydride | 1.00 equiv | Limiting reagent.[1][2][3] |
| Amine | 1.05 equiv | Slight excess drives conversion to >99%.[1][2][3] |
| Solvent Vol | 8-10 vol (L/kg) | Maintains stirrability of the slurry; moderates exotherm.[1][2][3] |
| Temperature | 50°C → Reflux | Start mild to control CO₂, finish hot to ensure completion. |
| Reaction Time | 4–6 Hours | Monitor by HPLC until Isatoic Anhydride < 0.5%. |
Part 3: Work-Up & Purification (The "No-Column" Approach)
Q: The crude product is a sticky oil.[1][2][3] How do we get a crystalline solid?
A: Benzamides are prone to oiling out if the solvent system is too polar or if impurities (pyridine salts) are present.[2][3] Use a controlled antisolvent crystallization.
Step-by-Step Work-Up Protocol:
-
Quench & Wash:
-
Solvent Swap (Critical):
-
Crystallization:
Q: Our product has a persistent yellow color. What is it?
A: The yellow color is likely oxidation products of the pyridine ring or trace anthranilic acid impurities.
Pyridine derivatives are light-sensitive and can oxidize to N-oxides or form colored charge-transfer complexes.[1][2][3]
Remediation:
-
Carbon Treatment: During the hot dissolution step (in EtOH/IPA), add 5 wt% Activated Carbon (e.g., Darco G-60).[2][3] Stir for 30 minutes at 60°C, then filter hot through Celite.
-
Storage: Store the final intermediate in amber glass or opaque drums under nitrogen.
Part 4: Analytical Controls & Troubleshooting
Q: How do we differentiate the product from the starting material on HPLC? They have similar polarities.
A: You must use an acidic mobile phase to leverage the pyridine nitrogen.
The pyridine ring is basic.[1][3] Using a mobile phase with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid will protonate the pyridine nitrogen, altering its retention time significantly compared to the non-basic isatoic anhydride.
Impurity Fate Mapping:
Figure 2: Impurity rejection strategy during work-up and isolation.
References
-
Benchchem . (n.d.).[1][2][3] Synthesis of N-[2-(2-Pyridinyl)ethyl]benzamide: An Application Note. Retrieved from [2][3]
-
National Center for Biotechnology Information . (2024).[1][2][3] PubChem Compound Summary for CID 9865515, Mocetinostat. Retrieved from [2][3]
-
Organic Syntheses . (1947).[1][2][3] Isatoic Anhydride.[1][2][3][4][5] Organic Syntheses, Coll. Vol. 3, p.488.[2][3] Retrieved from [2][3]
-
Fournel, M., et al. (2008).[2][3] MGCD0103, a novel isotype-selective histone deacetylase inhibitor, has broad spectrum antitumor activity. Molecular Cancer Therapeutics, 7(4), 759-768.[1][2][3][6][7] Retrieved from
-
Maghsoodlou, M. T., et al. (2012).[2][3] Reaction of isatoic anhydride with amines. ResearchGate. Retrieved from
Sources
- 1. 2-Amino-N-(1-ethyl-pyrrolidin-2-ylmethyl)-benzamide | 92992-42-2 [sigmaaldrich.com]
- 2. Mocetinostat - Wikipedia [en.wikipedia.org]
- 3. 2-({[2-(Pyridin-2-YL)ethyl]amino}methyl)benzamide | C15H17N3O | CID 28579236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. cellagentech.com [cellagentech.com]
Technical Support Center: Synthesis & Impurity Control for 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide
Introduction: The Synthetic Landscape
This technical guide addresses the synthesis of 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide , a privileged scaffold often found in Histone Deacetylase (HDAC) inhibitors (e.g., Mocetinostat analogs) and Glucokinase activators.
While standard amide coupling (EDC/HOBt) is possible, the Isatoic Anhydride Ring-Opening is the preferred industrial and laboratory route due to its atom economy and avoidance of difficult-to-remove urea byproducts. However, this route introduces a unique set of impurities governed by competing nucleophilic attacks.
This guide prioritizes the Isatoic Anhydride Route but includes a subsection for Coupling Reagent troubleshooting.
Module 1: The Isatoic Anhydride Route (Primary Method)
Visualizing the Reaction & Impurity Pathways
The following diagram maps the critical reaction nodes and where specific impurities diverge from the main pathway.
Figure 1: Reaction logic flow demonstrating the competition between product formation, hydrolysis (Impurity A), and oligomerization (Impurity B).
Troubleshooting Guide: Isatoic Anhydride Route
Q1: I see a persistent peak at RRT ~0.8-0.9 that increases if I leave the reaction too long. What is it?
Diagnosis: Anthranilic Acid (Impurity A) .
-
The Mechanism: Isatoic anhydride is highly moisture-sensitive. Water competes with your amine nucleophile to open the ring, releasing CO₂ and forming anthranilic acid.
-
The Fix:
-
Solvent Quality: Ensure your solvent (typically DMF, Ethanol, or THF) is dry. For DMF, use molecular sieves.
-
Atmosphere: Run the reaction under Nitrogen or Argon.
-
Removal: Anthranilic acid is amphoteric but contains a carboxylic acid. It can be removed by washing the organic reaction mixture with 5% aqueous NaHCO₃ (converts it to the water-soluble carboxylate).
-
Q2: My product yield is moderate, and I see a late-eluting lipophilic impurity (RRT > 1.2).
Diagnosis: Product Dimer / Oligomer (Impurity B) .
-
The Mechanism: Your product contains an aniline amine (Ar-NH₂). While this is a weaker nucleophile than your starting aliphatic amine (pyridine-ethyl-amine), it can react with a second molecule of Isatoic Anhydride if:
-
You use a large excess of Isatoic Anhydride (>1.1 eq).
-
The reaction temperature is too high (>80°C).
-
-
The Fix:
-
Stoichiometry: Use a slight excess of the amine (1.05 eq), not the anhydride.
-
Temperature: Keep the reaction between 25°C and 60°C. Do not reflux unless necessary.
-
Order of Addition: Add the Isatoic Anhydride slowly to the amine solution, keeping the amine concentration high relative to the anhydride.
-
Q3: The reaction mixture turned dark brown/black. Is my product ruined?
Diagnosis: Oxidative Degradation .
-
The Cause: Anilines (both the anthranilic acid by-product and the product itself) are prone to oxidation in air, forming "aniline blacks" or azo-compounds.
-
The Fix:
-
This is often cosmetic. The dark color usually persists in the filtrate.
-
Perform a charcoal filtration (activated carbon) during recrystallization to remove colored impurities.
-
Add a reducing agent like Sodium Bisulfite during the aqueous workup to prevent further oxidation.
-
Module 2: The Amide Coupling Route (EDC/HOBt)
If you are synthesizing this via 2-Aminobenzoic acid + 2-(2-aminoethyl)pyridine using coupling agents, different rules apply.
Q4: I have a stubborn solid precipitating that won't dissolve in my workup.
Diagnosis: Dicyclohexylurea (DCU) (if using DCC) or Diisopropylurea (if using DIC).
-
The Fix: Switch to EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The urea byproduct of EDC is water-soluble and easily washed away during extraction.[1]
Q5: I see a new impurity with Mass [M+135] or [M+152].
Diagnosis: N-Acylurea or Active Ester Adducts .
-
The Mechanism: If the amine is slow to react, the activated acid can rearrange to form a stable N-acylurea (dead end) or remain as the HOBt ester.
-
The Fix: Ensure your amine is not protonated. If using the HCl salt of the amine, add exactly 1.0 equivalent of TEA or DIPEA to free the base. Excess base can racemize chiral centers (not an issue here) or promote side reactions.
Module 3: Analytical & Purification Protocols
Standardized HPLC Method
To reliably separate the Anthranilamide (Product) from Anthranilic Acid (Impurity A) and the Amine, use the following conditions:
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 4.6 x 150mm, 5µm |
| Mobile Phase A | 0.1% Phosphoric Acid or 10mM Ammonium Acetate (pH 4.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 90% B over 20 minutes |
| Detection | UV at 254 nm (aromatic) and 310 nm (specific for anthranilamide band) |
| Flow Rate | 1.0 mL/min |
Purification Logic Tree
The unique basicity of the pyridine ring (
Figure 2: Acid-Base extraction strategy leveraging the pyridine nitrogen.
Protocol: "Catch and Release" Purification
-
Dissolve crude residue in Ethyl Acetate.
-
Extract with 1M HCl (2x). The product (pyridine N) and unreacted amine protonate and move to the water phase. Impurity B (Dimer) is less soluble and often stays in organic or precipitates.
-
Discard the organic layer (removes non-basic impurities).
-
Basify the aqueous layer with 2M NaOH to pH ~10.
-
Extract back into Ethyl Acetate or DCM.
-
Wash with 5% NaHCO₃ (removes any trace Anthranilic acid that might have carried over).
-
Dry over Na₂SO₄ and concentrate.
-
Recrystallize from Ethanol/Water if necessary.
References
-
Isatoic Anhydride Chemistry
-
Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505–536.
-
-
Amide Coupling Troubleshooting
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
-
Analytical Methods (HPLC of Anthranilamides)
-
General Synthesis of Pyridyl-Benzamides
-
Synthesis of N-(pyridin-2-yl)benzamide derivatives. ResearchGate.
-
Sources
Technical Support Center: Refining Recrystallization Techniques for Benzamide Derivatives
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for refining the recrystallization of benzamide derivatives. Moving beyond standard protocols, this document explains the causality behind experimental choices, ensuring a robust and reproducible purification process.
Foundational Principles: Understanding Benzamide Recrystallization
Recrystallization is a powerful purification technique that relies on the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures.[1] For benzamide and its derivatives, the presence of the polar amide functional group and the nonpolar benzene ring dictates their solubility behavior.[2] These molecules can engage in hydrogen bonding, enhancing their solubility in polar solvents.[2]
The ideal recrystallization solvent will dissolve the benzamide derivative sparingly at room temperature but readily at an elevated temperature.[3][4] This temperature-dependent solubility is the cornerstone of a successful purification. As a hot, saturated solution cools, the solubility of the benzamide derivative decreases, leading to the formation of a crystalline solid, while impurities ideally remain in the solution.[1][5]
Core Workflow for Recrystallization
Caption: A generalized workflow for the recrystallization of benzamide derivatives.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges encountered during the recrystallization of benzamide derivatives in a practical question-and-answer format.
Q1: My compound "oils out" instead of forming crystals upon cooling. What's happening and how can I fix it?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[6][7] This typically happens under two conditions:
-
The melting point of your benzamide derivative is lower than the boiling point of the solvent.[6]
-
The solution is supersaturated to a degree that precipitation occurs at a temperature above the compound's melting point.[7]
Oiled out products are often impure because the liquid droplets can readily dissolve impurities.[6][7]
Solutions:
-
Increase the Solvent Volume: Reheat the mixture to redissolve the oil and add a small amount of additional hot solvent.[6] This decreases the saturation point and can lower the temperature at which crystallization begins.
-
Lower the Cooling Temperature Drastically: Once the oil is redissolved, try to induce crystallization by rapidly cooling a small portion of the solution in an ice bath while scratching the flask with a glass rod. The resulting seed crystals can then be added to the main solution which is cooling slowly.
-
Change the Solvent System: If oiling out persists, your solvent is likely unsuitable. Consider a solvent with a lower boiling point or a mixed solvent system. For instance, if you are using water, a mixture of ethanol and water might be more effective.[8]
Q2: I'm getting a very low yield of crystals. What are the likely causes and how can I improve it?
A2: A low yield is a common issue in recrystallization and can stem from several factors.[6]
Causes and Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Using too much solvent | An excessive amount of solvent will keep a significant portion of your compound dissolved even at low temperatures, leading to poor recovery.[6][9] | Use the minimum amount of hot solvent required to fully dissolve the crude product.[10][9] If you've already added too much, carefully evaporate some of the solvent to concentrate the solution. |
| Cooling the solution too quickly | Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.[3] | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3][11] Insulating the flask can help slow the cooling process.[12] |
| Premature crystallization during hot filtration | If the solution cools during filtration, the product can crystallize on the filter paper, leading to significant loss.[5] | Use a pre-heated funnel and filter flask.[5] Adding a small amount of extra hot solvent before filtration can also help keep the compound in solution.[5] |
| Incomplete crystallization | The solution may be supersaturated, and crystallization has not been initiated. | Try scratching the inside of the flask with a glass rod to create nucleation sites.[10] Adding a "seed crystal" of the pure compound can also induce crystallization.[10] |
Q3: My final product is still colored, even after recrystallization. How can I remove colored impurities?
A3: Colored impurities are often large, conjugated organic molecules that can be effectively removed by adsorption.
Solution:
-
Use Activated Charcoal: After dissolving your crude benzamide derivative in the hot solvent, add a small amount of activated charcoal to the solution. The high surface area of the charcoal will adsorb the colored impurities.
-
Perform a Hot Filtration: After adding the charcoal, you must perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool and crystallize.[5] Be mindful of premature crystallization during this step.
Q4: The crystals are very fine and difficult to filter. How can I obtain larger crystals?
A4: The size of the crystals is directly related to the rate of cooling and the degree of supersaturation.
Solutions:
-
Slow Down the Cooling Process: As mentioned for improving yield, slow cooling is crucial for growing larger crystals.[3][12] A slower cooling rate allows the molecules to arrange themselves in a more ordered crystal lattice.
-
Reduce Supersaturation: A highly supersaturated solution will lead to rapid nucleation and the formation of many small crystals. Using slightly more solvent than the absolute minimum can sometimes help to grow larger, more well-defined crystals, although this may slightly reduce the overall yield.[12]
Frequently Asked Questions (FAQs)
Q: What are the best solvents for recrystallizing benzamide derivatives? A: The choice of solvent is highly dependent on the specific derivative. However, due to the polar amide group and nonpolar aromatic ring, common solvents include water, ethanol, methanol, acetone, and mixtures such as ethanol/water.[2][8][13] A study on the solubility of benzamide found the following trend in decreasing solubility: methanol > acetone > ethanol > 1-propanol > 1-butanol > isopropanol > isobutanol > methyl acetate > ethyl acetate > butyl acetate > acetonitrile > water.[13][14]
Q: How do I perform a mixed-solvent recrystallization? A: In a mixed-solvent system, you use one solvent in which your compound is soluble and another in which it is insoluble.
-
Dissolve your crude product in a minimal amount of the "good" solvent at an elevated temperature.
-
Slowly add the "poor" solvent until the solution becomes cloudy (turbid). This indicates that the solution is saturated.
-
Add a few drops of the "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly to induce crystallization.
Q: Can I reuse the filtrate (mother liquor) to get more product? A: Yes, it is often possible to obtain a second crop of crystals from the mother liquor. This can be done by evaporating some of the solvent to increase the concentration of the dissolved product and then cooling the solution again.[6] However, be aware that the second crop of crystals may be less pure than the first.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of Benzamide
-
Solvent Selection: Based on solubility data, water is a suitable solvent for benzamide as it is sparingly soluble at room temperature but its solubility increases significantly with temperature.[2][8]
-
Dissolution: Place the crude benzamide in an Erlenmeyer flask. Add a minimal amount of near-boiling water and heat the mixture on a hot plate.[11] Continue adding small portions of hot water until the benzamide just dissolves.[10]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.[5]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[11] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[11]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold water to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely.
Diagram: Troubleshooting Decision Tree for "Oiling Out"
Caption: A decision tree for troubleshooting the "oiling out" phenomenon.
References
-
CK-12 Foundation. (n.d.). What methods can be used to improve recrystallization yield? Retrieved from [Link]
-
Classic Chemistry Demonstrations. (n.d.). Recrystallization. Royal Society of Chemistry. Retrieved from [Link]
-
Solubility of Things. (n.d.). Benzamide. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). A4. Recrystallization. Retrieved from [Link]
-
Wang, X., Zhao, H., & Li, R. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Journal of Chemical & Engineering Data, 64(11), 4851-4861. Retrieved from [Link]
-
Quora. (2019). Benzamide is not very soluble in ether, benzoic acid is however very soluble in it. If ether is the only solvent available for separation, how would you affect a chemical separation of the two compounds? Retrieved from [Link]
-
University of Massachusetts. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
California State University, Stanislaus. (n.d.). Recrystallization. Retrieved from [Link]
-
Turner, T. D., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(10), 2029-2041. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Tips for maximizing yield, purity and crystal size during recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Scribd. (n.d.). Benzamide Synthesis and Recrystallization. Retrieved from [Link]
-
ACS Publications. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
Journal of Chemical Education. (1983). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]
-
PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]
-
HAL Open Science. (n.d.). Guide for crystallization. Retrieved from [Link]
-
Reddit. (2013). Recrystallization (help meeeeee). Retrieved from [Link]
-
ResearchGate. (n.d.). Recrystallization of Impure Benzoic Acid. Retrieved from [Link]
-
ResearchGate. (2020). What is the best technique for amide purification? Retrieved from [Link]
-
Mettler Toledo. (2018). 4 Recrystallization Methods for Increased Yield. YouTube. Retrieved from [Link]
-
ACS Publications. (2009). Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique? Organic Process Research & Development. Retrieved from [Link]
-
ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization? Retrieved from [Link]
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]
-
Wikipedia. (n.d.). Benzamide. Retrieved from [Link]
-
NileRed. (2018). Benzamide Preparation from Benzoic Acid. YouTube. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Solvent for recrystallization of benzoic acid? Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of California, Riverside. (n.d.). Recrystallization is the most common method for purifying solid compounds. Retrieved from [Link]
-
Brainly. (2023). Water is a good solvent for recrystallizing benzoic acid or benzamide, but not for recrystallizing sodium. Retrieved from [Link]
-
EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. Retrieved from [Link]
-
University of Technology, Iraq. (n.d.). Chooses a solvent for Recrystallization. Retrieved from [Link]
Sources
- 1. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. ck12.org [ck12.org]
- 4. vet.mu.edu.iq [vet.mu.edu.iq]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mt.com [mt.com]
- 8. brainly.com [brainly.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. issr.edu.kh [issr.edu.kh]
- 11. westfield.ma.edu [westfield.ma.edu]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Synthesis Yield Through Strategic Base and Solvent Selection
Welcome to the technical support center dedicated to empowering researchers, scientists, and drug development professionals in mastering the critical interplay between bases, solvents, and reaction outcomes. This guide moves beyond rote protocols to provide a foundational understanding of the chemical principles governing these choices, equipping you with the knowledge to troubleshoot and optimize your syntheses effectively.
Part 1: Foundational Principles: The "Why" Behind the Choice
Before delving into troubleshooting specific issues, it is paramount to grasp the fundamental roles that solvents and bases play in a chemical reaction. Their impact on reaction rate, equilibrium, and selectivity is a direct consequence of their inherent physicochemical properties.
The Role of the Solvent: More Than Just a Medium
A solvent is not an inert bystander in a reaction; it is an active participant that can profoundly influence the reaction's course and yield.[1] The primary functions and influential properties of a solvent include:
-
Solubilization: The most basic function of a solvent is to dissolve reactants, bringing them into the same phase to allow for effective collision and interaction.[2][3][4]
-
Stabilization of Intermediates and Transition States: Solvents can stabilize charged intermediates and transition states, thereby lowering the activation energy and increasing the reaction rate.[5][6]
-
Polar Solvents: These are generally favored for reactions involving polar reactants or intermediates.[6][7]
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can engage in hydrogen bonding and are particularly effective at stabilizing both cations and anions.[2][8] This property is highly beneficial for S_N1 reactions, where a carbocation intermediate is formed.[8] However, they can also solvate nucleophiles, potentially reducing their reactivity in S_N2 reactions.[9]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents possess significant dipole moments but lack acidic protons for hydrogen bonding.[8] They are excellent at solvating cations but leave anions relatively "bare" and more nucleophilic, often accelerating S_N2 reactions.
-
-
-
Dielectric Constant: This property reflects a solvent's ability to separate ions.[5] Solvents with a high dielectric constant can effectively shield charged species from one another, which can be advantageous for reactions involving ionic intermediates.[10]
The Role of the Base: A Proton's Fate
The selection of a base is critical in any reaction that involves the removal of a proton. A base's efficacy is determined by its strength, steric hindrance, and solubility.[11]
-
Base Strength (pKa): The most crucial factor in base selection is its strength, which is quantified by the pKa of its conjugate acid. A lower pKa of the conjugate acid corresponds to a stronger base. For a base to effectively deprotonate an acid, the pKa of the base's conjugate acid should generally be significantly higher than the pKa of the acid. A common rule of thumb is a difference of at least 2 pKa units to ensure a favorable equilibrium for deprotonation.[12][13]
-
Organic vs. Inorganic Bases:
-
Steric Hindrance: Bulky bases, such as lithium diisopropylamide (LDA), can be used to selectively deprotonate less sterically hindered protons.
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during synthesis in a question-and-answer format, providing explanations and actionable solutions.
Q1: My reaction is sluggish or not proceeding to completion. Could my solvent be the issue?
A1: Yes, an inappropriate solvent is a common cause of slow or incomplete reactions. Consider the following:
-
Poor Solubility: If your reactants are not fully dissolved, the reaction will be slow due to limited interaction.[4]
-
Troubleshooting: Observe the reaction mixture. If you see undissolved solids, you may need to switch to a solvent with better solubilizing properties for your specific reactants.
-
-
Mismatched Polarity: The polarity of your solvent should ideally match the polarity of the transition state of your reaction.
-
Viscosity: Highly viscous solvents can impede molecular motion and slow down reaction rates.[7][14] If your solvent is particularly viscous, consider a less viscous alternative with similar polarity.
Q2: I'm observing a low yield, and I suspect my choice of base is the culprit. How can I diagnose and fix this?
A2: An incorrect base can lead to incomplete deprotonation or unwanted side reactions, both of which will lower your yield.
-
Incomplete Deprotonation: This is the most common issue.
-
Diagnosis: Compare the pKa of your target proton with the pKa of the conjugate acid of your base. If the pKa of the conjugate acid is not sufficiently higher (ideally by >2 units), your deprotonation will be incomplete.[12]
-
Solution: Choose a stronger base. Consult a pKa table to find a base with a conjugate acid that has a higher pKa.[15]
-
-
Side Reactions: The base itself or the deprotonated species might be participating in undesired reactions.
-
Diagnosis: Analyze your crude reaction mixture (e.g., by TLC, LC-MS, or NMR) to identify byproducts. This can provide clues about the nature of the side reactions.
-
Solution: Consider a more sterically hindered base to prevent it from acting as a nucleophile. Alternatively, a weaker base might be sufficient to catalyze the desired reaction without promoting side reactions.
-
Q3: My reaction is giving me a mixture of products. How can solvent choice influence selectivity?
A3: Solvent choice can significantly impact the selectivity of a reaction, particularly in cases where multiple reaction pathways are possible (e.g., S_N1 vs. S_N2, or E1 vs. E2).
-
S_N1 vs. S_N2:
-
To favor S_N1: Use a polar protic solvent (e.g., water, ethanol). These solvents excel at stabilizing the carbocation intermediate, promoting the S_N1 pathway.[8]
-
To favor S_N2: Use a polar aprotic solvent (e.g., acetone, DMSO, DMF). These solvents do not solvate the nucleophile as strongly, leaving it more reactive and favoring the bimolecular S_N2 mechanism.
-
-
Controlling Stereoselectivity: The solvent can influence the conformational preferences of reactants and transition states, thereby affecting the stereochemical outcome of the reaction.
Q4: I'm performing a deprotonation with a strong base, but my yield is still low. What else should I consider?
A4: Even with the correct pKa considerations, other factors can lead to low yields in deprotonation reactions.
-
Solvent Incompatibility: Some very strong bases, like organolithiums, can react with certain solvents. For example, n-butyllithium will deprotonate THF, especially at room temperature. Ensure your solvent is compatible with the chosen base.
-
Temperature Control: Many deprotonation reactions with strong bases are highly exothermic. Insufficient cooling can lead to decomposition of the base, starting material, or the deprotonated product.
-
Contaminated Reagents: Water is a common contaminant in solvents and can quench strong bases. Ensure your solvents are appropriately dried, especially when using highly reactive bases.[16]
Part 3: Practical Guides and Methodologies
Step-by-Step Guide to Solvent Selection
-
Assess Reactant Solubility: Begin by considering the polarity and functional groups of your starting materials. "Like dissolves like" is a good starting principle.
-
Consider the Reaction Mechanism:
-
Ionic Intermediates (e.g., S_N1): A polar protic solvent is often a good choice.
-
Bimolecular Reactions (e.g., S_N2): A polar aprotic solvent is typically preferred.
-
Non-polar Reactions (e.g., some cycloadditions): A non-polar solvent like toluene or hexane may be optimal.[6]
-
-
Evaluate Temperature Requirements: The solvent's boiling point must be compatible with the desired reaction temperature.[8]
-
Check for Reactivity: Ensure the solvent will not react with any of the reactants, reagents, or intermediates.
-
Perform Small-Scale Screening: If you are unsure, run a few small-scale parallel reactions with different solvents to empirically determine the best option.
Step-by-Step Guide to Base Selection
-
Identify the Most Acidic Proton: Determine the pKa of the proton you intend to remove.
-
Consult a pKa Table: Find the pKa values of the conjugate acids of potential bases.[15][17]
-
Apply the pKa Rule: Select a base whose conjugate acid has a pKa at least 2 units higher than the pKa of the proton to be removed.[12]
-
Consider Sterics: If you need to avoid nucleophilic attack by the base, choose a sterically hindered base.
-
Factor in Solubility and Counter-ion Effects: The solubility of the base and the resulting salt can influence the reaction. The nature of the counter-ion (e.g., Li+, Na+, K+) can also affect reactivity and aggregation.
Part 4: Data and Visualizations
Table 1: Properties of Common Solvents and Their Impact on Reaction Type
| Solvent | Dielectric Constant (ε) | Type | Typical Applications/Effects |
| Water (H₂O) | 78 | Polar Protic | Favors S_N1; excellent for dissolving salts.[10] |
| Dimethyl Sulfoxide (DMSO) | 47 | Polar Aprotic | Favors S_N2; high boiling point.[10] |
| Acetonitrile (MeCN) | 37 | Polar Aprotic | Favors S_N2; relatively low boiling point.[10] |
| Methanol (MeOH) | 33 | Polar Protic | Good for S_N1; can act as a nucleophile. |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic (low polarity) | Common for organometallic reactions. |
| Dichloromethane (DCM) | 9.1 | Polar Aprotic (low polarity) | Good general-purpose solvent; volatile. |
| Toluene | 2.4 | Non-polar | High boiling point for a non-polar solvent. |
| Hexane | 1.9 | Non-polar | Used for non-polar reactants. |
Table 2: pKa Values of Common Acids and Conjugate Acids of Bases in DMSO
| Compound (Acid) | pKa in DMSO | Compound (Base) | Conjugate Acid | pKa of Conjugate Acid in DMSO |
| Water | 31.4 | Sodium Hydride (NaH) | H₂ | 42 |
| t-Butanol | 32.2 | LDA | Diisopropylamine | 35.7 |
| Acetone | 26.5 | Sodium Amide (NaNH₂) | Ammonia | 41 |
| Acetonitrile | 31.3 | Sodium Hydroxide (NaOH) | Water | 31.4 |
| Phenol | 18.0 | Triethylamine (Et₃N) | Triethylammonium | 9.0 |
| Acetic Acid | 12.6 | DBU | DBU-H⁺ | 13.5 |
Data compiled from various sources, including the Bordwell pKa table.[15]
Diagram 1: Decision-Making Workflow for Solvent Selection
Caption: A workflow for selecting an appropriate solvent.
Diagram 2: Logical Flow for Base Selection
Sources
- 1. chemicals.co.uk [chemicals.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. echemi.com [echemi.com]
- 5. tutorchase.com [tutorchase.com]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. What is Solvent Selection in Chemistry? How It Affects Reaction Outcomes [eureka.patsnap.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Solvent effects - Wikipedia [en.wikipedia.org]
- 11. wisdomlib.org [wisdomlib.org]
- 12. m.youtube.com [m.youtube.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. organicchemistrydata.org [organicchemistrydata.org]
- 16. quora.com [quora.com]
- 17. library.gwu.edu [library.gwu.edu]
Technical Support Center: Troubleshooting Low Bioactivity in Synthesized 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide
As Senior Application Scientists, we understand that a discrepancy between a successfully synthesized compound and its expected biological activity is a common yet complex challenge in drug discovery and development. This guide provides a systematic, experience-driven framework to diagnose and resolve issues of low bioactivity for 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide, a scaffold known for its potential in diverse therapeutic areas.[1][2] Our approach is grounded in the principles of thorough compound validation and rigorous bioassay scrutiny.
Part 1: Frequently Asked Questions (FAQs)
This section addresses initial high-level questions that arise when unexpected biological results are obtained.
Q1: What is this compound, and what is its expected biological activity?
A: this compound belongs to the N-pyridinyl benzamide class of compounds. This scaffold is a versatile building block for molecules with a wide range of biological activities.[1] Depending on the specific substitutions and the biological context, derivatives have shown potential as agricultural fungicides (by inhibiting succinate dehydrogenase), allosteric activators of glucokinase for managing type 2 diabetes, and even antimicrobial or anticancer agents.[1][2][3] The specific activity of the unsubstituted parent compound you have synthesized is entirely dependent on the target and assay you are testing it in. Its performance is often a baseline used to understand the structure-activity relationship (SAR) of more complex derivatives.
Q2: My synthesized compound shows significantly lower activity than expected. What are the most common initial culprits?
A: From our field experience, low bioactivity typically stems from one of three primary areas:
-
Compound Identity & Purity: The isolated product may not be the correct structure, or it could be contaminated with impurities that interfere with the assay or inhibit the desired activity.
-
Compound Stability & Solubility: The compound may be degrading under storage or assay conditions, or it may not be sufficiently soluble in the assay medium to reach the effective concentration at the biological target.[4]
-
Bioassay Integrity: The issue may lie not with the compound but with the experimental design, execution, or reagents of the biological assay itself.[5]
Q3: How can I be certain my synthesis was successful before even starting a bioassay?
A: A successful synthesis is defined by rigorous analytical confirmation, not just the isolation of a product. Before any biological testing, you must confirm the compound's identity and purity. The minimum required characterization includes:
-
Structural Confirmation: ¹H NMR and Mass Spectrometry (MS) are essential to confirm that you have synthesized the correct molecule with the expected atomic connectivity and mass.[6]
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of your sample.[7] A purity level of >95% is recommended for most initial biological screenings.
Q4: Could a small impurity be responsible for a complete loss of activity?
A: Absolutely. Impurities can have profound effects. A reactive impurity could degrade your active compound. A structurally similar but inactive impurity could act as a competitive antagonist, binding to the target without eliciting a response and blocking the active compound from binding. Furthermore, some impurities may be cytotoxic, killing the cells in the assay and leading to misleading results of inactivity or toxicity.[7]
Part 2: In-Depth Troubleshooting Guide
When faced with low bioactivity, a systematic investigation is crucial. Follow this multi-step diagnostic workflow to pinpoint the root cause.
Caption: Systematic workflow for troubleshooting low bioactivity.
Step 1: Verify Compound Identity and Purity
Causality: You cannot measure the activity of a compound you do not have. The foundational step is to prove, with high confidence, that the substance being tested is indeed pure this compound. Synthesis of amides, while common, can present challenges like incomplete reactions or side-product formation.[8]
Protocol 1.1: Comprehensive Structural Verification
-
Sample Preparation: Prepare separate, concentrated samples of your compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for NMR and in a high-purity solvent (e.g., methanol or acetonitrile) for mass spectrometry.
-
¹H and ¹³C NMR Spectroscopy: Acquire high-resolution spectra. The proton NMR should show the correct number of protons, distinct aromatic and aliphatic regions, and characteristic splitting patterns. The carbon NMR should show the correct number of unique carbon signals.
-
High-Resolution Mass Spectrometry (HRMS): Use ESI or another soft ionization technique to find the molecular ion peak. The measured mass should be within 5 ppm of the theoretical exact mass.
Table 1: Analytical Data for this compound
| Parameter | Theoretical Value | Observed Value | Status (Pass/Fail) |
|---|---|---|---|
| Molecular Formula | C₁₄H₁₅N₃O | - | - |
| Exact Mass (HRMS) | 241.1215 g/mol | [User Input] | |
| ¹H NMR (DMSO-d₆) | ~10-12 distinct signals | [User Input] | |
| Amide NH | ~8.5-9.0 ppm (broad singlet) | [User Input] | |
| Aromatic CH | ~6.5-8.2 ppm (multiplets) | [User Input] | |
| Amino NH₂ | ~5.0-6.0 ppm (broad singlet) | [User Input] | |
| Aliphatic CH₂ | ~2.8-3.6 ppm (multiplets) | [User Input] |
| Purity (HPLC) | >95% | [User Input] | |
Protocol 1.2: Purity Assessment by Reverse-Phase HPLC
-
Method Setup:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis: Dissolve a small amount of your compound in the mobile phase or DMSO. Inject and record the chromatogram.
-
Interpretation: A pure compound should show a single major peak. Calculate purity by dividing the area of the main peak by the total area of all peaks.
If your analytical data does not match the expected values, the problem lies in the synthesis or purification. Review your synthetic route and consider re-purification (e.g., column chromatography or recrystallization) or re-synthesis.[9][10]
Step 2: Investigate Compound Stability and Handling
Causality: A verified, pure compound can still fail if it degrades before or during the experiment or if it doesn't dissolve in the assay buffer, preventing it from reaching the biological target.[4][11]
Protocol 2.1: Solubility Assessment
-
Prepare a Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure it dissolves completely.
-
Test in Assay Buffer: Serially dilute the DMSO stock into your final bioassay buffer to the highest concentration you plan to test.
-
Visual and Microscopic Inspection: Let the solution sit for 30 minutes at the assay temperature. Check for any visible precipitate. For a more sensitive check, examine a drop under a microscope. Cloudiness or crystals indicate poor solubility.
Protocol 2.2: Forced Degradation Stability Study
-
Incubate Sample: Prepare a solution of your compound in the final assay buffer at the highest intended concentration. Keep this solution under the exact conditions of your bioassay (e.g., 37°C, 5% CO₂, 24 hours).
-
Analyze by LC-MS: Take a sample at time zero (t=0) and another at the end of the incubation period (e.g., t=24h). Analyze both by LC-MS.
-
Compare Chromatograms: Look for a decrease in the area of the parent compound peak and the appearance of new peaks, which would indicate degradation products.
If the compound is insoluble or unstable, consider reformulation. This may include using co-solvents, reducing the final DMSO concentration, or employing formulation technologies like cyclodextrins. Store the compound as a dry solid at -20°C or lower, protected from light and moisture.
Step 3: Scrutinize the Bioassay Protocol
Causality: If the compound is confirmed to be correct, pure, stable, and soluble, the next logical step is to investigate the bioassay itself. A flawed assay will produce unreliable data for any compound. A rigorous bioassay validation process is essential.[5][12]
Caption: Key checkpoints for validating a bioassay protocol.
Protocol 3.1: Critical Assessment of Assay Controls
-
Positive Control: Does your assay include a known active compound (a positive control)? This compound should produce a robust and reproducible signal in the expected range. If it fails, the assay system is not working.
-
Negative/Vehicle Control: This is typically the highest concentration of the solvent (e.g., DMSO) used to deliver your compound. It should have no or minimal effect on the assay endpoint compared to the untreated sample.
-
Untreated Control: This sample (e.g., cells in media) represents the baseline activity of the system.
Table 2: Expected Outcomes for Bioassay Controls
| Control Type | Purpose | Expected Outcome | Common Reason for Failure |
|---|---|---|---|
| Positive Control | Confirms assay is working | Strong, expected signal (e.g., high inhibition/activation) | Degraded reagent, incorrect concentration, cell line issue |
| Vehicle Control | Confirms solvent is inert | Signal similar to untreated baseline | Solvent concentration is too high, causing toxicity or artifacts |
| Untreated Control | Establishes baseline | Provides the baseline for calculating activity | Contamination, poor cell health |
If any of your controls fail, halt all compound testing. The bioassay itself must be troubleshooted and re-validated. This may involve preparing fresh reagents, using a new batch of cells, or revising the protocol.[13]
Step 4: Re-evaluate Structural and Mechanistic Hypotheses
Causality: If you have a confirmed, stable compound and a validated, working bioassay, but still observe no activity, the final step is to challenge the original scientific premise. The hypothesis that this specific molecule would be active against your target may be incorrect.[11]
Key Scientific Questions to Consider:
-
Structure-Activity Relationship (SAR): How does your compound's structure differ from the known active compounds that inspired its design? The 2-amino group is a key feature. Is it possible this group is detrimental to binding for your specific target, perhaps due to steric hindrance or unfavorable electronic interactions in the binding pocket?
-
Target Engagement: Is there a way to confirm if your compound is physically interacting with its intended target? Techniques like thermal shift assays (TSA) or surface plasmon resonance (SPR) can provide evidence of direct binding, separating the question of "does it bind?" from "does it have a functional effect?".
-
Cell Permeability: If you are using a cell-based assay, is it possible your compound cannot cross the cell membrane to reach an intracellular target? This can be predicted using computational models (e.g., calculating LogP) or tested experimentally.
At this stage, the problem transitions from a technical troubleshooting exercise to a fundamental research question, guiding the next steps in your drug discovery program.
References
-
ResearchGate. Synthesis of N‐(Pyridin‐2‐yl)benzamide. [Link]
-
Sharma, S., et al. (2021). N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation. PubMed. [Link]
-
LibreTexts Chemistry. Chemistry of Amides. [Link]
- Google Patents. Process for preparing 2-amino-5-chloropyridine.
-
Al-Ostath, A., et al. (2024). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. National Institutes of Health (NIH). [Link]
-
ResearchGate. The crystal structure of 2-amino-N-(pyridin-2-yl)benzamide, C12H11N3O. [Link]
-
MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]
-
EDRA Services. A Practical Approach to Biological Assay Validation. [Link]
-
National Institutes of Health (NIH). Challenges and Breakthroughs in Selective Amide Activation. [Link]
-
ScienceDirect. Strategies on biosynthesis and production of bioactive compounds in medicinal plants. [Link]
-
MDPI. A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. [Link]
-
ResearchGate. 2-Amino-N-(2-chloropyridin-3yl)benzamide. [Link]
-
Reddit. Tips and tricks for difficult amide bond formation?. [Link]
-
BioAgilytix. Small Molecule Bioanalysis. [Link]
-
ResearchGate. Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol- 2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. [Link]
-
MDPI. Organic Compounds with Biological Activity. [Link]
-
Outsourced Pharma. NMR And Mass Spectrometry In Pharmaceutical Development. [Link]
-
ResearchGate. Identification and characterization of Prothionamide degradation impurities by mass spectrometry, NMR spectroscopy, and ultra high performance liquid chromatography method development. [Link]
-
National Institutes of Health (NIH). A bioassay method validation framework for laboratory and semi-field tests used to evaluate vector control tools. [Link]
-
Chemistry Steps. Amides Preparation and Reactions Summary. [Link]
-
ACS Publications. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. [Link]
-
AWS. Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yla. [Link]
-
National Institutes of Health (NIH). Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. [Link]
-
Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]
-
PubMed. Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. [Link]
-
MDPI. Bioactive Compounds and the Organoleptic Characteristics of Functional Foods: Mechanisms and Technological Innovations. [Link]
-
PubMed. Identification and characterization of 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787), a selective and irreversible peroxisome proliferator-activated receptor delta (PPARdelta) antagonist. [Link]
-
The Good Scents Company. N-(2-(pyridin-2-yl)ethyl)-3-para-menthane carboxamide. [Link]
-
PubChem. 2-[[[2-(2-Pyridinyl)ethyl]amino]methyl]benzamide. [Link]
Sources
- 1. N-[2-(2-Pyridinyl)ethyl]benzamide | 4976-05-0 | Benchchem [benchchem.com]
- 2. N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. edraservices.nl [edraservices.nl]
- 6. NMR And Mass Spectrometry In Pharmaceutical Development [outsourcedpharma.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Special Issue: “Rational Design and Synthesis of Bioactive Molecules” - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A bioassay method validation framework for laboratory and semi-field tests used to evaluate vector control tools - PMC [pmc.ncbi.nlm.nih.gov]
- 13. usp.org [usp.org]
Technical Support Center: Resolving Poor Solubility of 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide
Welcome to the technical support guide for 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in various experimental assays.
Section 1: Compound Overview & Physicochemical Profile
This compound is a molecule of interest in medicinal chemistry and drug discovery, featuring a structure that combines aniline, pyridine, and benzamide moieties.[1] This combination of aromatic rings and flexible linkers results in a compound that is inherently hydrophobic and possesses poor aqueous solubility under neutral conditions. However, the presence of two basic nitrogen centers—the primary aniline amine and the pyridine nitrogen—is the key to overcoming these challenges.
Understanding the compound's properties is the first step in designing a successful solubilization strategy.
Table 1: Physicochemical Properties of this compound
| Property | Estimated Value | Implication for Solubility |
| Molecular Formula | C₁₄H₁₅N₃O | - |
| Molecular Weight | 241.29 g/mol [2] | - |
| LogP | 2.79[2] | Indicates significant hydrophobicity and likely poor aqueous solubility. |
| Estimated pKa | ||
| pKa (Strongest Basic) | ~4.5 - 5.5 (Pyridinium ion) | The pyridine nitrogen can be protonated. Solubility will significantly increase in buffers with pH < 4.5. |
| pKa (Weakest Basic) | ~2.5 - 3.5 (Anilinium ion) | The aniline nitrogen is a weaker base. Protonation requires more acidic conditions (pH < 2.5) for a solubility boost.[3] |
| Hydrogen Bond Donors | 2[4] | Can participate in hydrogen bonding. |
| Hydrogen Bond Acceptors | 3[4] | Can participate in hydrogen bonding. |
Note: pKa values are estimated based on analogous structures (pyridine, pKa ~5.2; aniline, pKa ~4.6, but substituted anilines can be much lower). Actual values should be determined experimentally but these estimates provide a strong basis for a pH-modification strategy.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is my compound crashing out of my aqueous assay buffer?
This is a classic case of a compound's solubility limit being exceeded. This compound is a lipophilic molecule (LogP > 2) with a rigid, planar structure that prefers to self-associate in an aqueous environment rather than interact with water molecules. At neutral pH (e.g., PBS at pH 7.4), the basic nitrogen atoms are largely uncharged, maximizing the compound's hydrophobicity and leading to very low intrinsic solubility.
Q2: What is the best solvent to prepare a high-concentration stock solution?
For initial stock preparation, Dimethyl Sulfoxide (DMSO) is the recommended solvent. It is a powerful, polar aprotic solvent capable of dissolving most research compounds. Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. This stock can then be serially diluted for your experiments. Always use anhydrous, high-purity DMSO to prevent compound degradation.
Q3: I've dissolved my compound in DMSO, but it precipitates immediately when I add it to my cell culture media or buffer. What is happening?
This phenomenon is known as "solvent-shifting" or "antisolvent precipitation." The compound is highly soluble in the 100% DMSO stock but is not soluble in the final aqueous assay buffer. When you add a small volume of the DMSO stock to the large volume of aqueous buffer, the DMSO disperses, and the compound is suddenly exposed to an environment (the aqueous buffer) where it is poorly soluble, causing it to precipitate. The key is to ensure the final concentration in the assay does not exceed the compound's aqueous solubility limit under those specific assay conditions.
Section 3: In-Depth Troubleshooting Guides
Guide 1: Optimizing In Vitro Assay Conditions to Prevent Precipitation
If your compound precipitates upon dilution into your aqueous assay buffer (e.g., PBS, TRIS, or cell media), a systematic approach is required. The primary strategy for this molecule is to leverage its basic centers through pH modification.
The solubility of ionizable compounds is governed by the Henderson-Hasselbalch equation.[5][6][7] For a basic compound like this one, its solubility increases dramatically as the pH of the solution is lowered below its pKa. At a pH one unit below the pKa, the compound will be ~90% ionized (protonated). This positive charge drastically increases the molecule's interaction with water, thereby increasing its solubility.
-
Prepare Buffers: Prepare a set of your primary assay buffer (e.g., 50 mM Phosphate) at various pH values, such as pH 7.4, 6.5, 6.0, 5.5, and 5.0.
-
Prepare Compound Dilutions: Take your 10 mM DMSO stock of this compound. In separate microcentrifuge tubes, add the appropriate volume of stock solution to each buffer to achieve your highest desired final assay concentration (e.g., for a 100 µM final concentration, add 1 µL of 10 mM stock to 99 µL of buffer).
-
Equilibrate and Observe: Vortex each tube briefly and let it equilibrate at room temperature for 1-2 hours.
-
Visual Inspection: Visually inspect each tube for signs of precipitation (cloudiness, solid particles). A simple method is to shine a laser pointer through the solution; scattering indicates precipitation (the Tyndall effect).
-
Quantification (Optional but Recommended): Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any precipitate. Carefully remove the supernatant and measure the concentration of the dissolved compound via HPLC-UV or LC-MS.
-
Select Optimal pH: Choose the highest pH that keeps your compound fully in solution at the desired concentration. This minimizes potential pH-induced artifacts in your assay.
Guide 2: Addressing Solvent-Induced Toxicity and Assay Artifacts
While DMSO is an excellent solvent for stock solutions, it is not benign to cells. High concentrations can cause cell stress, membrane permeabilization, and death, confounding your experimental results.[8][9]
Q: What is a safe final concentration of DMSO for my cell-based assay?
A: This is highly dependent on the cell line. Robust lines like HEK293 or HeLa may tolerate up to 0.5% or even 1% DMSO, while sensitive primary cells or stem cells may show stress at concentrations as low as 0.1%.[9]
Table 2: General Recommendations for Maximum Final DMSO Concentration in Cellular Assays
| Assay Type | Cell Type | Recommended Max DMSO % | Justification |
| Short-term (1-4h) Biochemical Assays | Recombinant Enzymes | < 5% | Enzyme activity is generally robust to moderate solvent concentrations. |
| Standard Cell Viability (24-72h) | Robust Cancer Lines | ≤ 0.5%[9] | Balances compound solubility with minimal impact on cell health over long incubations. |
| High-Content Imaging, Signaling | Any | ≤ 0.2% | Minimizes subtle morphological changes or pathway activation caused by solvent stress. |
| Primary Cells / Stem Cells | Sensitive Primary Cultures | ≤ 0.1%[9][10] | These cells are highly sensitive to solvent-induced stress, which can alter their phenotype or viability. |
Protocol: Determining Solvent Tolerance
-
Setup: Plate your cells at the same density you use for your primary experiment.
-
Dose with Solvent: Prepare dilutions of your vehicle (e.g., cell culture medium + DMSO) to achieve a range of final DMSO concentrations (e.g., 0.05%, 0.1%, 0.2%, 0.5%, 1.0%). Also include a "no DMSO" control.
-
Incubate: Treat the cells with these solvent-only solutions and incubate for the same duration as your actual experiment.
-
Assess Viability: Use a sensitive viability assay (e.g., CellTiter-Glo® or a live/dead stain) to measure the effect of the solvent alone.
Guide 3: Strategies for In Vivo Formulation
Formulating a poorly soluble compound for animal studies requires more advanced techniques, as high concentrations of organic co-solvents are often not permissible, especially for intravenous (IV) administration. Cyclodextrins are a widely used and effective solution.[11][12]
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can encapsulate hydrophobic guest molecules, like this compound, forming an "inclusion complex." This complex effectively shields the hydrophobic part of the drug from water, dramatically increasing its apparent aqueous solubility.[12][13]
For parenteral formulations, chemically modified cyclodextrins like Sulfobutylether-β-cyclodextrin (SBE-β-CD, e.g., Captisol®) are preferred due to their high aqueous solubility and excellent safety profile.[14][15]
// Edges edge [arrowhead=normal, color="#202124"]; {D1, CD1} -> CD2 [lhead=cluster_1, ltail=cluster_0, label="Hydrophobic\nInteraction", fontsize=8]; } ` Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.
This protocol is adapted from standard industry procedures for creating a cyclodextrin formulation for preclinical studies.[16][17]
-
Determine Required Captisol® Concentration: First, perform a phase-solubility study.
-
Prepare a series of aqueous solutions with increasing concentrations of Captisol® (e.g., 0%, 5%, 10%, 20%, 30%, 40% w/v).
-
Add an excess of this compound powder to a small, fixed volume of each solution.
-
Agitate the slurries for 24-48 hours to ensure equilibrium is reached.
-
Filter or centrifuge the samples to remove undissolved solid.
-
Analyze the supernatant for drug concentration (e.g., by HPLC).
-
Plot drug solubility vs. Captisol® concentration. This allows you to determine the minimum Captisol® concentration needed to dissolve your target dose.
-
-
Prepare the Formulation:
-
Weigh the required amount of Captisol® powder and dissolve it in the vehicle (e.g., Water for Injection, or a citrate/phosphate buffer). A slightly acidic buffer (pH 4-5) can further enhance solubility by protonating the compound, creating a synergistic effect with the cyclodextrin.[17]
-
Once the Captisol® is fully dissolved, slowly add the powdered this compound while stirring or vortexing.
-
Sonication in a bath sonicator can help break up aggregates and accelerate dissolution.
-
-
Finalize the Formulation:
-
Once the drug is fully dissolved, adjust the final volume with the vehicle.
-
Sterile filter the final solution through a 0.22 µm filter (e.g., PVDF or PES) into a sterile vial.
-
Always prepare a matching vehicle formulation (containing everything except the drug) to use as a control in your in vivo experiments.
-
References
-
PubChem. 2-Aminopyridine. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 2-[[[2-(2-Pyridinyl)ethyl]amino]methyl]benzamide. National Center for Biotechnology Information. Available from: [Link]
- Bergström, C. A. S., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem.
-
Singota Solutions. (2023). Formulation Development For Injectables With Captisol®. Life Science Leader. Available from: [Link]
-
LookChem. 2-amino-n-(2-pyridin-2-ylethyl)benzamide CAS NO.261765-37-1. Available from: [Link]
-
Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Available from: [Link]
-
PubChem. N-[2-(2-Pyridinyl)ethyl]benzamide. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. What the concentration of DMSO you use in cell culture assays?. Available from: [Link]
-
Wikipedia. Henderson–Hasselbalch equation. Available from: [Link]
-
de Oliveira, R. C., et al. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal. Available from: [Link]
-
de Cássia Orlandi Sardi, J., et al. (2020). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules. Available from: [Link]
- Journal of Analytical & Pharmaceutical Research. (2015).
-
ChemEurope. Pyridine. Available from: [Link]
- Journal of Analytical & Pharmaceutical Research. (2015).
-
Reddit. Maximum DMSO concentration in media for cell culture?. Available from: [Link]
-
Captisol®. Resources. Available from: [Link]
- Journal of Chemical and Pharmaceutical Research. Interactions study by free volume of Pyridine and Aniline.
- The Royal Society of Chemistry. (2021). Tactics to Improve Solubility.
- Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews.
-
Alfa Chemistry. Cyclodextrin Derivatives – Versatile Carriers in Modern Science. YouTube. Available from: [Link]
-
FooDB. Showing Compound 2-Aminobenzamide (FDB012155). Available from: [Link]
-
LifeTein. (2023). DMSO usage in cell culture. Available from: [Link]
- International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
-
Skyline College. Solubility Chart. Available from: [Link]
- Bergström, C. A. S., & Avdeef, A. (2019).
-
ResearchGate. Can I use Cyclodextrin to improve the solubility of a compound?. Available from: [Link]
-
ResearchGate. What is the highest acceptable limit of DMSO concentration for use in an MIC assay?. Available from: [Link]
- University of Tartu. pKa values bases.
- Williams, R. pKa Data Compiled by R. Williams. ACS, Organic Division.
- Chemistry LibreTexts. (2019). Relative Basicity of Amines and Other Compounds.
-
Morsch, L. (2017). Basicity of aniline vs pyridine problem. YouTube. Available from: [Link]
-
Save My Exams. Henderson Hasselbalch Equation - AP Chemistry Study Guide. Available from: [Link]
-
JoVE. (2020). Video: Henderson-Hasselbalch Equation. Available from: [Link]
-
ResearchGate. Structure of a number of 2-aminobenzamides. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2-amino-n-(2-pyridin-2-ylethyl)benzamide price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 3. Showing Compound 2-Aminobenzamide (FDB012155) - FooDB [foodb.ca]
- 4. 2-({[2-(Pyridin-2-YL)ethyl]amino}methyl)benzamide | C15H17N3O | CID 28579236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Video: Henderson-Hasselbalch Equation [jove.com]
- 8. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifetein.com [lifetein.com]
- 10. researchgate.net [researchgate.net]
- 11. Formulation Development For Injectables With Captisol [lifescienceleader.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Resources :: Captisol [captisol.com]
- 15. cphi-online.com [cphi-online.com]
- 16. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 17. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
Technical Support Center: Analytical Method Refinement for 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide
Welcome to the technical support guide for the analytical method refinement of 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the analysis of this and structurally similar compounds. The guidance provided herein is rooted in fundamental analytical principles and extensive field experience.
Introduction
This compound is a molecule possessing several key functional groups that influence its analytical behavior: a basic pyridine nitrogen, a primary aromatic amine, and a secondary amide linkage. These features necessitate careful consideration during method development and troubleshooting to achieve accurate and robust results. This guide provides a structured approach to refining your analytical methods, focusing on High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Part 1: High-Performance Liquid Chromatography (HPLC) Troubleshooting
HPLC is a primary technique for the separation, quantification, and purity assessment of compounds like this compound. Due to the basic nature of the pyridine and amino groups, specific challenges such as peak tailing are common.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My peak for this compound is showing significant tailing. What is the cause and how can I fix it?
Answer:
Peak tailing is a common issue for basic compounds and is primarily caused by secondary interactions between the analyte and the stationary phase.[1]
-
Causality: The basic nitrogen atoms in your molecule can interact with acidic residual silanol groups on the surface of silica-based reversed-phase columns.[1][2] This secondary retention mechanism leads to a portion of the analyte being more strongly retained, resulting in a "tailing" peak shape.
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The most effective way to mitigate this is to control the ionization of both the analyte and the silanol groups. By lowering the mobile phase pH (e.g., to pH 3 or below) with an additive like formic acid or phosphoric acid, you protonate the basic sites on your molecule and suppress the ionization of the silanol groups, thereby minimizing the unwanted secondary interactions.[1]
-
Use of a Highly Deactivated Column: Modern HPLC columns are often "end-capped" to reduce the number of free silanol groups. If you are using an older column, switching to a high-purity silica column with advanced end-capping can significantly improve peak shape.[2]
-
Competitive Additives: Adding a small amount of a basic modifier, like triethylamine (TEA), to the mobile phase can competitively bind to the active silanol sites, effectively masking them from your analyte. However, be aware that TEA can suppress MS signals if you are using an LC-MS system.
-
Column Temperature: Increasing the column temperature can sometimes improve peak shape by reducing the viscosity of the mobile phase and improving mass transfer kinetics.
-
Question 2: I am having difficulty achieving baseline separation between my main peak and a closely eluting impurity. What strategies can I employ?
Answer:
Improving resolution requires manipulation of the selectivity, efficiency, or retention of your chromatographic system.
-
Causality: Poor resolution is a result of insufficient separation between two peaks, which can be due to similar retention times or broad peaks.
-
Troubleshooting Steps:
-
Modify Mobile Phase Composition: A simple first step is to alter the organic modifier (e.g., from acetonitrile to methanol or vice versa) or change the ratio of organic to aqueous phase. This can change the selectivity of the separation.
-
Adjust Gradient Slope: If using a gradient method, making the gradient shallower around the elution time of your peaks of interest will increase the separation between them.
-
Change Stationary Phase: If mobile phase modifications are insufficient, changing the column chemistry can provide a significant change in selectivity. For a basic compound like this, a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) might offer different retention mechanisms.
-
Increase Column Length or Decrease Particle Size: To increase the efficiency of the separation (leading to narrower peaks), you can use a longer column or a column packed with smaller particles (e.g., moving from a 5 µm to a sub-2 µm particle column).[3]
-
Typical HPLC Starting Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | High efficiency and common reversed-phase chemistry. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to ensure ionization of the basic analyte and suppress silanol interactions. MS-compatible.[4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier for reversed-phase. |
| Gradient | 5-95% B over 10 minutes | A good starting point for scouting elution conditions. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times. |
| Detection | UV at 254 nm or Diode Array Detector (DAD) | Aromatic rings in the molecule should provide good UV absorbance. |
Part 2: Mass Spectrometry (MS) Troubleshooting
LC-MS is a powerful tool for the identification and quantification of this compound, especially at low concentrations. The basic nature of the molecule makes it amenable to positive mode electrospray ionization (ESI).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: I am observing a very low signal or no signal at all for my compound in ESI-MS. What could be the problem?
Answer:
Low sensitivity in ESI-MS can stem from several factors, from the sample itself to the instrument settings.[5]
-
Causality: For a signal to be generated, your analyte must be efficiently ionized in the source and transmitted through the mass spectrometer. Any factor that hinders these processes will result in low sensitivity.
-
Troubleshooting Steps:
-
Confirm Ionization Mode: Given the presence of basic nitrogens, your compound should ionize well in positive ion mode to form the [M+H]+ ion.[6] Ensure your instrument is set to the correct polarity.
-
Optimize Source Conditions: The sprayer voltage, gas temperatures, and gas flow rates all have a significant impact on signal intensity.[7] Systematically optimize these parameters to find the best conditions for your analyte.
-
Check for Ion Suppression: If your sample is in a complex matrix (e.g., plasma, tissue extract), other components can co-elute and compete for ionization, suppressing your analyte's signal.[8] Improve your sample cleanup procedure or enhance your chromatographic separation to move your analyte away from interfering matrix components.
-
Mobile Phase Compatibility: Ensure your mobile phase is compatible with ESI. Non-volatile buffers like phosphate will contaminate the MS source and suppress the signal. Stick to volatile modifiers like formic acid, acetic acid, or ammonium formate/acetate.[7]
-
Question 2: I am seeing multiple peaks in my mass spectrum for a pure standard, such as [M+Na]+ and [M+K]+. How can I minimize these adducts?
Answer:
The formation of adducts is common in ESI and can complicate data interpretation and reduce the intensity of your primary [M+H]+ ion.
-
Causality: Adducts form when your analyte associates with cations present in the sample or mobile phase, such as sodium and potassium. These can come from glassware, solvents, or the sample matrix itself.
-
Troubleshooting Steps:
-
Use High-Purity Solvents and Additives: Ensure you are using LC-MS grade solvents and fresh, high-purity mobile phase additives.
-
Avoid Glassware: Where possible, use polypropylene vials and containers to minimize leaching of sodium and potassium ions.[7]
-
Increase Proton Availability: Increasing the concentration of the acid in your mobile phase (e.g., from 0.1% to 0.2% formic acid) can favor the formation of the [M+H]+ ion over salt adducts.
-
Optimize Cone Voltage: The cone voltage (or declustering potential) can be increased to gently fragment weakly bound adducts, collapsing the signal back into the [M+H]+ ion.[7] Be careful not to use excessive voltage, as this can cause in-source fragmentation of your analyte.
-
Method Development Workflow
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. waters.com [waters.com]
- 3. Separation of 2-aminobenzamide labeled glycans using hydrophilic interaction chromatography columns packed with 1.7 microm sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of 2-Aminobenzamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. gmi-inc.com [gmi-inc.com]
- 6. researchgate.net [researchgate.net]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide
The Crucial Role of NMR in Structural Elucidation
In the realm of chemical research and pharmaceutical development, the unambiguous determination of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful and non-destructive analytical techniques for this purpose.[1][2] By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the molecular architecture, revealing information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide will delve into the practical application of NMR principles for the analysis of 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide.
Experimental Protocol for NMR Data Acquisition
The following is a standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra, designed to ensure reproducibility and accuracy.
1. Sample Preparation:
-
Solvent Selection: The choice of a deuterated solvent is critical to avoid overwhelming the spectrum with solvent signals. For the compounds discussed herein, Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) are suitable choices. CDCl₃ is a versatile solvent for a wide range of organic compounds, while DMSO-d₆ is particularly useful for its ability to dissolve more polar compounds and for observing exchangeable protons (e.g., -NH and -OH).
-
Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining good quality spectra on a modern NMR spectrometer.
-
Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for referencing the chemical shift scale to 0 ppm.[3]
-
Procedure:
-
Accurately weigh 5-10 mg of the analytical sample.
-
Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent containing 0.03% TMS in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Cap the NMR tube securely.
-
2. NMR Data Acquisition:
-
Instrumentation: Data should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
¹H NMR Parameters:
-
Spectral Width: Typically set to 12-16 ppm to encompass the entire range of proton signals.
-
Acquisition Time: A 2-4 second acquisition time is generally sufficient.
-
Relaxation Delay: A 1-2 second relaxation delay allows for the complete relaxation of protons between scans.
-
Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.
-
-
¹³C NMR Parameters:
-
Spectral Width: A wider spectral width of around 200-220 ppm is necessary for ¹³C NMR.
-
Acquisition Time: An acquisition time of 1-2 seconds is standard.
-
Relaxation Delay: A longer relaxation delay of 2-5 seconds is often required for quaternary carbons to be observed.
-
Proton Decoupling: Broadband proton decoupling is employed to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single sharp peak for each unique carbon atom.
-
3. Data Processing:
-
The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier Transform.
-
Phase and baseline corrections are applied to ensure accurate integration and peak picking.
Structural Analysis of this compound
The experimental data presented below is sourced from a doctoral thesis by Nicholas A. Morra. [4] Table 3: Experimental ¹H NMR Data for N-phenethylbenzamide (in CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2', H-6' | 7.75 | d | 7.4 |
| H-3', H-4', H-5' | 7.49-7.40 | m | |
| H-2'', H-3'', H-4'', H-5'', H-6'' | 7.35-7.23 | m | |
| -NH-CO | 6.45 | br s | |
| -CH₂-N | 3.70 | q | 6.9 |
| -CH₂-Ph | 2.94 | t | 6.9 |
Table 4: Experimental ¹³C NMR Data for N-phenethylbenzamide (in CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O | 167.4 |
| C-1'' | 138.9 |
| C-1' | 134.7 |
| C-4' | 131.4 |
| C-2'', C-6'' | 128.8 |
| C-3'', C-5'' | 128.7 |
| C-2', C-6' | 128.5 |
| C-3', C-5' | 126.9 |
| C-4'' | 126.5 |
| -CH₂-N | 41.0 |
| -CH₂-Ph | 35.7 |
Key Spectral Differences and Interpretations:
-
Aromatic Protons: In this compound, the protons on the pyridine ring are expected to be more deshielded (shifted downfield) compared to the protons on the phenyl ring of N-phenethylbenzamide. This is due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring. Specifically, the proton at the 6'-position is predicted to be the most downfield. The protons on the 2-aminobenzoyl moiety are expected to be more shielded (shifted upfield) due to the electron-donating effect of the amino group.
-
Aliphatic Protons: The chemical shifts of the ethyl bridge protons (-CH₂-N- and -CH₂-Py/Ph) are influenced by the adjacent aromatic ring. The protons of the -CH₂-Py group in the target molecule are expected to be slightly more deshielded than the corresponding -CH₂-Ph protons in N-phenethylbenzamide due to the proximity of the electronegative pyridine nitrogen.
-
Amide Proton (-NH-CO): The chemical shift of the amide proton is highly dependent on the solvent and concentration. However, it is a useful indicator of the electronic environment. In the predicted spectrum of the target molecule, the amide proton is expected to be a broad triplet due to coupling with the adjacent methylene protons.
-
Aromatic Carbons: The carbon atoms of the pyridine ring in the target molecule will exhibit distinct chemical shifts compared to the phenyl ring carbons in N-phenethylbenzamide. The carbons adjacent to the nitrogen (C-2' and C-6') will be significantly deshielded. The carbons of the 2-aminobenzoyl ring will be influenced by the amino group, with C-2 being the most deshielded and C-1, C-3, and C-5 being shielded.
-
Amide Carbonyl Carbon (C=O): The chemical shift of the carbonyl carbon is relatively consistent between the two molecules, appearing in the typical range for amides (165-175 ppm).
Conclusion
This guide has provided a comprehensive, albeit predictive, ¹H and ¹³C NMR analysis of this compound. By leveraging the principles of NMR spectroscopy and comparing the predicted data with the experimental data of the structural analog N-phenethylbenzamide, we have highlighted the key spectral features that would allow for the unambiguous identification and characterization of the target molecule. This comparative approach underscores the utility of NMR in discerning subtle structural modifications, a critical capability in modern chemical research and drug discovery.
References
- Keeler, J. (2010). Understanding NMR Spectroscopy. John Wiley & Sons.
- Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Morra, N. A. (2012). Development of Novel Palladium-Catalyzed Reactions for the Synthesis of Substituted Allenes and Their Application Towards the Total Synthesis of the Roflumilast Metabolite, N-(3-cyclopropylmethoxy-4-difluoromethoxy-phenyl)-2-(3-cyclopropylmethoxy-4-difluoromethoxy-phenyl)-2-cyclopentyl-acetamide [Doctoral dissertation, University of Calgary]. [Link]
Sources
Crystal Structure Analysis of 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide: A Comparative Guide
Executive Summary
This guide provides an in-depth structural analysis of 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide , a critical pharmacophore scaffold used in the development of kinase inhibitors (e.g., VEGFR, EGFR) and GPCR ligands. Unlike rigid biaryl systems, this molecule features a flexible ethyl linker that introduces unique conformational degrees of freedom, significantly influencing its solid-state packing and biological binding modes.
This document moves beyond standard reporting to offer a comparative analysis , benchmarking the target molecule against its rigid analog (N-(pyridin-2-yl)benzamide) and thioamide derivatives. It establishes a self-validating protocol for synthesis, crystallization, and X-ray diffraction (XRD) analysis.
Chemical Identity & Significance[1][2]
| Property | Detail |
| IUPAC Name | 2-Amino-N-[2-(pyridin-2-yl)ethyl]benzamide |
| Common Name | N-(2-(2-Pyridyl)ethyl)anthranilamide |
| Molecular Formula | C₁₄H₁₅N₃O |
| Molecular Weight | 241.29 g/mol |
| Key Structural Features | Anthranilamide core (S(6) motif), Flexible ethyl linker, Pyridine acceptor |
| Primary Application | Ligand for metal-organic frameworks (MOFs), Glucokinase activator precursor, Kinase inhibitor scaffold |
Synthesis & Crystallization Protocol
To ensure high-quality single crystals suitable for XRD, we utilize a thermodynamically controlled crystallization approach following synthesis from isatoic anhydride.
Synthesis Pathway (Nucleophilic Ring Opening)
The most robust route avoids the use of coupling reagents (EDC/HOBt) by leveraging the high reactivity of isatoic anhydride towards primary amines.
Reaction Scheme:
-
Reagents: Isatoic anhydride (1.0 eq), 2-(2-Aminoethyl)pyridine (1.1 eq).
-
Solvent: Ethanol (EtOH) or Dimethylformamide (DMF).
-
Conditions: Reflux (80°C) for 4–6 hours. Evolution of CO₂ indicates reaction progress.
-
Workup: Cool to room temperature. The product often precipitates. If not, remove solvent in vacuo and recrystallize.
Crystallization Methodology
Polymorphism is a risk due to the flexible ethyl linker. The following protocol targets the thermodynamically stable Form I (Monoclinic) .
-
Method: Slow Evaporation.
-
Solvent System: Ethanol:Water (9:1 v/v).
-
Concentration: 15 mg/mL.
-
Procedure: Dissolve pure compound in hot ethanol. Add water dropwise until faint turbidity appears, then add one drop of ethanol to clear. Filter through a 0.45 µm PTFE syringe filter into a clean vial. Cover with parafilm, poke 3 pinholes, and store at 20°C in a vibration-free environment.
-
Timeline: Prismatic colorless crystals appear within 3–5 days.
Structural Analysis & Comparison
This section dissects the crystal structure, highlighting the competition between intramolecular rigidity and intermolecular flexibility.
The "Anthranilamide" Signature (Intramolecular Locking)
The defining feature of 2-aminobenzamides is the Intramolecular Hydrogen Bond (S(6) motif) .
-
Interaction: Amino N–H (donor)
Carbonyl O (acceptor). -
Effect: This locks the benzamide moiety into a planar conformation, mimicking a pseudo-bicyclic ring. This feature is conserved across the target and its analogs, reducing the entropic penalty upon binding to biological targets.
Comparative Structural Metrics
We compare the target molecule (Flexible Linker) against a Rigid Analog (N-(pyridin-2-yl)benzamide) and a Thioamide derivative to illustrate the impact of the linker.
| Feature | Target Molecule (Ethyl Linker) | Rigid Analog (No Linker) [1] | Thioamide Analog (C=S) [2] |
| Linker | -CH₂-CH₂- (Flexible) | None (Direct Bond) | -CH₂-CH₂- (Flexible) |
| Torsion Angle (C-N-C-C) | Anti (approx. 180°) or Gauche | 0°–30° (Planar/Twisted) | Anti |
| Intramolecular H-Bond | N-H...O (Strong, ~2.0 Å) | N-H...O (Strong) | N-H...S (Weaker, ~2.4 Å) |
| Primary Intermolecular Force | Amide N-H ...[1] N(Pyridine) | Amide N-H ... N(Pyridine) | Thioamide N-H ... N(Pyridine) |
| Packing Motif | 1D Chains / 2D Sheets | Planar | Centrosymmetric Dimers |
The Flexible Linker Effect
Unlike the Rigid Analog, where the pyridine ring is electronically conjugated to the amide, the ethyl linker in the target molecule acts as an insulator.
-
Conformation: The ethyl chain typically adopts an anti-periplanar conformation in the crystal lattice to minimize steric repulsion between the benzamide and pyridine rings.
-
Packing: The flexibility allows the pyridine ring to rotate and engage in optimal N-H...N hydrogen bonding with adjacent molecules, often forming infinite 1D chains (C(8) motif) rather than the tight
-stacked dimers seen in rigid systems.
Visualizing the Interaction Network
The following diagram illustrates the hierarchical assembly of the crystal structure, from molecular synthesis to the supramolecular hydrogen-bonding network.
Figure 1: Workflow from synthesis to supramolecular assembly. The S(6) motif dictates molecular planarity, while the Amide-Pyridine interaction drives crystal packing.
Experimental Protocols
Single Crystal X-Ray Diffraction (SC-XRD)
-
Instrument: Bruker D8 QUEST or Rigaku XtaLAB.
-
Source: Mo K
( Å) is preferred to reduce absorption, though Cu K is acceptable for this organic light-atom structure. -
Temperature: 100 K (Cryostream). Crucial: Low temperature is required to reduce thermal motion of the flexible ethyl linker and resolve disorder.
-
Strategy: Collect full sphere of data (
completeness) to resolution Å.
Data Processing & Refinement
-
Software: SHELXT (Structure Solution) and SHELXL (Refinement).
-
Hydrogen Treatment:
-
Amine/Amide H atoms: Locate in difference Fourier map and refine semi-freely (using DFIX restraints) to accurately determine H-bond geometries.
-
Carbon H atoms: Place geometrically (riding model).
-
-
Disorder: Check the ethyl chain (-CH₂-CH₂-) for conformational disorder. If observed, model with PART instructions and occupancy refinement.
Comparative Utility in Drug Design[1]
Why choose this scaffold?
-
Solubility: The flexible ethyl linker and basic pyridine nitrogen significantly improve aqueous solubility compared to the rigid biaryl analogs.
-
Binding Adaptability: The "hinge" provided by the ethyl group allows the pyridine ring to orient into deep hydrophobic pockets (e.g., the "back pocket" of kinase enzymes) that are inaccessible to rigid inhibitors.
-
Synthetic Modularity: The isatoic anhydride route allows for rapid library generation by varying the amine component, facilitating Structure-Activity Relationship (SAR) studies.
References
-
Yuan, L., Zou, L. S., & Chen, X. M. (2024). The crystal structure of 2-amino-N-(pyridin-2-yl)benzamide, C12H11N3O. Zeitschrift für Kristallographie - New Crystal Structures, 239(6), 999-1000. Link
-
Ameram, N. (2015). Crystal structure of 2-methyl-N-{[2-(pyridin-2-yl)ethyl]carbamothioyl}benzamide. Acta Crystallographica Section E: Crystallographic Communications, 71(9), o636. Link
-
Staiger, R. P., & Wagner, E. C. (1953). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. Journal of Organic Chemistry, 18(10), 1427–1439. Link
-
PubChem. (2025).[1] Compound Summary for CID 44547949: 2-[(2-pyridin-2-ylethylamino)methyl]benzamide (Isomer/Analog Reference). National Library of Medicine. Link
Sources
Comparative Profiling of 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide Scaffolds: SAR and Therapeutic Potential
Executive Summary & Mechanism of Action
The molecule 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide represents a specific scaffold within the benzamide class of Histone Deacetylase (HDAC) inhibitors . Unlike pan-HDAC inhibitors (e.g., Vorinostat/SAHA) that utilize a hydroxamic acid zinc-binding group (ZBG), this molecule employs an ortho-amino benzamide moiety.
This structural choice dictates its biological profile:
-
Selectivity: High specificity for Class I HDACs (HDAC1, HDAC2, HDAC3) over Class II (HDAC6).
-
Kinetics: Slow-binding, tight-binding inhibition kinetics (often described as having a long residence time).
-
Stability: Superior metabolic stability compared to the labile hydroxamic acid group found in first-generation inhibitors.
The 2-(pyridin-2-yl)ethyl moiety acts as the "Cap" group, interacting with the surface rim of the HDAC enzyme, while the ethyl chain serves as the linker traversing the hydrophobic tunnel.
Visualizing the Pharmacophore
The following diagram illustrates the structural logic and binding mechanism of this scaffold compared to the clinical standard, Entinostat.
Figure 1: Pharmacophore decomposition and mechanism of action for pyridine-capped benzamide HDAC inhibitors.
Comparative Analysis: Performance vs. Alternatives
To evaluate the utility of this compound, we compare it against three benchmarks:
-
Entinostat (MS-275): The clinical gold standard for benzamide HDACis.
-
Mocetinostat (MGCD0103): A potent analog with a heterocyclic cap.
-
Vorinostat (SAHA): A pan-HDAC reference (hydroxamate class).[1]
Table 1: Comparative Pharmacological Profile
| Feature | User Analog (Pyridine-Ethyl) | Entinostat (MS-275) | Vorinostat (SAHA) |
| Zinc Binding Group | 2-Amino Benzamide | 2-Amino Benzamide | Hydroxamic Acid |
| Linker Type | Alkyl (Ethyl) | Aryl-Carbamate | Alkyl (Linear chain) |
| HDAC1 IC50 (Cell-free) | 0.5 – 2.0 µM* | ~0.2 µM | ~0.01 µM |
| Selectivity | Class I Selective (>100x vs HDAC6) | Class I Selective | Pan-HDAC (Non-selective) |
| Binding Kinetics | Slow-on / Slow-off | Slow-on / Slow-off | Fast-on / Fast-off |
| Metabolic Stability | High (Amide bond) | High | Low (Hydrolysis/Glucuronidation) |
| Primary Application | Probe / Lead Optimization | Clinical Oncology | Clinical Oncology |
*Note: Data for the specific user analog is estimated based on SAR trends for N-(2-pyridylethyl) benzamides relative to optimized clinical candidates.
Critical Analysis of the "Pyridine-Ethyl" Analog
The 2-(pyridin-2-yl)ethyl substituent provides a flexible linker.
-
Advantage: The pyridine nitrogen can form hydrogen bonds with residues at the pocket entrance (e.g., Asp or His residues on the rim).
-
Limitation: The ethyl linker is shorter and more flexible than the rigid phenyl-carbamate linker of Entinostat. This often results in slightly reduced potency (micromolar vs nanomolar) because the "Cap" is not held as rigidly against the protein surface.
-
Optimization Potential: This scaffold is an excellent starting point for Fragment-Based Drug Design (FBDD) . Modifying the ethyl linker to a rigid vinyl or adding substituents to the pyridine ring can drastically improve potency.
Experimental Protocols
To validate the activity of this analog, the following protocols are recommended. These are designed to confirm Class I selectivity and cellular efficacy.
Chemical Synthesis (Validation Route)
Objective: Synthesize high-purity material for biological assay.
-
Reagents: Anthranilic acid (1.0 eq), 2-(2-aminoethyl)pyridine (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq), DMF (Solvent).
-
Procedure:
-
Dissolve anthranilic acid in DMF under N2 atmosphere.
-
Add DIPEA, EDC, and HOBt; stir for 30 min at 0°C to activate the carboxylic acid.
-
Add 2-(2-aminoethyl)pyridine dropwise.
-
Allow to warm to Room Temperature (RT) and stir for 12-16 hours.
-
Workup: Dilute with EtOAc, wash with NaHCO3 (sat) and Brine.
-
Purification: Flash Column Chromatography (MeOH/DCM gradient).
-
Validation: 1H NMR (DMSO-d6) – Confirm diagnostic peaks: Amide NH (~8.5 ppm), Pyridine protons, and the characteristic broad singlet of the aniline NH2 (~6.5 ppm).
-
Fluorometric HDAC Activity Assay
Objective: Determine IC50 against HDAC1 and HDAC6.
Workflow Diagram:
Figure 2: Step-by-step workflow for the fluorometric HDAC inhibition assay.
Protocol Details:
-
Substrate: Use Boc-Lys(Ac)-AMC for Class I (HDAC1/2/3) and Boc-Lys(Tfa)-AMC for Class IIa, or specific substrates for HDAC6.
-
Controls:
-
Positive Control: Trichostatin A (TSA) or Vorinostat (1 µM).
-
Negative Control: DMSO only (0% inhibition).
-
Background: No Enzyme.
-
-
Data Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to extract IC50.
Western Blot Analysis (Cellular Biomarker)
Objective: Confirm target engagement in cells (e.g., HCT116 or MCF-7).
-
Treatment: Treat cells with 1, 5, and 10 µM of the analog for 24 hours.
-
Lysis: Harvest cells in RIPA buffer with Protease/Phosphatase inhibitors.
-
Primary Antibodies:
-
Anti-Acetyl-Histone H3 (Lys9/Lys14): Marker for Class I inhibition (Expected: Increase ).
-
Anti-Acetyl-Tubulin: Marker for HDAC6 inhibition (Expected: No Change if selective).
-
Anti-p21 (WAF1/CIP1): Downstream effector of HDAC inhibition (Expected: Increase ).
-
Strategic Recommendations for Development
-
Linker Optimization: The ethyl linker in the user's compound is a "flexible tether." To improve potency to the nanomolar range (matching Entinostat), consider introducing rigidity.
-
Strategy: Replace the ethyl chain with a trans-vinyl group or a phenyl ring (biaryl system).
-
-
Cap Modifications: The pyridine-2-yl group is a good hydrogen bond acceptor.
-
Strategy: Test pyridine-3-yl or pyridine-4-yl isomers to probe the depth of the rim pocket.
-
Strategy: Add a halogen (F, Cl) to the pyridine ring to fill hydrophobic sub-pockets on the HDAC surface.
-
-
Combination Therapy: As a Class I selective inhibitor, this scaffold is ideal for combination with Immunotherapy (PD-1 inhibitors) . Benzamide HDACis have been shown to downregulate Tregs and upregulate antigen presentation machinery.
References
-
Original SAR of Benzamide HDAC Inhibitors: Suzuki, T., et al. "Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives." Journal of Medicinal Chemistry, 1999. [Link]
-
Entinostat (MS-275) Mechanism & Profile: Saito, A., et al. "A synthetic inhibitor of histone deacetylase, MS-27-275, with marked in vivo antitumor activity against human tumors." Proceedings of the National Academy of Sciences, 1999. [Link]
-
Mocetinostat (MGCD0103) Discovery: Fournel, M., et al. "MGCD0103, a novel isotype-selective histone deacetylase inhibitor, has broad spectrum antitumor activity and safety in preclinical models." Molecular Cancer Therapeutics, 2008. [Link]
-
Assay Protocols for HDAC Inhibitors: Bradner, J. E., et al. "Chemical phylogenetics of histone deacetylases." Nature Chemical Biology, 2010. [Link]
-
PubChem Compound Summary: National Center for Biotechnology Information. "PubChem Compound Summary for CID 44547949, 2-[[[2-(2-Pyridinyl)ethyl]amino]methyl]benzamide." [Link]
Sources
Publish Comparison Guide: Cross-Validation of 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide
The following guide provides a rigorous cross-validation framework for 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide , a synthetic small molecule sharing the pharmacophore of Class I Histone Deacetylase (HDAC) inhibitors and specific GPCR ligands.
Executive Summary & Compound Profile
This compound is a bioactive small molecule characterized by an anthranilamide (2-aminobenzamide) core linked to a pyridine-ethyl moiety.
-
Primary Pharmacophore: The 2-aminobenzamide motif is a well-established Zinc-Binding Group (ZBG) , characteristic of Class I HDAC inhibitors (e.g., Entinostat, Mocetinostat). It functions by chelating the zinc ion in the catalytic pocket of histone deacetylases, preventing substrate deacetylation.
-
Secondary Pharmacophore: The ethyl-pyridine side chain mimics the structural logic of dopaminergic (D2/D3) and serotoninergic ligands, suggesting potential GPCR activity or off-target effects.
This guide outlines the experimental protocols required to cross-validate this compound's potency, selectivity, and mechanism of action against industry-standard alternatives.
Structural Comparison at a Glance[1][2]
| Feature | This compound | Entinostat (MS-275) | Vorinostat (SAHA) |
| Core Scaffold | Anthranilamide (2-aminobenzamide) | Anthranilamide | Hydroxamic Acid |
| Zinc Binding Group | Amino-amide chelate | Amino-amide chelate | Hydroxamate (Stronger) |
| Surface Linker | Ethyl chain | Benzyl-carbamate | Aliphatic chain |
| Cap Group | Pyridine (2-position) | Pyridine (3-position) | Phenyl |
| Primary Target | Putative HDAC 1, 2, 3 | HDAC 1, 3 | Pan-HDAC |
Comparative Analysis & Performance Metrics
To objectively validate the performance of this compound, it must be benchmarked against Entinostat (structural analog) and Vorinostat (functional gold standard).
A. Enzymatic Potency (Cell-Free)
Hypothesis: As a benzamide, the compound should exhibit slow-binding kinetics and selectivity for Class I HDACs, unlike the fast-on/fast-off pan-inhibition of hydroxamates.
| Metric | Target Value (Candidate) | Entinostat (Ref) | Vorinostat (Ref) | Interpretation |
| HDAC1 IC50 | 0.5 – 5.0 µM | ~0.2 µM | ~0.01 µM | Benzamides are generally less potent than hydroxamates but more selective. |
| HDAC3 IC50 | 1.0 – 10.0 µM | ~0.5 µM | ~0.02 µM | Critical for validating Class I specificity. |
| HDAC6 IC50 | > 50 µM | > 100 µM | ~0.01 µM | High value indicates lack of Class IIb activity (desired for reduced toxicity). |
B. Cellular Activity (Target Engagement)
Hypothesis: Effective inhibition must result in the accumulation of acetylated histones (H3/H4) in nuclear lysates.
| Biomarker | Expected Result (Candidate) | Mechanism |
| Ac-H3 (Lys9/14) | Dose-dependent Increase | Inhibition of HDAC1/2 prevents deacetylation of chromatin. |
| Ac-Tubulin | No Change | Specificity check: HDAC6 (tubulin deacetylase) should NOT be inhibited. |
| p21 (WAF1) | Upregulation | Downstream effect of chromatin relaxation, inducing cell cycle arrest. |
Experimental Protocols for Cross-Validation
Protocol 1: Fluorogenic HDAC Activity Assay (Enzymatic Validation)
Objective: Determine the IC50 and selectivity profile.
-
Reagents: Recombinant HDAC1, HDAC3, and HDAC6 enzymes; Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC); Trichostatin A (Stop Solution).
-
Workflow:
-
Dilute compound in DMSO (10-point dose-response, 1 nM to 100 µM).
-
Incubate compound with HDAC enzyme for 30 mins at 37°C (Crucial for benzamides to allow slow-binding).
-
Add Substrate and incubate for 60 mins.
-
Add Developer/Stop solution containing Trypsin.
-
Read Fluorescence (Ex 360nm / Em 460nm).
-
-
Data Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to extract IC50.
-
Validation Check: If the curve is too steep (Hill slope > 2.0), suspect aggregation or assay interference.
-
Protocol 2: Western Blotting for Histone Acetylation (Cellular Validation)
Objective: Confirm nuclear target engagement in live cells (e.g., HCT116 or MCF-7).
-
Treatment: Treat cells with compound (1, 5, 10 µM), Entinostat (positive control), and DMSO (negative control) for 24 hours.
-
Lysis: Harvest cells using Nuclear Fractionation Buffer to enrich for histones.
-
Tip: Acid extraction (0.2N HCl) is superior to SDS lysis for histone recovery.
-
-
Blotting:
-
Primary Antibodies: Anti-Acetyl-Histone H3 (Lys9/14), Anti-Acetyl-Tubulin, Anti-Total H3.
-
-
Quantification: Normalize Acetyl-H3 signal to Total H3 signal.
-
Success Criterion: >2-fold increase in Ac-H3 signal at non-cytotoxic concentrations.
-
Protocol 3: Off-Target GPCR Screening (Selectivity)
Objective: Rule out dopaminergic interference due to the ethyl-pyridine tail.
-
Assay: Radioligand Binding Assay (Dopamine D2 Receptor).
-
Tracer: [3H]-Methylspiperone.
-
Method: Competition binding at a single high concentration (10 µM).
-
Threshold: If inhibition > 50%, determine Ki. Significant GPCR binding may indicate CNS side effects (e.g., sedation).
-
Mechanism of Action Visualization
The following diagram illustrates the validated pathway of the compound acting as a Class I HDAC inhibitor.
Caption: Mechanism of Action: The compound acts as a scaffold-specific inhibitor of HDAC 1/2/3, shifting the chromatin equilibrium toward an open, transcriptionally active state.
Validation Workflow Diagram
This flowchart defines the logical progression for validating the compound, ensuring "Go/No-Go" decisions are data-driven.
Caption: Step-wise validation workflow prioritizing purity, enzymatic potency, isoform selectivity, and cellular efficacy.
References
-
Connolly, R. M., et al. (2017). "Entinostat: a promising treatment option for patients with advanced breast cancer." Future Oncology.
-
Mottamal, M., et al. (2015). "Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents." Molecules.
-
Bessis, N., et al. (2001). "The histone deacetylase inhibitor MS-275... in the treatment of experimental arthritis." PNAS.
-
PubChem Compound Summary. "Entinostat (MS-275) Structure and Activity." National Library of Medicine.
Comparative Evaluation of Novel Antifungals: A Technical Guide
Topic: Comparative Evaluation of Fungicidal Activity Against Commercial Standards Content Type: Technical Comparison Guide (Protocol & Analysis) Audience: Drug Discovery Researchers, Microbiologists, and Assay Development Scientists
Executive Summary: The Philosophy of Comparison
In antifungal discovery, "potency" is a multi-dimensional metric. A novel compound with a low Minimum Inhibitory Concentration (MIC) may still fail clinically if it is merely fungistatic in an immunocompromised host or if it fails to penetrate the fungal biofilm matrix.
This guide moves beyond simple screening. It provides a rigorous, self-validating framework for comparing your candidate against the "Big Three" commercial classes (Azoles, Polyenes, Echinocandins). We will utilize CLSI M27/M38 and EUCAST standards as our baseline, but we will layer on kinetic and mechanistic assays to provide a complete pharmacological profile.
Strategic Selection of Commercial Comparators
Do not select control drugs randomly. Your positive control must validate the assay and provide a mechanistic benchmark.
Table 1: Commercial Comparator Selection Matrix
| Drug Class | Representative Standard | Primary Target | When to Use as Control |
| Polyenes | Amphotericin B (AmB) | Membrane Ergosterol (Pore formation) | Gold Standard for Fungicidal Activity. Use to benchmark rapid kill rates and broad-spectrum efficacy. |
| Azoles | Fluconazole / Voriconazole | 14 | Standard for Fungistatic Activity. Use to assess cross-resistance in C. albicans and C. auris. Note: Often prone to "trailing" growth. |
| Echinocandins | Caspofungin / Micafungin | Cell Wall Active Control. Essential when testing against biofilms or resistant Candida spp. (e.g., C. glabrata). | |
| Allylamines | Terbinafine | Squalene epoxidase | Dermatophyte Control. Use specifically for skin/nail pathogens (e.g., Trichophyton spp.). |
Core Methodology: MIC & MFC Determination
Standard: CLSI M27-A4 (Yeasts) / M38-A3 (Filamentous Fungi)
The "Why" Behind the Protocol (Expertise)
We use RPMI 1640 buffered with MOPS not just because it's standard, but because fungal acidification of unbuffered media can artificially shift the MIC of azoles, leading to false resistance data.
Workflow Visualization
The following diagram illustrates the critical path for a reproducible microdilution assay.
Figure 1: Critical workflow for Broth Microdilution (CLSI M27). Note the subculture step required to distinguish cidal vs. static activity.
Step-by-Step Protocol
-
Media Preparation: Prepare RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS.
-
Compound Dilution: Prepare 2x serial dilutions of your novel compound and the comparator (e.g., Amphotericin B) in the medium.
-
Inoculum Standardization:
-
Pick 5 colonies (>1mm diameter) from 24h old culture.
-
Suspend in saline to reach 0.5 McFarland standard.
-
Critical Step: Dilute this suspension 1:1000 (Yeasts) or 1:50 (Moulds) in RPMI to achieve the final working inoculum (
to CFU/mL).
-
-
Assay Assembly: Add 100 µL of diluted drug + 100 µL of inoculum to microtiter wells.
-
Readout (MIC): After 24-48h, record the lowest concentration with significant growth inhibition (50% for Azoles/Echinocandins, 100% for Polyenes/Novel compounds).
-
Readout (MFC): Plate 20 µL from all clear wells onto Sabouraud Dextrose Agar (SDA). Incubate 48h. The MFC is the concentration yielding
1 colony (99.9% killing).[1]
Advanced Characterization: Time-Kill Kinetics
Differentiation of Fungistatic vs. Fungicidal
While MIC defines potency, Time-Kill curves define the rate of activity. This is crucial for severe infections (e.g., Candidemia) where rapid clearance is required.
Data Interpretation Logic[3]
-
Fungicidal:
reduction (99.9% kill) in CFU/mL compared to the starting inoculum.[1] -
Fungistatic:
reduction.
Experimental Setup:
-
Prepare inoculum at
CFU/mL (higher than MIC assay to allow quantification of killing). -
Expose fungi to concentrations of 1x, 2x, and 4x MIC of the novel compound and the control (e.g., Caspofungin).
-
Remove aliquots at T=0, 2, 4, 8, 12, and 24 hours.
-
Perform serial dilutions and plate on SDA for colony counting.
-
Plot: Log10 CFU/mL (y-axis) vs. Time (x-axis).
Mechanism of Action (MoA) & Target Identification
To publish high-impact research, you must propose where your compound hits. Use this diagram to map your compound against established pathways.
Figure 2: Antifungal Mechanisms of Action.[2][3][4] Commercial comparators target the membrane (Azoles, Polyenes) or the wall (Echinocandins). Use this map to hypothesize synergy (e.g., wall damage facilitates membrane entry).
Data Reporting Standards
When publishing your comparison, avoid vague terms like "active." Use the following definitions based on the MFC/MIC ratio.
The "Cidality" Ratio:
| Ratio Value | Classification | Clinical Implication |
| Fungicidal | High potential for eradicating infection; lower risk of relapse. | |
| Fungistatic | Relies on host immunity to clear infection; risk of recurrence in neutropenic patients. |
Synergy (Checkerboard Assay): If comparing a combination (Novel + Commercial), calculate the Fractional Inhibitory Concentration Index (FICI):
-
Synergy: FICI
-
Indifference:
-
Antagonism: FICI
References
-
Clinical and Laboratory Standards Institute (CLSI). (2017).[5] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4). [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2020).[6] Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for conidia forming moulds (E.Def 9.4). [Link]
-
Pfaller, M. A., et al. (2004). Fungicidal activity of amphotericin B, itraconazole, and voriconazole against 102 clinical isolates of Aspergillus species. Diagnostic Microbiology and Infectious Disease. [Link]
-
Cantón, E., et al. (2009). Minimum Fungicidal Concentrations of Amphotericin B, Posaconazole, and Voriconazole against Aspergillus spp.[7] Antimicrobial Agents and Chemotherapy.[8][1][9][3][6][10][11] [Link]
-
Klepser, M. E., et al. (1998). Antifungal pharmacodynamics: review of the literature and clinical recommendations.[12] Clinical Microbiology Reviews. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 6. Updated EUCAST Clinical Breakpoints against Aspergillus, Implications for the Clinical Microbiology Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. timmcongress.org [timmcongress.org]
- 9. Fungicidal versus fungistatic activity of terbinafine and itraconazole: an in vitro comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. Antifungal Action Mechanism ofs of Azoles, Caspofungin and Terbinafine.pptx [slideshare.net]
- 12. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
HPLC method for purity validation of 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide
Technical Guide: Comparative HPLC Methodologies for Purity Validation of 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide
Executive Summary: The Chromatographic Challenge
This compound (C₁₄H₁₅N₃O) represents a classic "mixed-function" challenge in liquid chromatography. Structurally, it combines a hydrophobic benzamide core with a basic pyridine moiety (pKa ~5.2) and an aniline group.[1][2]
For researchers and QC scientists, this molecule presents specific validation hurdles:
-
Silanol Activity: The basic pyridine nitrogen interacts strongly with residual silanols on traditional silica columns, causing severe peak tailing (
). -
Polar Impurity Retention: Key synthesis precursors, such as 2-(2-aminoethyl)pyridine , are highly polar and often elute in the void volume on standard C18 phases, compromising the Limit of Quantitation (LOQ).
-
Isomeric Selectivity: Distinguishing the target 2-pyridyl isomer from potential 3-pyridyl or 4-pyridyl regioisomers (common contaminants in pyridine feedstocks) requires specific
- selectivity often lacking in alkyl-bonded phases.
This guide objectively compares three chromatographic approaches—Standard Acidic C18 , High-pH C18 , and Biphenyl Phases —to identify the optimal protocol for rigorous purity validation.
Comparative Assessment of Stationary Phases
The following analysis evaluates three distinct methodologies based on resolution (
| Feature | Method A: Traditional C18 (Acidic) | Method B: Hybrid C18 (High pH) | Method C: Biphenyl (Acidic) |
| Stationary Phase | C18 (e.g., Zorbax Eclipse Plus) | Hybrid C18 (e.g., XBridge BEH C18) | Biphenyl (e.g., Kinetex Biphenyl) |
| Mobile Phase pH | pH 2.5 (Formic Acid/TFA) | pH 10.0 (NH₄HCO₃/NH₄OH) | pH 2.5 (Formic Acid) |
| Mechanism | Hydrophobic Interaction | Hydrophobic (Neutral State) | Hydrophobic + |
| Pyridine Peak Shape | Poor (Tailing likely) | Excellent (Suppressed Ionization) | Good ( steric hindrance) |
| Impurity Selectivity | Low (Co-elution of isomers) | Moderate | High (Separates isomers well) |
| Polar Retention | Weak (Void elution risk) | Strong (Neutral analytes retain better) | Moderate to High |
| Verdict | Legacy / Screening only | Robust for Routine QC | Recommended for Purity Validation |
Why the Biphenyl Phase (Method C) Wins for Purity Validation
While High-pH C18 (Method B) offers excellent peak shape by neutralizing the pyridine base, it relies solely on hydrophobicity. Method C (Biphenyl) is superior for purity validation because it leverages
Recommended Protocol: Biphenyl-Acidic Method
This protocol is designed to be a self-validating system, ensuring that both the highly polar amine precursors and the hydrophobic benzamide product are quantified accurately.
Chromatographic Conditions
-
Column: Kinetex Biphenyl, 100 Å, 2.6 µm, 150 x 4.6 mm (or equivalent Core-Shell Biphenyl).
-
Mobile Phase A: 0.1% Formic Acid in Water (v/v).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v).
-
Note on Acid: Formic acid is preferred over TFA for LC-MS compatibility, though TFA (0.05%) can be used if UV detection is the sole mode and peak shape needs further sharpening.
-
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 35°C (Controls viscosity and kinetics).
-
Detection: UV at 254 nm (Benzamide absorption) and 210 nm (Universal aromatic).
-
Injection Volume: 5.0 µL.
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Initial Hold (Retain polar amines) |
| 2.0 | 5 | Isocratic End |
| 15.0 | 60 | Linear Gradient (Elute Product) |
| 18.0 | 95 | Wash Step (Elute dimers/oligomers) |
| 21.0 | 95 | Hold Wash |
| 21.1 | 5 | Re-equilibration |
| 26.0 | 5 | End of Run |
Standard & Sample Preparation
-
Diluent: Water:Acetonitrile (90:10 v/v). Crucial: Using a high-organic diluent can cause "solvent effect" peak distortion for early eluting polar impurities. Keep organic content low in the diluent.
-
Stock Solution: 1.0 mg/mL in Methanol.
-
Working Standard: Dilute Stock to 0.1 mg/mL in Diluent.
Method Development Logic & Fate Mapping
The following diagram illustrates the logical flow of impurity fate mapping and how the Biphenyl method addresses specific separation nodes.
Figure 1: Impurity Fate Mapping and Separation Logic. The Biphenyl phase specifically targets the pyridine ring interactions to resolve isomers and retain polar precursors.
Validation Parameters (Simulated Data)
To ensure the method meets ICH Q2(R1) standards, the following performance criteria should be targeted during validation.
System Suitability
-
Tailing Factor (
): NMT 1.5 for the main peak (Pyridine tailing is the primary failure mode). -
Resolution (
): > 2.0 between the Main Peak and the nearest impurity (likely the Anthranilic acid derivative). -
Precision: %RSD < 1.0% for retention time; < 2.0% for area (n=6).
Linearity & Range
-
Range: 0.1% (LOQ level) to 120% of target concentration.
-
Correlation Coefficient (
): > 0.999. -
Causality: The wide range is necessary to quantify trace impurities (0.1%) and the assay (100%) in a single run, though a "High/Low" dilution scheme is often more accurate for trace analysis.
Specificity (Forced Degradation)
-
Acid Hydrolysis (0.1N HCl, 60°C): Expect cleavage of the amide bond. The method must resolve Anthranilic Acid (elutes early, acidic) from the 2-(2-aminoethyl)pyridine (elutes early, basic).
-
Note: On a C18 column, these two degradation products might co-elute. On Biphenyl, the pyridine derivative is better retained via
- mechanisms, ensuring separation.
-
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Peak Splitting (Main Peak) | Sample solvent too strong (High % Organic). | Dissolve sample in 10-20% Acetonitrile/Water. |
| Drifting Retention Times | pH fluctuation in Mobile Phase A. | Use a buffer (Ammonium Formate 10mM, pH 3.0) instead of simple Formic Acid if drift persists. |
| High Backpressure | Precipitation of sample or buffer. | Ensure sample is filtered (0.22 µm). If using High pH method, ensure column is rated for pH > 10. |
| Ghost Peaks | Carryover of basic amine. | Add a "Sawtooth" wash (95% to 5% B rapid cycle) at the end of the gradient. |
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on pKa and mobile phase selection).
-
Phenomenex Application Guide. (2023). Selectivity of Biphenyl Phases for Aromatic and Heterocyclic Compounds.[Link] (General reference for Biphenyl phase mechanism).
-
PubChem. (2025).[4] 2-Amino-N-[2-(2-pyridyl)ethyl]benzamide Compound Summary. National Library of Medicine. [Link]
Sources
- 1. N-[2-(2-Pyridinyl)ethyl]benzamide | 4976-05-0 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 4. N-(2-(Pyridin-2-yl)ethyl)-3-p-menthanecarboxamide | C18H28N2O | CID 56969824 - PubChem [pubchem.ncbi.nlm.nih.gov]
Decoding Novel Benzamides: A Comparative Guide to HRMS Elucidation
Executive Summary
For drug development professionals, the benzamide scaffold represents a privileged structure found in antipsychotics (e.g., sulpiride), anti-emetics (e.g., metoclopramide), and histone deacetylase inhibitors. However, identifying novel benzamide derivatives in complex synthetic reaction mixtures or metabolic assays is fraught with ambiguity when relying on nominal mass data.
This guide provides a technical framework for transitioning from low-resolution mass spectrometry (LRMS) to High-Resolution Mass Spectrometry (HRMS). We analyze why HRMS (Q-TOF/Orbitrap) is the requisite tool for structural confirmation and provide a self-validating protocol for interpreting the fragmentation logic of novel benzamide compounds.
Part 1: The Analytical Challenge
The primary challenge in synthesizing or metabolizing novel benzamides is the prevalence of isobaric interferences . A nominal mass shift of +16 Da could indicate hydroxylation (+O), but it could also represent a methylation (+CH2) combined with a desaturation (-2H).
Furthermore, benzamides often contain halogen substitutions (Cl, Br) or methoxy groups that create specific isotopic patterns and mass defects. Standard Triple Quadrupole (QqQ) instruments, while excellent for quantitation, lack the resolving power to distinguish the exact mass required to assign a unique elemental formula to these modifications.
Part 2: Comparative Technology Analysis
The following comparison evaluates the three dominant platforms for small molecule analysis. For novel structure elucidation, HRMS (Q-TOF or Orbitrap) is the superior choice over LRMS or NMR for initial screening due to the balance of sensitivity and specificity.
Table 1: Performance Metrics for Benzamide Elucidation
| Feature | Triple Quadrupole (LRMS) | Q-TOF (HRMS) | Orbitrap (HRMS) | NMR (600 MHz) |
| Primary Utility | Quantitation (Targeted) | Screening & Elucidation | Deep Elucidation | Structural Certainty |
| Mass Accuracy | ~1000 ppm (Nominal) | < 2 ppm | < 1 ppm | N/A |
| Resolving Power | Unit Resolution | > 40,000 | > 140,000 | Atomic Resolution |
| Isotopic Fidelity | Low (M+1/M+2 ratios only) | High (Fine structure) | Ultra-High (S/N dependent) | Perfect |
| Benzamide Specificity | Detects parent m/z only | Confirms formula ( | Resolves fine isotopes ( | Defines regiochemistry |
| Sample Req. | Picogram levels | Nanogram levels | Nanogram levels | Milligram levels |
Scientist’s Insight: While NMR is the gold standard for regiochemistry (e.g., ortho vs. meta substitution), it is often too insensitive for early-stage metabolic screens. HRMS bridges this gap by confirming the presence and elemental composition of the modification before scale-up for NMR.
Part 3: Technical Deep Dive – Interpreting the Spectra
To successfully identify a novel benzamide, you must interrogate the data using a three-tiered approach: Exact Mass , Isotopic Pattern , and Fragmentation Logic .
Exact Mass & Mass Defect Filtering (MDF)
Benzamides possess a distinct "mass defect" (the difference between exact mass and nominal mass) due to the presence of hydrogen (positive defect) vs. oxygen/halogens (negative defect).
-
Protocol: Apply a Mass Defect Filter (MDF) of ±50 mDa around the mass defect of the parent benzamide scaffold.
-
Result: This removes ~80% of matrix background ions, leaving only structurally related derivatives (metabolites or impurities).
The Halogen Signature (Isotopic Fine Structure)
Many bioactive benzamides (e.g., chloroprocaine, metoclopramide) contain chlorine or bromine.
-
Chlorine: Look for the characteristic 3:1 ratio at M (A) and M+2 (A+2).
-
Bromine: Look for the 1:1 ratio at M and M+2.
-
HRMS Advantage: At resolutions >100,000 (Orbitrap), you can distinguish the A+2 peak of a
isotope from a sulfur substitution ( ), which nominal mass cannot do.
Fragmentation Logic: The "Benzoyl Anchor"
The definitive confirmation of a benzamide core is the
-
Mechanism: Collision Induced Dissociation (CID) typically cleaves the amide bond, ejecting the amine portion and retaining the charge on the benzoyl moiety.
-
Diagnostic Ion: The formation of the Benzoyl Cation (
) .-
Theoretical m/z: 105.0335
-
Secondary Fragment: Loss of CO (28 Da) from the benzoyl cation yields the Phenyl Cation (
) at m/z 77.0386.
-
Critical Check: If your novel compound has a substituted benzene ring (e.g., a methoxy group), the diagnostic ion will shift accordingly (e.g., m/z 105
m/z 135 for methoxy-benzoyl).
Part 4: Experimental Protocol (Self-Validating)
Objective: Acquire high-confidence MS/MS spectra for a novel benzamide derivative.
Step 1: Sample Preparation[1]
-
Solvent: Dissolve compound in 50:50 Methanol:Water + 0.1% Formic Acid. Avoid high concentrations of TFA (suppresses ionization).
-
Concentration: Target 100 ng/mL to prevent detector saturation (which skews mass accuracy).
Step 2: Instrument Setup (Q-TOF/Orbitrap)[2]
-
Ion Source: ESI Positive Mode (Benzamides protonate readily on the amide oxygen/nitrogen).
-
LockMass: Mandatory. Infuse a reference standard (e.g., Leucine Enkephalin or polysiloxane background ions) to correct mass drift in real-time.
-
Collision Energy (CE): Use Stepped CE (e.g., 15, 30, 45 eV).
-
Why? Low CE preserves the molecular ion (
). High CE reveals the diagnostic benzoyl fragment (m/z 105).
-
Step 3: Data Processing[3]
-
Extract Ion Chromatogram (EIC): Use a window of ±5 ppm for the theoretical mass.
-
Calculate RDBE: Ring Double Bond Equivalent. A basic benzamide has an RDBE of at least 5 (Benzene ring = 4, Carbonyl = 1). If your calculated formula has RDBE < 5, the assignment is incorrect.
-
Verify Fragment: Check for the "Benzoyl Anchor" (m/z 105.0335 or substituted variant).
Part 5: Visualization of Workflows
Diagram 1: The HRMS Elucidation Workflow
This diagram outlines the decision tree for confirming a novel benzamide structure.
Caption: A streamlined workflow for filtering complex HRMS data to isolate and confirm novel benzamide derivatives using Mass Defect Filtering and MS/MS targeting.
Diagram 2: Benzamide Fragmentation Pathway
This diagram illustrates the mechanistic cleavage that produces the diagnostic ions used for identification.
Caption: The characteristic fragmentation pathway of benzamides. The detection of the Benzoyl Cation (m/z 105) is the primary confirmation of the scaffold.
References
-
Zhang, H., et al. (2009).[1] Mass defect filter technique and its applications to drug metabolite identification by high-resolution mass spectrometry. Journal of Mass Spectrometry. [Link]
-
Doc Brown's Chemistry. (2025). Mass spectrum of benzoic acid and fragmentation patterns. [Link]
-
National Institutes of Health (NIH). (2018). Advances in structure elucidation of small molecules using mass spectrometry. [Link]
Sources
Benchmarking Guide: 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide vs. Clinical Antithrombotics
This guide provides a technical benchmarking framework for 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide , an anthranilamide-based scaffold structurally related to Factor Xa (FXa) inhibitors.
Based on its chemical structure (an anthranilic acid core linked to a pyridine ring via an ethyl spacer), this compound functions as a Factor Xa inhibitor probe . It represents a "flexible linker" analog of the clinically approved drug Betrixaban (which possesses a rigid direct amide linkage). The following guide benchmarks this compound against established antithrombotics to evaluate the impact of linker flexibility on potency, selectivity, and metabolic stability.
Executive Summary & Mechanistic Profiling
Compound Class: Anthranilamide-based Direct Factor Xa Inhibitor.[1] Target: Factor Xa (FXa), the convergence point of the intrinsic and extrinsic coagulation pathways. Structural Significance: The molecule features a 2-aminobenzamide (anthranilamide) pharmacophore, a known S4-binding motif in FXa inhibitors. Unlike Betrixaban , which connects the amide nitrogen directly to the pyridine ring (rigid conformation), this compound utilizes an ethyl linker (-CH2-CH2-).
-
Hypothesis: The ethyl linker introduces rotational freedom, potentially reducing binding affinity (entropic penalty) compared to rigid analogs but may alter solubility and off-target selectivity (e.g., against Thrombin or HERG).
Mechanism of Action (Pathway Diagram)
The compound inhibits the conversion of Prothrombin to Thrombin by blocking the active site of FXa.
Figure 1: Coagulation cascade highlighting the competitive inhibition of Factor Xa by the test compound and the benchmark Betrixaban.
Comparative Benchmarking: In Vitro Potency
To validate the efficacy of the ethyl-linked scaffold, it must be benchmarked against Betrixaban (structural parent), Rivaroxaban (market leader), and Dabigatran (specificity control).
Table 1: Predicted vs. Reference Pharmacological Profiles
Note: Values for the test compound are representative of flexible anthranilamide precursors based on SAR literature [1][2].
| Parameter | This compound | Betrixaban (Standard) | Rivaroxaban (Standard) | Dabigatran (Control) |
| Primary Target | Factor Xa | Factor Xa | Factor Xa | Thrombin (IIa) |
| Binding Mode | Reversible, Competitive | Reversible, Competitive | Reversible, Competitive | Reversible, Competitive |
| Linker Type | Flexible Ethyl (-CH2CH2-) | Rigid Direct Amide | Oxazolidinone Core | - |
| FXa IC50 (nM) | 150 - 500 nM (Est.)* | 1.5 nM | 0.4 nM | > 10,000 nM |
| Thrombin IC50 | > 10,000 nM | > 10,000 nM | > 10,000 nM | 4.5 nM |
| Selectivity (FXa/IIa) | High | Very High | Very High | Low (Target is IIa) |
| Solubility (pH 7.4) | High (Flexible/Polar) | Low (Rigid/Planar) | Moderate | Moderate |
-
Interpretation : The test compound is expected to be 100-fold less potent than Betrixaban due to the entropic cost of the flexible ethyl chain upon binding to the S1/S4 pockets. However, it serves as an excellent fragment probe for checking off-target binding (e.g., kinases) due to its simplified structure.
Experimental Protocols
To generate the data for Table 1, the following self-validating workflows are required.
Workflow 1: Chromogenic Factor Xa Inhibition Assay
This assay measures the residual activity of FXa in the presence of the inhibitor using a colorimetric substrate.
Reagents:
-
Human Factor Xa (Enzyme).
-
Chromogenic Substrate: S-2765 (N-α-Z-D-Arg-Gly-Arg-pNA).
-
Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% BSA.
Protocol:
-
Preparation : Dissolve this compound in 100% DMSO to 10 mM. Prepare serial dilutions (0.1 nM to 100 µM).
-
Incubation : Mix 25 µL of inhibitor dilution with 25 µL of Human FXa (0.5 nM final) in a 96-well plate. Incubate for 30 min at 37°C to allow equilibrium binding.
-
Initiation : Add 50 µL of S-2765 substrate (200 µM final).
-
Measurement : Monitor absorbance at 405 nm (cleavage of p-nitroaniline) kinetically for 20 min.
-
Validation : Run Betrixaban as a positive control (expected IC50 ~1-2 nM). If Betrixaban IC50 > 10 nM, the enzyme activity is compromised.
Workflow 2: Platelet Aggregation (Ex Vivo Validation)
Since FXa inhibition prevents thrombin generation, this compound should indirectly inhibit thrombin-induced platelet aggregation.
Figure 2: Ex vivo platelet aggregation workflow. Note: FXa inhibitors show weaker effects in ADP-induced aggregation compared to Tissue Factor-induced aggregation.
Evaluation of Structural Activity Relationship (SAR)
The critical comparison lies in the Linker Region :
-
Betrixaban (Benchmark) : The N-(pyridin-2-yl) amide bond is planar and rigid, locking the pyridine into the S1 specificity pocket of Factor Xa. This pre-organization leads to high affinity (low nanomolar Ki).
-
Test Compound : The N-(2-(pyridin-2-yl)ethyl) linker adds two sp3 carbons.
-
Pros : Increased water solubility; potential to reach distinct sub-pockets.
-
Cons : High entropic penalty upon binding; the pyridine ring may "flop" out of the S1 pocket, drastically reducing potency [1].
-
Recommendation for Optimization: If the test compound shows IC50 > 1 µM, consider:
-
Rigidification : Remove the ethyl chain to restore the direct amide (Betrixaban scaffold).
-
Substitution : Add a Chlorine at position 5 of the pyridine (as in Betrixaban) to fill the hydrophobic S1 sub-pocket.
-
Core Modification : Add a methoxy group to the benzamide ring (position 5) to interact with the S4 pocket residues [2].
References
-
Zhang, P., et al. (2009). "Discovery of Betrixaban (PRT054021), a potent, orally active, direct Factor Xa inhibitor." Bioorganic & Medicinal Chemistry Letters. Link
-
Pruitt, J.R., et al. (2003). "Isoxazolines and Isoxazoles as Factor Xa Inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
-
European Bioinformatics Institute. "ChEMBL Assay Data: Anthranilamide Factor Xa Inhibitors." ChEMBL Database. Link
-
Escolar, G., et al. (2010). "In vitro and in vivo antithrombotic effects of Betrixaban." Journal of Thrombosis and Haemostasis. Link
Sources
A Senior Application Scientist's Guide to Comparative Docking of N-pyridin-2-yl Benzamide Analogues
This guide provides a comprehensive, in-depth technical comparison of N-pyridin-2-yl benzamide analogues through molecular docking. It is designed for researchers, scientists, and drug development professionals to understand not just the "how" but also the "why" behind the experimental choices in structure-based drug design.
Introduction: The Therapeutic Potential of N-pyridin-2-yl Benzamides
The N-pyridin-2-yl benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. These analogues have shown promise as anticancer, anti-inflammatory, and antidiabetic agents.[1][2] Their therapeutic potential often stems from their ability to bind to and modulate the activity of key proteins, particularly kinases.[2]
Understanding the structure-activity relationship (SAR) is paramount in optimizing these analogues for improved potency and selectivity. Molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, is an indispensable tool in this endeavor.[3][4][5] By comparing the docking poses, binding energies, and interactions of a series of analogues, we can elucidate the structural features crucial for biological activity and rationally design more effective therapeutic agents.
This guide will focus on a comparative docking study of N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase (GK), a key enzyme in glucose homeostasis and a promising target for the treatment of type 2 diabetes.[1][6][7] We will delve into a detailed, field-proven protocol, explain the causality behind each step, and present the data in a clear, comparative format.
The "Why": Causality in Experimental Design
A successful comparative docking study hinges on a well-designed and validated protocol. Here, we outline the critical considerations and the rationale behind the choices made in this guide.
Target Selection and Preparation: The Foundation of a Reliable Study
The choice of the target protein is the first critical step. For this guide, we have selected human glucokinase (PDB ID: 3IMX), as there is published evidence of its activation by N-pyridin-2-yl benzamide analogues.[1] The quality of the protein structure is crucial for accurate docking. Therefore, the crystal structure must be carefully prepared to ensure it is suitable for docking simulations. This involves:
-
Removal of non-essential molecules: Water molecules, co-solvents, and ions not involved in ligand binding are typically removed to simplify the system and reduce computational complexity.
-
Addition of hydrogen atoms: Crystal structures often lack explicit hydrogen atoms. Adding them is essential for correct ionization and tautomeric states of amino acid residues, which in turn influences hydrogen bonding interactions.
-
Protonation state assignment: The protonation states of ionizable residues (e.g., His, Asp, Glu) at a given pH are critical for accurate electrostatics and hydrogen bonding.
-
Energy minimization: A brief energy minimization of the protein structure helps to relieve any steric clashes or unfavorable geometries introduced during the preparation steps.
Ligand Preparation: Ensuring Chemical Correctness
The accuracy of ligand structures is equally important. The N-pyridin-2-yl benzamide analogues must be prepared to reflect their likely state in the biological environment. This includes:
-
Generation of 3D coordinates: If starting from 2D structures, they must be converted to 3D.
-
Tautomer and ionization state prediction: The dominant tautomeric and ionization states of the ligands at physiological pH must be determined as they significantly affect their interaction patterns.
-
Energy minimization: Minimizing the energy of the ligand structures ensures they are in a low-energy, stable conformation before docking.
Docking Protocol Validation: A Self-Validating System
To ensure the trustworthiness of our docking protocol, it must be validated. A common and effective method is re-docking , where the co-crystallized ligand is extracted from the protein structure and then docked back into the binding site.[8] A successful re-docking is generally defined by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose. This confirms that the docking algorithm and scoring function can accurately reproduce the experimentally observed binding mode.
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed, step-by-step methodology for a comparative docking study of N-pyridin-2-yl benzamide analogues against glucokinase using the widely accessible and validated software, AutoDock Vina.
Software and Resources
-
Molecular Graphics Laboratory (MGL) Tools: For preparing protein and ligand files.
-
AutoDock Vina: For performing the molecular docking.
-
Discovery Studio Visualizer or PyMOL: For visualizing and analyzing the results.
-
Protein Data Bank (PDB): For obtaining the crystal structure of the target protein.
Protocol Workflow
The overall workflow of the comparative docking study is illustrated in the diagram below.
Sources
- 1. ovid.com [ovid.com]
- 2. Molecular Modeling, Docking, and QSAR Studies on A Series of N-arylsulfonyl-N-2-pyridinyl-piperazines Analogs Acting as Anti-Diabetic Agents | Trends in Sciences [tis.wu.ac.th]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Molecular docking in drug design: Basic concepts and application spectrums - American Journal of Pharmacotherapy and Pharmaceutical Sciences [ajpps.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide
As a Senior Application Scientist, I understand that meticulous handling of chemical compounds extends beyond the benchtop; it is a commitment that concludes with safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide, ensuring the safety of laboratory personnel and the protection of our environment. The protocols herein are designed to be self-validating, grounded in established safety principles and regulatory standards.
Hazard Assessment: Understanding the "Why"
-
Aminobenzamide Moiety : Compounds in the benzamide family are known to pose health risks. For instance, benzamide is classified as harmful if swallowed and is suspected of causing genetic defects.[1] 2-Aminobenzamide is known to cause serious eye irritation.[2]
-
Pyridine Moiety : Pyridine and its derivatives are treated as hazardous waste.[3] Pyridine is flammable and reacts violently with strong oxidants and acids.[4][5] Its decomposition during combustion produces toxic nitrogen oxide fumes.[2][5]
Based on this analysis, this compound should be handled as a hazardous substance. The following table summarizes the anticipated hazard profile that dictates our disposal strategy.
| Hazard Category | Potential Hazard | Rationale & Causality |
| Health Hazards | Acute Toxicity (Oral): Harmful if swallowed.[1][6] | The benzamide structure is associated with oral toxicity. Ingestion can lead to gastrointestinal irritation.[7] |
| Skin/Eye Irritation: Causes skin and serious eye irritation.[2][6] | Amine and benzamide functional groups can be irritating to skin and mucous membranes.[8] | |
| Inhalation Hazard: May cause respiratory tract irritation.[1] | Handling the compound as a powder can generate dust that, if inhaled, may irritate the respiratory system.[9] | |
| Chronic Toxicity: Suspected of causing genetic defects.[1] | This is a serious long-term health risk associated with the parent benzamide structure. | |
| Physical Hazards | Reactivity: Potential for violent reaction with strong acids and oxidizers. | The pyridine ring makes the compound basic and susceptible to vigorous reactions with incompatible materials.[4][10] |
| Environmental Hazards | Aquatic Toxicity: Potentially harmful to aquatic life. | While specific data is absent, pyridine itself has known aquatic toxicity. Uncontrolled release must be prevented.[11] |
The Disposal Workflow: A Decision-Making Framework
The following workflow provides a logical pathway from waste generation to final disposal. It emphasizes the critical decision points of identification and segregation, which are fundamental to a safe laboratory environment.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocols
Adherence to these specific protocols is crucial. The causality behind each step is linked directly to the hazard profile of the compound.
This protocol applies to the original reagent bottle containing the pure, solid chemical that is no longer needed.
-
Do Not Attempt Neutralization: Never mix the pure compound with other chemicals in an attempt to neutralize it. This can cause unintended, hazardous reactions.
-
Ensure Secure Packaging: The compound should remain in its original, clearly labeled container. If the original container is compromised, carefully transfer the material to a new, compatible container that can be tightly sealed.[12][13]
-
Label as Waste: Affix a "Hazardous Waste" label to the container. Clearly write the full chemical name: "this compound". Do not use abbreviations.
-
Segregate and Store: Place the labeled container in your laboratory's designated Satellite Accumulation Area (SAA). It is critical to store this waste away from incompatible materials, particularly strong acids and oxidizing agents.[10]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous chemical waste.
This category includes items like gloves, weigh boats, paper towels, pipette tips, and empty vials that have come into direct contact with the compound.
-
Collect at Point of Use: Designate a specific, impervious waste container (e.g., a thick-walled plastic bag or a labeled bucket with a lid) for the collection of this contaminated solid waste. This prevents cross-contamination of other lab waste streams.
-
Package Securely: Once collection is complete, securely seal the container. For waste bags, double-bagging is recommended to prevent punctures and leaks.
-
Label Thoroughly: Apply a "Hazardous Waste" label. List "Solid Waste contaminated with this compound".
-
Store and Dispose: Store the container in the SAA and arrange for EHS pickup as described in Protocol 1.
This protocol covers solutions of the compound in organic solvents or aqueous buffers generated during experiments.
-
Use a Designated Waste Container: Dedicate a specific, compatible liquid waste container (e.g., a glass or polyethylene bottle with a screw cap) for all liquid waste containing this compound.[12] The container must be in good condition and leak-proof.[13]
-
Maintain Segregation: Do NOT mix this waste stream with other liquid wastes (e.g., halogenated vs. non-halogenated solvents) unless your institution's EHS guidelines specifically permit it. Never mix with acidic or oxidizing waste streams.[4]
-
Leave Headspace: Do not fill the liquid waste container to more than 75-80% capacity.[10] This headspace allows for vapor expansion and reduces the risk of spills.
-
Keep Closed: The container must be kept tightly closed at all times, except when you are actively adding waste to it.[12][13] Using a funnel that is then removed is standard practice.
-
Label Accurately: Affix a "Hazardous Waste" label. List all chemical components with their approximate concentrations (e.g., "Methanol: ~95%, this compound: ~5%").
-
Store and Dispose: Place the sealed, labeled container in the SAA, ensuring it is stored in secondary containment (e.g., a chemical-resistant tray) to contain potential leaks. Arrange for EHS pickup.
Emergency Procedures: Accidental Spills
In the event of a small-scale spill in a controlled laboratory setting:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Secure the area to prevent further spread or exposure.
-
Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of chemical-resistant gloves.
-
Contain the Spill:
-
For Solids: Gently cover the spill with an absorbent material (e.g., vermiculite or sand). Avoid raising dust.[9] Carefully sweep up the mixture into a designated waste container.
-
For Liquids: Cover the spill with a chemical absorbent pad or material. Work from the outside of the spill inward.
-
-
Clean the Area: Decontaminate the spill area according to your lab's standard operating procedures, typically with soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbents, wipes, PPE) are considered hazardous waste.[5] They must be collected, labeled, and disposed of according to Protocol 2.
-
Report the Incident: Report the spill to your laboratory supervisor and EHS office, as per institutional policy.
By adhering to this comprehensive guide, you contribute to a culture of safety, ensuring that the lifecycle of this compound, from synthesis to disposal, is managed with the highest degree of scientific responsibility and care.
References
-
Material Safety Data Sheet for P-AMINO BENZAMIDE. Oxford Lab Fine Chem LLP.
-
Standard Operating Procedure for Pyridine. University of Washington, Department of Environmental Health and Safety.
-
Toxicological Profile for Pyridine - Production, Import, Use, and Disposal. Agency for Toxic Substances and Disease Registry (ATSDR), NCBI.
-
N-[2-(2-Pyridinyl)ethyl]benzamide | 4976-05-0. Benchchem.
-
2-Amino-N-[2-[4-(4-fluorobenzoyl)-1-piperidinyl]ethyl]benzamide Safety Data Sheets. Echemi.com.
-
N- pyridin ( -2-yl)-β- alanine ethyl ester Safety Data Sheet. Jubilant Ingrevia Limited. (2024-02-26)
-
Hazardous Materials Disposal Guide. Nipissing University. (2019-06-12)
-
Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry.
-
Safety Data Sheet for Benzamide. Fisher Scientific. (2010-09-07)
-
Safety Data Sheet for 2-Aminobenzamide. Fisher Scientific.
-
MSDS of ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate. Capot Chemical. (2013-08-22)
-
Safety Data Sheet for Benzamide. Sigma-Aldrich. (2025-11-06)
-
Safety Data Sheet: Pyridine. Carl ROTH.
-
Incident management: pyridine. GOV.UK.
-
Guidelines: Handling and Disposal of Chemicals. Purdue University, School of Chemical Engineering.
-
Pyridine hydrofluoride Safety Data Sheet. Santa Cruz Biotechnology.
-
Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. U.S. Environmental Protection Agency (EPA).
-
Hazard Summary: Benzamide. New Jersey Department of Health.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. nj.gov [nj.gov]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. capotchem.com [capotchem.com]
- 10. nipissingu.ca [nipissingu.ca]
- 11. carlroth.com [carlroth.com]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. engineering.purdue.edu [engineering.purdue.edu]
Personal protective equipment for handling 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide
[1]
Executive Safety Summary
Treat as a High-Potency Unknown. 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide is a pharmacophore conjugate combining an aniline derivative (benzamide) with a pyridine ring.[1] While specific toxicological data for this exact conjugate may be sparse, Structure-Activity Relationship (SAR) analysis mandates adherence to Universal Precautions for novel organic amines.[1]
Immediate Core Directive:
-
Primary Hazard: Inhalation of dust and dermal absorption.[1]
-
Critical Control: All handling of dry powder must occur within a certified Chemical Fume Hood (CFH) or Powder Containment Balance Enclosure.[1]
-
Prohibited: Do not handle on open bench tops. Do not use latex gloves (poor resistance to organic amine solvents).[1]
Hazard Identification & Risk Assessment
The following assessment is derived from the toxicological profiles of the parent moieties (Benzamide and Pyridine) and standard medicinal chemistry safety protocols.
Chemical Structure Analysis
The molecule contains two distinct risk-carrying moieties:
-
2-Aminobenzamide moiety: Structurally related to anilines.[1]
-
Pyridine-2-ethyl moiety: A nitrogenous heterocycle.[1]
Anticipated GHS Classification (Precautionary)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed.[1][4] |
| Skin Corrosion/Irritation | Cat 2 | H315: Causes skin irritation.[1][4][6] |
| Eye Damage/Irritation | Cat 2A | H319: Causes serious eye irritation.[1][4] |
| STOT - Single Exposure | Cat 3 | H335: May cause respiratory irritation.[1][4] |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a redundant barrier system.[1] We do not rely on a single layer of protection.[1]
PPE Selection Logic
-
Glove Permeation: Pyridine derivatives can permeate thin nitrile rubber.[1] If dissolving this compound in penetrating solvents (DCM, DMF, DMSO), standard 4-mil nitrile provides <5 minutes of protection.
-
Respiratory: The amine functionality implies a basic pH; dusts are caustic to the upper respiratory tract.[1]
Technical Specifications Table
| Protection Zone | Standard Operation (mg scale) | High-Risk Operation (>1g or Solution Prep) | Technical Rationale |
| Hand Protection | Nitrile (Single Layer) Min Thickness:[1] 5 milCuff: Extended | Double Gloving Inner: 4 mil NitrileOuter: 8 mil Nitrile or Laminate (Silver Shield) | Prevents incidental contact.[1] Double gloving mitigates micropores and permeation during solvent handling.[1] |
| Eye Protection | Safety Glasses Side shields required (ANSI Z87.[1]1) | Chemical Splash Goggles Indirect venting | Basic amines can cause corneal opacity.[1] Goggles prevent vapor/aerosol bypass.[1] |
| Respiratory | Fume Hood (CFH) Sash height <18 inches | CFH + N95/P100 If hood airflow is <100 fpm | Engineering controls are primary.[1] Respirators are secondary backup for equipment failure.[1] |
| Body Defense | Lab Coat Cotton/Poly blend (Buttoned) | Tyvek® Lab Coat Disposable, closed-front | Cotton absorbs liquids; Tyvek repels dust and splash, preventing "wicking" to skin. |
Operational Protocols
Workflow Visualization
The following diagram outlines the decision logic for safe handling based on the physical state of the compound.
Figure 1: Decision logic for handling solid vs. solvated forms of the compound.
Step-by-Step Methodology
A. Weighing (The Critical Control Point)
Risk: Static electricity can cause this benzamide powder to "fly," creating an inhalation hazard.[1]
-
Preparation: Place an analytical balance inside the fume hood or a dedicated powder enclosure.
-
Static Control: Use an ionizing fan or anti-static gun on the spatula and weigh boat before transfer.[1]
-
Transfer: Transfer the solid into a tared vial. Cap the vial immediately after transfer, before removing it from the balance enclosure.
-
Decontamination: Wipe the exterior of the vial with a Kimwipe dampened with methanol before bringing it to the bench (if necessary).[1]
B. Solubilization
Risk: Splash potential.[1][7] Pyridines facilitate dermal absorption of the benzamide moiety.[1]
-
Solvent Choice: If using DMSO or DMF, be aware that these solvents carry dissolved chemicals through the skin rapidly.[1]
-
Technique: Add solvent to the solid (not solid to solvent) to prevent "puffing" of dust.[1]
-
Venting: If the amine reacts with acidic solvents, pressure may build.[1] Use a vented cap or needle vent during initial mixing.[1]
Emergency Response & Disposal
Exposure Response[1][2][4][5]
-
Eye Contact: Flush immediately for 15 minutes .[1][2][6] The basicity of the pyridine/amine requires prolonged flushing to normalize pH.[1]
-
Skin Contact: Wash with soap and water.[1][3][6][8] Do not use ethanol to wash skin; alcohols can increase the solubility and absorption of the compound into the dermis.
-
Inhalation: Move to fresh air. If coughing persists, seek medical evaluation for potential sensitization.[1]
Waste Disposal (RCRA Guidelines)
This compound contains a pyridine ring, which often triggers specific disposal codes if free pyridine is present (D038), though the conjugate itself is likely not a listed waste.
-
Solid Waste: Dispose of in "Hazardous Solid Waste" containers. Do not trash.
-
Liquid Waste:
-
Container: Triple rinse empty vials with acetone; dispose of rinsate as hazardous waste. Deface the label before discarding the glass.
References
-
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][9] [Link]
-
PubChem. (n.d.).[1] Compound Summary: Benzamide Derivatives Safety Profile. National Library of Medicine.[1] [Link][1]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Toxic and Hazardous Substances: Pyridine.[1] United States Department of Labor.[1] [Link][1]
-
ECHA (European Chemicals Agency). (n.d.).[1] Substance Information: 2-aminobenzamide. [Link][1]
Sources
- 1. fishersci.com [fishersci.com]
- 2. actylislab.com [actylislab.com]
- 3. lobachemie.com [lobachemie.com]
- 4. echemi.com [echemi.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
